Nitrosoglutathione
Descripción
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHSBSXUHZOYLX-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040613 | |
| Record name | S-Nitrosoglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Nitrosoglutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57564-91-7 | |
| Record name | Nitrosoglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57564-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Nitrosoglutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Nitrosoglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Nitrosoglutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-NITROSOGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78RRI89ZTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Nitrosoglutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to S-Nitrosoglutathione (GSNO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of S-Nitrosoglutathione (GSNO), a critical endogenous signaling molecule. It covers its chemical structure, quantitative properties, detailed experimental protocols for its synthesis and detection, and its central role in nitric oxide (NO) signaling pathways.
Chemical Structure and Properties of S-Nitrosoglutathione
S-Nitrosoglutathione is a tripeptide derivative formed by the covalent attachment of a nitroso group to the thiol group of glutathione (B108866).[1] This modification makes GSNO a key player in the transport and transfer of nitric oxide bioactivity.
Chemical Identifiers:
-
IUPAC Name: (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]
-
Synonyms: GSNO, SNOG, S-Nitroso-GSH, Glutathione thionitrite[1][3]
Quantitative Physicochemical Data
The following tables summarize key quantitative data for S-Nitrosoglutathione.
| Property | Value | Reference(s) |
| Molecular Weight | 336.32 g/mol | [1][2] |
| Appearance | Pink to off-white solid | |
| Melting Point | >170°C (decomposes) | |
| UV-Vis Absorption (λmax) | 335 nm (in aqueous solution) | |
| Molar Extinction Coefficient (ε) | 922 M⁻¹cm⁻¹ at 335 nm |
Table 1: Physicochemical Properties of S-Nitrosoglutathione
| Solvent | Solubility | Reference(s) |
| Water | 19.60-20.40 mg/mL | |
| DMSO | 67 mg/mL | |
| Ethanol | Insoluble |
Table 2: Solubility of S-Nitrosoglutathione
| Condition | Half-life (t½) | Reference(s) |
| 25°C, pH 7.4, dark, metal-free | 49 days | |
| Increased stability pH range | 5-7 | |
| Decomposition accelerated by | Light, metal ions, pH > 7 |
Table 3: Stability of S-Nitrosoglutathione in Aqueous Solution
Signaling Pathways of S-Nitrosoglutathione
GSNO is a central molecule in nitric oxide signaling, primarily through the post-translational modification of proteins known as S-nitrosylation. This process involves the transfer of a nitroso group from GSNO to the thiol side chain of a cysteine residue on a target protein, which can alter the protein's function, localization, or stability. The cellular levels of GSNO are tightly regulated by the enzyme S-Nitrosoglutathione reductase (GSNOR), which catabolizes GSNO.
Caption: S-Nitrosoglutathione (GSNO) signaling pathway.
Experimental Protocols
Synthesis of S-Nitrosoglutathione
This protocol describes the synthesis of a 500 mM stock solution of GSNO. Caution: This procedure generates nitric oxide gas and should be performed in a chemical fume hood.
Materials:
-
Glutathione (reduced form)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
10 N Sodium hydroxide (B78521) (NaOH)
-
Deionized water (dH₂O)
-
Magnetic stirrer and stir bar
-
50 mL conical tube
-
pH meter or pH paper
-
Aluminum foil
Procedure:
-
In a 50 mL conical tube, add 620 µL of concentrated HCl to 5.9 mL of dH₂O.
-
Dissolve 1.54 g of glutathione in the acidic solution with stirring.
-
In a separate tube, dissolve 0.346 g of NaNO₂ in 1 mL of dH₂O.
-
Slowly add the sodium nitrite solution to the stirring glutathione solution. The solution will turn red and evolve gas.
-
Stir the reaction mixture for 5 minutes, protected from light with aluminum foil.
-
Neutralize the solution by slowly adding approximately 710 µL of 10 N NaOH. Monitor the pH to avoid making the solution too alkaline, which would cause the red color to fade and indicate decomposition.
-
Adjust the final volume to 10 mL with dH₂O. The final concentration will be approximately 500 mM.
-
The concentration can be verified spectrophotometrically by measuring the absorbance at 335 nm and using the molar extinction coefficient of 922 M⁻¹cm⁻¹.
-
Aliquot the GSNO solution and store at -80°C, protected from light.
Quantification of S-Nitrosoglutathione by HPLC
This method allows for the sensitive and specific quantification of GSNO in biological samples.
Principle:
This protocol is based on the pre-column derivatization of GSNO to a fluorescent product after the removal of interfering reduced glutathione (GSH).
Procedure:
-
Sample Preparation: Treat plasma or other biological samples with N-ethylmaleimide (NEM) to block free thiol groups of GSH.
-
Conversion of GSNO to GSH: Reduce the S-NO bond of GSNO to a thiol group using a reducing agent such as 2-mercaptoethanol.
-
Derivatization: React the newly formed GSH with o-phthalaldehyde (B127526) (OPA) to generate a highly fluorescent and UV-absorbing isoindole derivative.
-
HPLC Analysis: Separate the derivatized sample using reverse-phase HPLC with a C18 column.
-
Detection: Detect the OPA-derivatized GSNO using a fluorescence detector (excitation/emission wavelengths specific for the derivative) and/or a UV detector.
-
Quantification: Quantify the GSNO concentration by comparing the peak area to a standard curve prepared with known concentrations of GSNO.
Detection of Protein S-Nitrosylation by the Biotin (B1667282) Switch Technique
The biotin switch technique is a widely used method to identify and quantify S-nitrosylated proteins.
Caption: Workflow for the Biotin Switch Technique.
Principle:
The biotin switch assay involves three main steps:
-
Blocking: Free cysteine thiols in the protein sample are blocked with a thiol-reactive reagent, such as methyl methanethiosulfonate (B1239399) (MMTS).
-
Reduction: The S-NO bonds of S-nitrosylated cysteines are selectively reduced to free thiols using ascorbate.
-
Labeling: The newly formed free thiols are then labeled with a biotin-containing reagent, such as biotin-HPDP.
The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or enriched using streptavidin affinity chromatography for identification by mass spectrometry.
Conclusion
S-Nitrosoglutathione is a multifaceted molecule that is integral to nitric oxide biochemistry and cell signaling. Its chemical properties, particularly its relative stability compared to free NO, allow it to act as a mobile reservoir and a precise mediator of NO-based signaling through S-nitrosylation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, quantify, and study the biological functions of GSNO. A thorough understanding of the chemical structure and signaling pathways of GSNO is crucial for drug development professionals exploring its therapeutic potential in various diseases.
References
Endogenous Synthesis of S-Nitrosoglutathione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core endogenous synthesis pathways of S-Nitrosoglutathione (GSNO), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. This document details the enzymatic and non-enzymatic routes of GSNO formation, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows.
Introduction to S-Nitrosoglutathione (GSNO)
S-Nitrosoglutathione is an endogenous S-nitrosothiol (SNO) formed from the reaction of nitric oxide (NO) with glutathione (B108866) (GSH). It serves as a major biological reservoir and carrier of NO, modulating its bioactivity and transducing NO-dependent signaling. The regulation of GSNO synthesis and degradation is crucial for cellular homeostasis, and its dysregulation is implicated in numerous diseases, making its synthesis pathways a key area of research for therapeutic intervention.
Core Endogenous Synthesis Pathways of GSNO
The formation of GSNO within a biological milieu is a complex process that can occur through several distinct enzymatic and non-enzymatic pathways.
Enzymatic Synthesis Pathways
The primary enzymatic route for GSNO synthesis is initiated by the production of nitric oxide (NO) from L-arginine by the family of nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While NOS does not directly synthesize GSNO, the NO produced is a prerequisite for its formation through various downstream reactions. The activity of constitutive NOS isoforms (nNOS and eNOS) is regulated by intracellular Ca2+ concentrations, while iNOS expression is induced by inflammatory stimuli.
Recent evidence has highlighted a novel role for mitochondrial cytochrome c in catalyzing the formation of GSNO. In this pathway, ferricytochrome c (Fe³⁺) binds to GSH, and the subsequent reaction with NO leads to the formation of GSNO and ferrocytochrome c (Fe²⁺). This process is particularly efficient under hypoxic conditions and suggests a direct link between cellular respiration and NO signaling through GSNO.[1][2][3][4][5]
Glutathione S-transferases (GSTs) are primarily known for their role in detoxification. However, they can also contribute to GSNO synthesis by metabolizing organic nitrates, such as the vasodilator nitroglycerin. This biotransformation can generate NO, which is then available to react with GSH to form GSNO. The mechanism is thought to involve the formation of an unstable S-nitroglutathione (GSNO₂) intermediate that subsequently releases nitrite (B80452), a precursor of NO.[6]
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data related to the substrates, enzymes, and reaction rates involved in GSNO synthesis.
Table 1: Typical Intracellular Concentrations of Key Molecules
| Molecule | Concentration Range | Cell/Tissue Type | References |
| Glutathione (GSH) | 1 - 15 mM | General Mammalian Cells | [7][8] |
| 5 - 10 mM | Hepatocytes | [8][9] | |
| 0.2 - 2 mM | Neurons | [8] | |
| Nitric Oxide (NO) | 100 pM - 5 nM | Physiological Range | [10][11][12] |
| Low µM | Pathophysiological (e.g., inflammation) | [11] |
Table 2: Kinetic Parameters of Enzymes in GSNO Metabolism
| Enzyme | Substrate(s) | Km | Vmax / Activity | References |
| eNOS | L-Arginine | ~3 µM | - | [13] |
| Various NOS Isoforms | L-Arginine Analogs | Varies | Varies | [14] |
| Glutathione S-Transferase (GST) | 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 µM | 40-60 µmol/min/mg | [15] |
| Glutathione (GSH) | ~100 µM | 40-60 µmol/min/mg | [15] | |
| S-Nitrosoglutathione Reductase (GSNOR) | GSNO | - | - | [16][17][18] |
| NADH | - | - | [16][17][18] |
Table 3: Rate Constants for Non-Enzymatic Reactions
| Reaction | Rate Constant | Conditions | References |
| N₂O₃ + GSH → GSNO + NO₂⁻ | 6.6 x 10⁷ M⁻¹s⁻¹ | - | |
| GSNO + GSH → GSSG + HNO | 0.01 M⁻¹s⁻¹ | 37°C |
Non-Enzymatic Synthesis Pathways
Under aerobic conditions, NO can be oxidized to dinitrogen trioxide (N₂O₃), a potent nitrosating agent. N₂O₃ readily reacts with the thiolate form of glutathione (GS⁻) to form GSNO. This pathway is dependent on the concentration of both NO and oxygen.
The reaction between a glutathione thiyl radical (GS•) and NO can also lead to the formation of GSNO. Thiyl radicals can be generated through various oxidative stress pathways.
Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the formation of GSNO. These metals can facilitate the oxidation of NO to a more reactive species or promote the formation of thiyl radicals.
Transnitrosation is the transfer of a nitroso group from one S-nitrosothiol to another thiol. GSNO can be formed when another S-nitrosated protein or low molecular weight thiol transfers its nitroso group to GSH. This is a reversible process and is a key mechanism for the propagation of NO signaling.
A more recently described pathway involves the release of NO from nitro-fatty acids, which can then react with GSH to form GSNO. This provides a link between lipid metabolism and NO signaling.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key synthesis pathways and a common experimental workflow for studying protein S-nitrosation.
Caption: Overview of enzymatic and non-enzymatic pathways for endogenous GSNO synthesis.
Caption: Experimental workflow for the Biotin-Switch Assay to detect S-nitrosylated proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GSNO synthesis.
Quantification of S-Nitrosoglutathione (GSNO) by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of GSNO in biological samples.
1. Sample Preparation:
-
Collect fresh biological samples (e.g., plasma, tissue homogenate) and immediately add a solution containing N-ethylmaleimide (NEM) to block free thiols and prevent artefactual S-nitrosation, serine-borate to inhibit γ-glutamyltransferase activity, and EDTA to chelate metal ions.[3][16][19]
-
For plasma, centrifuge the treated blood to separate the plasma.
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard, such as S-[¹⁵N]Nitrosoglutathione (GS¹⁵NO).[3][16][19]
-
Deproteinize the sample by ultrafiltration (e.g., using a 10 kDa cutoff filter).[3][16][19]
2. LC-MS/MS Analysis:
-
Inject an aliquot of the ultrafiltrate onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column with an isocratic mobile phase, such as acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[3][16][19]
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Quantification is performed using selected reaction monitoring (SRM) of the specific mass transitions for GSNO (e.g., m/z 337 → 307) and the internal standard (e.g., m/z 338 → 307).[3][16][19]
3. Data Analysis:
-
Construct a calibration curve using known concentrations of GSNO.
-
Determine the concentration of GSNO in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This assay measures the total NOS activity in a sample by quantifying the production of nitrite and nitrate (B79036), the stable oxidation products of NO.
1. Reagent Preparation:
-
Prepare NOS assay buffer, NOS substrate solution (containing L-arginine), and cofactor solution (containing NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Prepare Griess reagents 1 and 2.
-
Prepare a nitrate standard solution.
2. Sample Preparation:
-
Homogenize cells or tissues in cold NOS assay buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
3. Assay Procedure:
-
To a 96-well plate, add the sample lysate, NOS substrate solution, and cofactor solution.
-
Incubate the plate at 37°C to allow for NO production.
-
After incubation, add nitrate reductase to convert any nitrate to nitrite.
-
Add Griess reagents 1 and 2 to each well. These reagents react with nitrite to form a colored azo dye.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve using the nitrate standards.
-
Calculate the NOS activity in the samples based on the standard curve and normalize to the protein concentration.
S-Nitrosoglutathione Reductase (GSNOR) Activity Assay
This spectrophotometric assay measures GSNOR activity by monitoring the GSNO-dependent oxidation of NADH.
1. Reagent Preparation:
-
Prepare an extraction buffer (e.g., HEPES buffer with glycerol, MgCl₂, and protease inhibitors).
-
Prepare a reaction buffer (e.g., Tris-HCl buffer with EDTA).
-
Prepare stock solutions of NADH and GSNO.
2. Sample Preparation:
-
Homogenize cells or tissues in the extraction buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Desalt the supernatant using a spin column.
-
Determine the protein concentration of the desalted lysate.
3. Assay Procedure:
-
In a cuvette, combine the reaction buffer, NADH solution, and the desalted protein sample.
-
Initiate the reaction by adding the GSNO solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADH.
4. Data Analysis:
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve.
-
GSNOR activity is expressed as the amount of NADH oxidized per minute per milligram of protein.
Detection of Protein S-Nitrosation by Biotin-Switch Assay
The biotin-switch assay is a widely used method to specifically detect and identify S-nitrosylated proteins.
1. Blocking of Free Thiols:
-
Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as methyl methanethiosulfonate (B1239399) (MMTS), and a denaturant (e.g., SDS) to expose all free cysteine residues.
-
Incubate the lysate to ensure complete blocking of non-nitrosylated thiols.
2. Reduction of S-Nitrosothiols:
-
Precipitate the proteins (e.g., with acetone) to remove excess MMTS.
-
Resuspend the protein pellet in a buffer containing a reducing agent, such as ascorbate, which selectively reduces the S-nitroso bond to a free thiol.
3. Biotinylation of Newly Formed Thiols:
-
Immediately add a thiol-reactive biotinylating agent, such as N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), to the sample. This will covalently label the cysteine residues that were originally S-nitrosylated.
4. Detection and Identification:
-
The biotinylated proteins can be detected by Western blotting using an anti-biotin antibody or streptavidin-HRP.
-
For identification, the biotinylated proteins can be enriched using streptavidin-agarose beads followed by elution and analysis by mass spectrometry.
Conclusion
The endogenous synthesis of GSNO is a multifaceted process involving a network of enzymatic and non-enzymatic pathways. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate role of GSNO in health and disease, and for the development of novel therapeutic strategies targeting NO signaling.
References
- 1. A Novel Role for Cytochrome c: Efficient Catalysis of S-Nitrosothiol Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome c-mediated formation of S-nitrosothiol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel role for cytochrome c: Efficient catalysis of S-nitrosothiol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome c-mediated formation of S-nitrosothiol in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the real physiological NO concentration in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide in cellular adaptation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of S-Nitrosoglutathione as a Nitric Oxide Donor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Nitrosoglutathione (GSNO), an endogenous S-nitrosothiol, is a critical signaling molecule, acting as a major reservoir and transporter of nitric oxide (NO).[1][2] Its significance in cellular signal transduction is underscored by its role in a vast array of physiological and pathophysiological processes, including smooth muscle relaxation, immune function, inflammation, and neuronal development.[3][4] This technical guide provides an in-depth exploration of the core mechanisms governing GSNO's function as an NO donor. It details the enzymatic and non-enzymatic pathways of its decomposition, the kinetics of NO release, and its downstream signaling effects through both NO-dependent and S-nitrosation-dependent mechanisms.[1] Furthermore, this document outlines key experimental protocols for the synthesis and detection of GSNO, and presents quantitative data in a structured format to facilitate comparative analysis.
Introduction: The Central Role of GSNO in Nitric Oxide Biology
Nitric oxide, a labile gaseous signaling molecule, exerts its profound physiological effects largely through post-translational modifications of proteins, most notably S-nitrosylation of cysteine residues.[5][6] S-Nitrosoglutathione, formed from the reaction of NO with the abundant cellular thiol glutathione (B108866) (GSH), serves as a stable, mobile pool of NO, effectively transducing NO signaling.[2][7] The biological activities of GSNO are multifaceted, enabling it to function as both a direct NO donor and as a transnitrosating agent, transferring its nitroso group to other thiols, including protein cysteine residues.[1][8] The intracellular concentration and activity of GSNO are tightly regulated by a balance between its synthesis and its degradation by enzymes such as S-nitrosoglutathione reductase (GSNOR).[3][9] Dysregulation of GSNO homeostasis has been implicated in a variety of diseases, making it a key therapeutic target.[3][4]
Mechanisms of GSNO Decomposition and Nitric Oxide Release
The release of nitric oxide from GSNO is a complex process governed by both non-enzymatic and enzymatic pathways. The stability of GSNO is highly dependent on various physicochemical factors.[1][10]
Non-Enzymatic Decomposition
GSNO can decompose non-enzymatically through several mechanisms:
-
Thermal Decomposition: GSNO is thermally labile, and its decomposition is accelerated at physiological temperatures.[10] This process involves the homolytic cleavage of the S-N bond, releasing NO and the glutathionyl radical (GS•), which can then dimerize to form glutathione disulfide (GSSG).[10][11]
-
Photolytic Decomposition: Exposure to light, particularly UV light, can induce the photolytic cleavage of the S-N bond, leading to the release of NO.[1][11]
-
Metal Ion-Catalyzed Decomposition: Transition metal ions, particularly cuprous ions (Cu⁺), can efficiently catalyze the decomposition of GSNO to release NO.[1][12] This catalytic activity is a significant pathway for NO release in biological systems.[12][13] The presence of reducing agents like glutathione can reduce Cu²⁺ to Cu⁺, further promoting this decomposition pathway.[12]
-
Thiol-Mediated Decomposition: Thiols can react with GSNO through two primary mechanisms. The faster reaction is a reversible transnitrosation, where the nitroso group is transferred to the other thiol.[1][14] A slower reaction involves the reduction of GSNO by the thiol, which can lead to the formation of GSSG and lower oxides of nitrogen.[1]
Enzymatic Decomposition
The primary enzyme responsible for the metabolic clearance of GSNO is S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5).[3][4]
-
S-Nitrosoglutathione Reductase (GSNOR): GSNOR catalyzes the NADH-dependent reduction of GSNO.[9][15] This reaction does not directly release NO. Instead, it metabolizes GSNO to an unstable intermediate, S-hydroxylaminoglutathione (GSNHOH).[2][4] This intermediate can then react with GSH to produce GSSG and hydroxylamine, or rearrange and hydrolyze to form glutathione sulfinamide (GSONH₂) and ammonia.[1][4] By catabolizing GSNO, GSNOR plays a crucial role in regulating the cellular levels of S-nitrosothiols and controlling protein S-nitrosylation-based signaling.[2][9]
Transnitrosation: A Key Mechanism of GSNO Action
A significant aspect of GSNO's biological activity is its ability to transfer its nitroso group to other thiol-containing molecules, including proteins, in a process called transnitrosation.[1][8] This mechanism allows for the targeted delivery of the NO moiety to specific protein cysteine residues, thereby modulating their function. The kinetics of transnitrosation reactions have been studied with various thiols, with second-order rate constants typically falling in the range of 1–300 M⁻¹s⁻¹.[1]
Signaling Pathways Modulated by GSNO
GSNO exerts its cellular effects through both NO-dependent and S-nitrosation-dependent signaling pathways.[1]
NO-Dependent Signaling: Activation of Soluble Guanylyl Cyclase
The classical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC).[16] NO released from GSNO binds to the heme moiety of sGC, leading to a conformational change that stimulates the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[17][18] cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to mediate various physiological responses, including smooth muscle relaxation.[16][19] However, high concentrations of GSNO can also lead to the S-nitrosylation of sGC itself, which can desensitize the enzyme to further NO stimulation.[17][20]
S-Nitrosation-Dependent Signaling
GSNO can directly S-nitrosylate proteins, leading to changes in their structure and function.[5][6] This post-translational modification is a key mechanism for NO-based signaling and is involved in regulating a wide range of cellular processes.[5][9] For instance, GSNO has been shown to stimulate the S-nitrosylation of the Ras protein, leading to the activation of downstream signaling cascades that promote cell proliferation.[21] The specificity of protein S-nitrosylation is thought to be governed by factors such as the local protein environment and the presence of specific consensus motifs.[6][22]
Quantitative Data on GSNO Stability and Reactivity
The stability and reactivity of GSNO are influenced by a multitude of factors. The following table summarizes key quantitative data from the literature.
| Parameter | Condition | Value | Reference(s) |
| GSNO Decomposition | |||
| Half-life (1 mM GSNO) | 25 °C, dark, metal-free | 49 days | [23] |
| Apparent Activation Energy | 84 ± 14 kJ mol⁻¹ | [23] | |
| Transnitrosation Kinetics | |||
| Second-order rate constants | Reaction with various thiols | 1–300 M⁻¹s⁻¹ | [1] |
| Metal-Catalyzed Decomposition | |||
| Apparent Cu⁺-GSNO association rate constant | Anaerobic conditions | 4 x 10³ M⁻¹s⁻¹ | [12] |
| Factors Affecting Stability | |||
| pH | Optimal stability range | 5-7 | [23] |
| Light | Exposure to room light | ~5-fold increase in initial decomposition rate | [23] |
| Concentration | Autocatalysis by thiyl radicals | Stability is concentration-dependent | [10][23] |
Experimental Protocols
Synthesis of S-Nitrosoglutathione (GSNO)
This protocol is adapted from established methods for the chemical synthesis of GSNO.[24][25][26]
Materials:
-
Glutathione (reduced form, GSH)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
10 N Sodium Hydroxide (NaOH)
-
Deionized water (dH₂O)
-
Magnetic stir bar and stir plate
-
50 mL conical tube
-
pH meter or pH paper
-
Spectrophotometer
Procedure:
-
Work in a fume hood as NO gas is generated.
-
Prepare an acidic solution by adding 620 µL of concentrated HCl to 5.9 mL of dH₂O in a 50 mL conical tube containing a magnetic stir bar.
-
Dissolve 1.54 g of glutathione in the acidic solution with continuous stirring.
-
In a separate tube, dissolve 345 mg of sodium nitrite in 1 mL of dH₂O.
-
Slowly add the sodium nitrite solution to the glutathione solution while stirring. The solution will turn a characteristic cranberry red/pink color, indicating the formation of GSNO. Protect the solution from light from this point forward.
-
Neutralize the solution by slowly adding approximately 710 µL of 10 N NaOH. Monitor the pH and avoid making the solution too alkaline, as this will cause the GSNO to decompose (the solution will turn brownish).
-
Adjust the final volume to 10 mL with dH₂O to obtain a GSNO stock solution of approximately 500 mM.
-
The concentration of GSNO can be verified spectrophotometrically by measuring the absorbance at 335 nm (extinction coefficient, ε = 920 M⁻¹cm⁻¹).[24][26]
-
Aliquot the GSNO solution and store it at -80°C. Thawed aliquots should not be refrozen.
Detection and Quantification of S-Nitrosothiols
Several methods are available for the detection and quantification of S-nitrosothiols (SNOs), each with its own advantages and limitations.[27][28][29]
6.2.1. Spectrophotometric Methods
-
Direct UV-Visible Detection: S-nitrosothiols have characteristic absorbance peaks in the UV-visible spectrum, which can be used for their direct detection and quantification in simple systems.[27]
-
Saville-Griess Assay: This colorimetric method involves the mercury-catalyzed decomposition of SNOs to release nitrite, which is then detected using the Griess reagent.[27] While sensitive, it is a difference method and can be prone to artifacts.[27]
6.2.2. Chemiluminescence-Based Detection
This is a highly sensitive method that detects the NO released from SNOs following their chemical reduction or photolysis.[27][30] The released NO reacts with ozone to produce chemiluminescence, which is proportional to the amount of SNO present.[30]
6.2.3. Biotin-Switch Technique
The biotin-switch technique is a widely used method for the detection and identification of S-nitrosylated proteins.[28][30] The assay involves three main steps:
-
Blocking: Free thiol groups in the sample are blocked with a thiol-reactive reagent.
-
Reduction: The S-nitroso groups are selectively reduced, typically with ascorbate, to regenerate the free thiols.
-
Labeling: The newly formed thiols are labeled with a biotin-containing reagent, allowing for their detection and purification.
Conclusion
S-Nitrosoglutathione is a cornerstone of nitric oxide signaling, acting as a versatile donor and transducer of the NO moiety. Its biological functions are intricately linked to the complex interplay of enzymatic and non-enzymatic pathways that govern its stability and reactivity. A thorough understanding of these core mechanisms is essential for researchers and professionals in drug development aiming to harness the therapeutic potential of GSNO and modulate NO-related signaling pathways in various disease states. The methodologies and data presented in this guide provide a foundational resource for the continued investigation and application of this pivotal molecule.
References
- 1. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 3. The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Protein S-nitrosylation in health and disease: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current overview of S-nitrosoglutathione (GSNO) in higher plants [frontiersin.org]
- 8. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Decomposition of S-nitrosoglutathione in the presence of copper ions and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of superoxide dismutase/H(2)O(2)-mediated nitric oxide release from S-nitrosoglutathione--role of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Activation and Inhibition of Soluble Guanylyl Cyclase by S-Nitrosocysteine: Involvement of Amino Acid Transport System L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol-Based Redox Modulation of Soluble Guanylyl Cyclase, the Nitric Oxide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Desensitization of soluble guanylyl cyclase, the NO receptor, by S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Target-selective Protein S-Nitrosylation by Sequence Motif Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Chemical methods to detect S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detection of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Nitric Oxide Signaling: An In-depth Technical Guide to S-Nitrosoglutathione (GSNO)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitric oxide (NO), a fleeting and highly reactive free radical, orchestrates a vast array of physiological processes. Its transient nature necessitates the existence of stable carriers and donors to mediate its diverse signaling functions. Among these, S-nitrosoglutathione (GSNO), an endogenous S-nitrosothiol (SNO), has emerged as a critical player. Formed from the reaction of NO with the abundant cellular antioxidant glutathione (B108866) (GSH), GSNO serves as a mobile reservoir of NO bioactivity. It modulates protein function through S-nitrosation, a reversible post-translational modification of cysteine residues, thereby influencing pathways crucial in cardiovascular, respiratory, and neurological health. Dysregulation of GSNO homeostasis is implicated in a spectrum of pathologies, including asthma, cardiovascular diseases, and neurodegenerative disorders, making GSNO and its metabolic pathways compelling targets for therapeutic intervention. This technical guide provides a comprehensive overview of the fundamental role of GSNO in NO signaling, detailing its biochemistry, physiological functions, and the experimental methodologies crucial for its study.
The Biochemistry of GSNO: Formation, Metabolism, and Reactions
GSNO is a central molecule in the cellular management and propagation of nitric oxide signals. Its biological activity is tightly regulated by its synthesis and degradation pathways.
Formation of GSNO
The formation of GSNO can occur through several mechanisms, both enzymatic and non-enzymatic. While direct reaction between NO and GSH is slow, the presence of an electron acceptor significantly enhances the reaction rate. In an aerobic environment, NO can be oxidized to dinitrogen trioxide (N2O3), which then rapidly nitrosates GSH to form GSNO[1]. Metal ions, particularly copper and iron, can also catalyze the formation of GSNO. For instance, ceruloplasmin, a copper-containing protein, has been shown to facilitate GSNO synthesis[2].
Metabolism of GSNO
The primary enzyme responsible for the catabolism of GSNO is S-nitrosoglutathione reductase (GSNOR) , also known as alcohol dehydrogenase 5 (ADH5). GSNOR is a ubiquitously expressed, NADH-dependent enzyme that reduces GSNO to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide or, in the presence of GSH, yields oxidized glutathione (GSSG) and hydroxylamine[1]. This enzymatic degradation is a key regulatory point for intracellular levels of GSNO and, consequently, protein S-nitrosation[1][3]. The dysregulation of GSNOR activity is linked to various diseases, highlighting its critical role in maintaining NO homeostasis[3][4].
Transnitrosation: The Transfer of NO Bioactivity
A key mechanism by which GSNO exerts its signaling effects is through transnitrosation , the transfer of its nitroso group to other thiol-containing molecules, including cysteine residues on proteins[2]. This process is a reversible, second-order reaction with rate constants varying depending on the specific thiol acceptor[5]. Transnitrosation allows for the targeted modification of proteins, altering their function and propagating the NO signal.
Physiological and Pathophysiological Roles of GSNO
GSNO is implicated in a multitude of physiological processes and its dysregulation is a hallmark of several diseases.
Cardiovascular System
In the cardiovascular system, GSNO plays a crucial role in regulating vascular tone, inhibiting platelet aggregation, and protecting against ischemia-reperfusion injury[6][7][8]. It contributes to vasodilation by releasing NO, which activates soluble guanylate cyclase in smooth muscle cells. S-nitrosation of key proteins in platelets by GSNO prevents their activation and aggregation.
Respiratory System
GSNO is a potent endogenous bronchodilator, and its levels are found to be decreased in the airways of individuals with asthma[9][10][11]. This deficiency is often associated with increased GSNOR activity[9][12]. Therapeutic strategies aimed at restoring airway GSNO levels, either through direct administration or by inhibiting GSNOR, are being explored for the treatment of asthma and other respiratory diseases like cystic fibrosis[12].
Nervous System
In the nervous system, GSNO is involved in neurotransmission and has neuroprotective effects. It can modulate the activity of receptors and ion channels through S-nitrosation. Studies suggest that GSNO may offer therapeutic benefits in neurodegenerative conditions by reducing neuroinflammation and inhibiting the production of amyloid-β peptides[13].
Quantitative Data on GSNO and GSNOR
Understanding the quantitative aspects of GSNO and its regulating enzyme, GSNOR, is crucial for appreciating its physiological significance and for designing therapeutic interventions.
| Parameter | Value | Biological Context | Reference(s) |
| GSNO Concentration | |||
| Human Plasma (baseline) | Picomolar to low Nanomolar range | Healthy individuals | [14][15] |
| Human Plasma (after beet juice) | 4- to 10-fold increase | Dietary nitrate (B79036) supplementation | [16] |
| Human Airway Lining Fluid | ~0.5 to 1 µM | Healthy individuals | [11] |
| Human Airway Lining Fluid (Asthma) | Decreased levels | Patients with asthma | [9][10] |
| Human Red Blood Cells | 0 to 88.1 nM | Healthy individuals | [17] |
| Rat Plasma (after GSNO infusion) | 60 µM | Experimental model | [15] |
| GSNOR Activity | |||
| Human Lung (Squamous-cell carcinoma) | Decreased vs. normal tissue | Cancer pathology | [18] |
| Human Airway Epithelial Cells (Asthma) | Increased in a subpopulation | Asthma pathology | [9][12] |
| GSNOR Kinetic Parameters (Human) | |||
| K_m for GSNO | ~27 µM | Enzymatic characterization | [1][3] |
| k_cat for GSNO | 2,400 - 12,000 min⁻¹ | Enzymatic characterization | [1][3] |
| K_m for NADH | ~10-15 µM | Enzymatic characterization | [19] |
| Transnitrosation Rate Constants | |||
| GSNO with various thiols | 0.1 - 500 M⁻¹s⁻¹ | In vitro kinetic studies | [5] |
Experimental Protocols
Accurate and reliable measurement of GSNO and the assessment of S-nitrosation are fundamental to research in this field. This section provides detailed methodologies for key experiments.
Synthesis of S-Nitrosoglutathione (GSNO)
Principle: GSNO is synthesized by the reaction of reduced glutathione (GSH) with an equimolar amount of sodium nitrite (B80452) in an acidic medium.
Materials:
-
Reduced glutathione (GSH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH), 10 N
-
Deionized water (dH₂O)
-
Magnetic stirrer and stir bar
-
50 ml conical tube
-
pH meter or pH paper
-
Spectrophotometer
Procedure:
-
In a 50 ml conical tube, prepare an acidic solution by adding 620 µl of concentrated HCl to 5.9 ml of dH₂O.
-
Dissolve 1.54 g of GSH into this acidic solution with stirring.
-
In a separate tube, dissolve 0.346 g of NaNO₂ in 1 ml of dH₂O.
-
Slowly add the sodium nitrite solution to the acidic glutathione solution while stirring vigorously in a fume hood. The solution will turn red and produce gas.
-
Allow the reaction to proceed for at least 5 minutes, protected from light.
-
Neutralize the solution by slowly adding approximately 710 µl of 10 N NaOH. The solution should remain a cranberry red color.
-
Bring the final volume to 10 ml with dH₂O. The final concentration will be approximately 500 mM.
-
Confirm the concentration by measuring the absorbance at 335 nm (molar extinction coefficient, ε = 920 M⁻¹cm⁻¹).
-
Aliquot and store at -80°C, protected from light. Once thawed, an aliquot should not be refrozen.
Biotin (B1667282) Switch Assay for Detection of S-Nitrosylated Proteins
Principle: This technique allows for the specific detection of S-nitrosylated proteins by a three-step chemical process: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotin tag.
Materials:
-
HENS Buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine, 1% SDS)
-
Blocking Buffer: HENS buffer containing 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS)
-
Neutralization Buffer: 25 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 2.5% Triton X-100
-
Labeling Reagent: 4 mM N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) in DMF
-
Sodium Ascorbate (B8700270) (freshly prepared 1 M solution)
-
Acetone (B3395972), ice-cold
-
Streptavidin-agarose beads
-
Wash Buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)
-
Elution Buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol)
Procedure:
-
Lysis and Blocking: Lyse cells or tissues in HENS buffer. Add four volumes of Blocking Buffer and incubate at 50°C for 20 minutes with gentle agitation to block free thiols.
-
Protein Precipitation: Precipitate proteins by adding three volumes of ice-cold acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet twice with 70% acetone.
-
Labeling: Resuspend the protein pellet in HENS buffer. Add 1/10 volume of 1 M sodium ascorbate and 1/100 volume of 4 mM Biotin-HPDP. Incubate for 1 hour at room temperature in the dark.
-
Second Precipitation: Precipitate the biotinylated proteins with ice-cold acetone as described above.
-
Affinity Capture: Resuspend the protein pellet in Neutralization Buffer. Add streptavidin-agarose beads and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Washing: Wash the beads three times with Wash Buffer.
-
Elution: Elute the captured proteins by incubating the beads with Elution Buffer for 20 minutes at room temperature.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or an anti-biotin antibody.
HPLC with Electrochemical Detection for GSNO Quantification
Principle: This method allows for the simultaneous separation and quantification of GSH, GSSG, and GSNO based on their electrochemical properties.
Materials:
-
HPLC system with a coulometric electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile Phase: 50 mM sodium phosphate, pH 2.7, with an organic modifier (e.g., acetonitrile)
-
GSH, GSSG, and GSNO standards
-
Metaphosphoric acid (MPA)
-
N-ethylmaleimide (NEM)
Procedure:
-
Sample Preparation: Homogenize tissues or cells in MPA to precipitate proteins and stabilize thiols. To prevent artifactual GSNO formation, treat the sample with NEM to block free GSH. Centrifuge to remove precipitated proteins.
-
Chromatography: Inject the supernatant onto the C18 column. Use an isocratic elution with the mobile phase at a constant flow rate.
-
Electrochemical Detection: Set the electrochemical detector with a series of electrodes at increasing potentials. A typical setting might be +300 mV, +450 mV, +600 mV, and +900 mV. GSH is typically detected at lower potentials, while GSSG and GSNO require higher potentials (>700 mV) for detection[10].
-
Quantification: Generate standard curves for GSH, GSSG, and GSNO by injecting known concentrations. Quantify the analytes in the samples by comparing their peak areas to the standard curves.
GSNOR Activity Assay
Principle: GSNOR activity is determined spectrophotometrically by measuring the GSNO-dependent oxidation of NADH at 340 nm.
Materials:
-
Spectrophotometer
-
Reaction Buffer: 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA
-
NADH solution (e.g., 0.2 mM in reaction buffer)
-
GSNO solution (e.g., 400 µM in reaction buffer)
-
Protein extract from cells or tissues
Procedure:
-
Prepare a reaction mixture containing the Reaction Buffer and NADH in a cuvette.
-
Add the protein extract to the cuvette and mix.
-
Initiate the reaction by adding the GSNO solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the GSNOR activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
Visualizing GSNO Signaling Pathways and Workflows
Diagrams are essential for illustrating the complex interactions within NO signaling pathways and for clarifying experimental procedures.
Caption: Formation and metabolism of S-nitrosoglutathione (GSNO).
Caption: GSNO-mediated protein S-nitrosation via transnitrosation.
Caption: Workflow of the biotin switch assay for S-nitrosation detection.
Conclusion and Future Directions
S-nitrosoglutathione stands as a cornerstone in the intricate signaling network of nitric oxide. Its role as a stable NO carrier and its ability to modulate protein function through S-nitrosation underscore its importance in maintaining physiological homeostasis. The growing body of evidence linking aberrant GSNO metabolism to a range of diseases has solidified its position as a promising therapeutic target. Future research will likely focus on elucidating the specific protein targets of GSNO-mediated S-nitrosation in different disease contexts and on the development of more targeted and effective GSNOR inhibitors. A deeper understanding of the spatial and temporal dynamics of GSNO signaling will undoubtedly open new avenues for the diagnosis and treatment of a wide array of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cardiovascular cellular processes by S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Nitrosothiols and the S-Nitrosoproteome of the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. S-Nitrosoglutathione Reductase: An Important Regulator in Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Airway Thiol-NO Adducts as Determinants of Exhaled NO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Nitrosothiol Signaling in Respiratory Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Protective Role of S-Nitrosoglutathione (GSNO) Against Cognitive Impairment in Rat Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential problems and pitfalls with the use of S-nitrosoglutathione and other S-nitrosothiols in physiology-oriented basic science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of S-nitrosothiols in Biological Fluids by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. S-Nitrosoglutathione Reductase in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Reactivity of S-Nitrosoglutathione (GSNO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that plays a pivotal role in nitric oxide (NO) signaling and trafficking.[1] As the S-nitrosated derivative of the abundant intracellular antioxidant glutathione (B108866) (GSH), GSNO is a significant biological reservoir and carrier of NO.[1][2] Its chemical properties and reactivity are central to its physiological functions, which include vasodilation, inhibition of platelet aggregation, and modulation of protein function through S-nitrosylation.[1][3] This technical guide provides a comprehensive overview of the chemical characteristics and reactivity of GSNO, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways to support research and drug development endeavors.
Chemical Properties of S-Nitrosoglutathione
GSNO is a relatively stable S-nitrosothiol compared to others like S-nitrosocysteine.[4] However, its stability is influenced by a variety of factors, including temperature, pH, light exposure, and the presence of metal ions.[5][6] Understanding these properties is critical for its handling, storage, and application in experimental and therapeutic contexts.
Stability and Decomposition
The decomposition of GSNO can proceed through several pathways, including homolytic cleavage of the S-N bond, metal-ion catalysis, and enzymatic degradation.[5][7] The primary decomposition products are typically glutathione disulfide (GSSG) and nitric oxide (NO).[4][6]
Homolytic Cleavage: The initial step in the thermal or photochemical decomposition of GSNO is often the homolytic cleavage of the S-N bond, which generates a glutathionyl radical (GS•) and NO.[4][6] The glutathionyl radicals can then dimerize to form GSSG.
Photolysis: GSNO is sensitive to light and can undergo photolytic decomposition.[6][8] Irradiation with visible light leads to the release of NO.[8] This property is being explored for photochemotherapeutic applications.[8][9][10]
pH Dependence: The stability of GSNO is pH-dependent. It exhibits increased stability in the pH range of 5-7.[5][11] At higher pH, decomposition can involve the formation of an intermediate that generates GSH and nitrite (B80452).[5][11]
Temperature Dependence: The rate of GSNO decomposition is temperature-dependent, with increased temperatures accelerating its breakdown.[5][6] For long-term storage, it is recommended to keep GSNO solutions at low temperatures.[8][12]
Quantitative Data on GSNO Stability and Decomposition
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 49 days | 1 mM GSNO, 25°C, in the dark, metal ions chelated | [11][13] |
| Apparent Activation Energy (Ea) | 84 ± 14 kJ mol⁻¹ | Thermal decomposition | [11][13] |
| Photolysis Quantum Yield (Φ) | 0.056 ± 0.002 | Irradiation at 545 nm | [6][8] |
| Observed Rate Constant (k_obs) for Photolysis | 4.9 x 10⁻⁷ ± 0.3 x 10⁻⁷ s⁻¹ | Irradiation at 545 nm | [6][8] |
| Thermal Decomposition Temperature | 134.7 ± 0.8 °C | Solid-state, homolytic S-N bond cleavage | [6][14] |
Reactivity of S-Nitrosoglutathione
GSNO is a reactive molecule that participates in a variety of chemical reactions, which are fundamental to its biological activity. Its reactivity is primarily centered on the S-nitroso group, which can be transferred to other molecules.
Reaction with Thiols: Transnitrosation
A key reaction of GSNO is transnitrosation, the transfer of its nitroso group to another thiol (RSH).[7] This is a reversible, second-order reaction that is crucial for the S-nitrosylation of proteins and other low-molecular-weight thiols.[2][7][15] Transnitrosation is a major mechanism by which GSNO exerts its signaling functions.[16]
In addition to transnitrosation, a slower reaction between GSNO and thiols can occur, leading to the formation of GSSG and reduced nitrogen species like nitrous oxide (N₂O), ammonia (B1221849) (NH₃), and hydroxylamine (B1172632) (NH₂OH).[7]
Reaction with Metal Ions
Transition metal ions, particularly copper(I) (Cu⁺), can catalyze the decomposition of GSNO to release NO.[11][17][18] The presence of reducing agents like glutathione can facilitate this by reducing Cu²⁺ to the more catalytically active Cu⁺.[11][17] However, excess glutathione can inhibit the reaction by chelating Cu⁺.[11] Other metal ions like zinc(II) and cadmium(II) have been shown to increase the stability of GSNO in solution, whereas nickel(II) can promote its decomposition.[1][13][19]
Reaction with Superoxide (B77818)
GSNO can react rapidly with superoxide (O₂⁻), leading to its decomposition and the formation of GSSG, nitrite (NO₂⁻), and nitrate (B79036) (NO₃⁻).[5][20] This reaction is second order with respect to GSNO and first order with respect to superoxide.[5][20]
Quantitative Data on GSNO Reactivity
| Reaction | Rate Constant (k) | Conditions | Reference(s) |
| Transnitrosation with various thiols | 1 - 300 M⁻¹s⁻¹ | Second-order rate constant | [7] |
| Reaction with GSH | 0.01 M⁻¹s⁻¹ | 37°C, leads to GSSG and reduced nitrogen oxides | [7] |
| Reaction with Superoxide (O₂⁻) | 3 - 6 x 10⁸ M⁻²s⁻¹ | Rate = 2k₃[GSNO]²[O₂⁻] | [5][20] |
| Apparent Cu⁺-GSNO Association | 4 x 10³ M⁻¹s⁻¹ | Anaerobic conditions | [11] |
| Reaction of N₂O₃ with GSH to form GSNO | 6.6 x 10⁷ M⁻¹s⁻¹ | [2] |
S-Nitrosoglutathione in Signaling Pathways
GSNO is a key mediator of NO signaling, primarily through its ability to S-nitrosylate proteins. This post-translational modification can alter the function, localization, and stability of target proteins, thereby regulating a wide range of cellular processes.
The S-Nitrosylation Cycle
The intracellular levels of GSNO and S-nitrosylated proteins are tightly regulated by a cycle of S-nitrosylation and denitrosylation. GSNO can be synthesized from NO and GSH and can then transfer its nitroso group to target proteins via transnitrosation.[2] The denitrosylation process can be mediated by enzymes such as GSNO reductase (GSNOR), which metabolizes GSNO, and the thioredoxin system.[2][19]
Experimental Protocols
Synthesis of S-Nitrosoglutathione
This protocol describes the synthesis of a GSNO stock solution adapted from Hart (1985).[4][10]
Materials:
-
Glutathione (reduced form)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
10 N Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
pH meter or pH paper
-
Magnetic stirrer and stir bar
-
50 mL conical tube
-
Light-protective cover (e.g., aluminum foil)
Procedure:
-
In a fume hood, prepare an acidic solution by adding 620 µL of concentrated HCl to 5.9 mL of deionized water in a 50 mL conical tube containing a magnetic stir bar.
-
Dissolve 1.54 g of reduced glutathione in the acidic solution with vigorous stirring.
-
In a separate tube, dissolve 0.346 g of NaNO₂ in 1 mL of deionized water.
-
Slowly add the sodium nitrite solution to the acidic glutathione solution while stirring vigorously. The solution will turn red and produce gas.
-
Allow the reaction to stir for at least 5 minutes, ensuring the tube is covered to protect it from light.
-
Neutralize the solution by slowly adding approximately 710 µL of 10 N NaOH. Monitor the pH to avoid making the solution too alkaline, which would cause the red color to fade and the GSNO to decompose.
-
Adjust the final volume to 10 mL with deionized water. The final concentration of the GSNO solution will be approximately 500 mM.
-
The concentration of the prepared GSNO solution can be verified spectrophotometrically by measuring its absorbance at 335 nm (molar extinction coefficient, ε = 920 M⁻¹cm⁻¹).[4]
-
Aliquot the GSNO solution and store it at -80°C, protected from light.[4] Thawed aliquots should not be refrozen.[4]
Handling and Storage of S-Nitrosoglutathione
-
Storage: Solid GSNO should be stored at -20°C.[12] GSNO solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][21]
-
Light Sensitivity: GSNO is light-sensitive and should be protected from light during synthesis, handling, and storage by using amber vials or by wrapping containers with aluminum foil.[4][8]
-
Stability in Solution: GSNO is unstable in aqueous solutions at room temperature, with a decomposition rate of about 5% per hour.[12]
-
Safety Precautions: Wear appropriate personal protective equipment, including gloves and safety glasses, when handling GSNO and the reagents for its synthesis. The synthesis should be performed in a well-ventilated fume hood as it generates NO gas.[4][8]
Quantification of S-Nitrosoglutathione using UV-Vis Spectrophotometry
Principle: GSNO has a characteristic absorbance maximum at approximately 334-335 nm.[4][10] Its concentration can be determined using the Beer-Lambert law.
Procedure:
-
Prepare a fresh GSNO solution or thaw a stored aliquot on ice, protected from light.
-
Dilute the GSNO solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Measure the absorbance of the diluted solution at 335 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of GSNO using the following formula: Concentration (M) = Absorbance / (ε × l) where ε is the molar extinction coefficient (920 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).[4]
Detection of Protein S-Nitrosylation using the Biotin (B1667282) Switch Technique (BST)
Principle: The biotin switch technique is a widely used method to identify and quantify S-nitrosylated proteins.[9][22] It involves three main steps: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotinylating reagent.
Detailed Protocol Outline:
-
Protein Extraction: Extract proteins from cells or tissues under conditions that preserve S-nitrosylation, typically including metal chelators and protecting samples from light.
-
Blocking of Free Thiols: Incubate the protein extract with a thiol-blocking reagent, such as methyl methanethiosulfonate (B1239399) (MMTS), to block all free cysteine residues.
-
Removal of Excess Blocking Reagent: Remove the excess MMTS by protein precipitation (e.g., with acetone).
-
Selective Reduction of S-Nitrosothiols: Resuspend the protein pellet in a buffer containing a reducing agent, such as ascorbate, to specifically reduce the S-nitrosothiol bonds to free thiols.
-
Biotinylation: Add a thiol-reactive biotinylating agent, such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), to label the newly exposed thiol groups.
-
Purification of Biotinylated Proteins: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Analysis: Elute the captured proteins and analyze them by Western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of S-nitrosylated proteins.[9]
Conclusion
S-Nitrosoglutathione is a multifaceted molecule whose chemical properties and reactivity are intricately linked to its diverse biological roles. A thorough understanding of its stability, decomposition pathways, and reactions with biological nucleophiles is essential for researchers in the fields of nitric oxide biology, redox signaling, and pharmacology. The quantitative data, reaction pathways, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals working to unravel the complexities of GSNO-mediated processes and to harness its therapeutic potential.
References
- 1. Contrasting effects of metal ions on S-nitrosoglutathione, related to coordination equilibria: GSNO decomposition assisted by Ni(II) vs stability Increase in the presence of Zn(II) and Cd(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The reaction of S-nitrosoglutathione with superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible light photochemical release of nitric oxide from S-nitrosoglutathione: potential photochemotherapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpiinc.com [wpiinc.com]
- 9. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decomposition of S-nitrosoglutathione in the presence of copper ions and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. The kinetics of S-transnitrosation--a reversible second-order reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of superoxide dismutase/H(2)O(2)-mediated nitric oxide release from S-nitrosoglutathione--role of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metal ion catalysis of s-nitrosothiol decompositions - Durham e-Theses [etheses.dur.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. S-NITROSOGLUTATHIONE synthesis - chemicalbook [chemicalbook.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Frontiers | Protein S-nitrosylation: specificity and identification strategies in plants [frontiersin.org]
The Core Mechanism of S-Nitrosation by GSNO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-nitrosation, the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue, is a critical post-translational modification that plays a pivotal role in a vast array of physiological and pathophysiological processes. S-Nitrosoglutathione (GSNO), an endogenous S-nitrosothiol, is a key mediator in this process, acting as a stable carrier and donor of NO bioactivity. This technical guide provides a comprehensive overview of the basic mechanism of S-nitrosation by GSNO, detailing the core chemical reactions, enzymatic regulation, and cellular signaling pathways. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of targeting S-nitrosation pathways.
The Fundamental Mechanism: Transnitrosation
The primary mechanism by which GSNO modifies protein function is through transnitrosation , the transfer of its nitroso group to a thiol-containing molecule, typically a cysteine residue on a target protein. This reaction is a thiol-disulfide exchange-like process where the S-NO bond is transferred from glutathione (B108866) to another thiol.
The general reaction can be represented as:
GS-NO + R-SH ⇌ GS-H + R-SNO
Where:
-
GS-NO is S-nitrosoglutathione
-
R-SH is a thiol-containing molecule (e.g., a protein cysteine residue)
-
GS-H is glutathione
-
R-SNO is the newly S-nitrosated molecule
This process is reversible and the direction of the reaction is influenced by the relative thiol pKa values and the redox environment.
Quantitative Data on S-Nitrosation by GSNO
To provide a clearer understanding of the kinetics and cellular context of GSNO-mediated S-nitrosation, the following tables summarize key quantitative data.
| Parameter | Value | Reference(s) |
| Second-Order Rate Constants for Transnitrosation | ||
| GSNO with various thiols | 1–300 M⁻¹s⁻¹ | [1] |
| GSNO with Glutathione (GSH) | 0.01 M⁻¹s⁻¹ (at 37°C) | [1] |
| Cellular Concentrations | ||
| Glutathione (GSH) in mammalian cells | Typically ~1 mM, can reach up to 10 mM | [2] |
| S-nitrosothiols (RSNO) in plasma | 2 nM to 26 nM | [3][4] |
| S-nitrosothiols (RSNO) in red blood cells | 0 to 88.1 nM | [3][4] |
Table 1: Reaction Kinetics and Cellular Concentrations
| Enzyme | Substrate | K_m_ | k_cat_ | Reference(s) |
| S-Nitrosoglutathione Reductase (GSNOR) | ||||
| Human recombinant GSNOR | GSNO | ~27 µM | 2,400 - 12,000 min⁻¹ | [2] |
| NADH | - | - | ||
| Protein Disulfide Isomerase (PDI) | ||||
| Recombinant human PDI | GSNO (monitoring S-NO bond loss) | 65 ± 5 µM | - | [5][6] |
| GSNO (monitoring NO production) | 40 ± 10 µM | - | [5][6] |
Table 2: Kinetic Parameters of Key Regulatory Enzymes
Enzymatic Regulation of GSNO-Mediated S-Nitrosation
The cellular levels of S-nitrosated proteins are tightly regulated by a balance between S-nitrosation and denitrosation processes, which are controlled by specific enzymes.
S-Nitrosoglutathione Reductase (GSNOR)
GSNOR is a key enzyme that catabolizes GSNO, thereby indirectly regulating the overall levels of protein S-nitrosation. It catalyzes the NADH-dependent reduction of GSNO to glutathione disulfide (GSSG) and hydroxylamine. By reducing the cellular pool of GSNO, GSNOR limits the extent of transnitrosation reactions.
Protein Disulfide Isomerase (PDI)
PDI is another important enzyme involved in the metabolism of S-nitrosothiols. It can act as a denitrosylase, catalyzing the release of NO from GSNO. This activity can modulate the local concentration of NO and influence S-nitrosation signaling. PDI can also be S-nitrosated itself, suggesting a role in the transport and transfer of NO equivalents.[5][6][7]
Cellular Signaling and Uptake
GSNO itself is generally not readily taken up by cells.[1] Instead, its signaling effects are often mediated through a multi-step process involving extracellular transnitrosation and specific transporters.
A key pathway involves the transnitrosation of extracellular GSNO with L-cysteine to form S-nitroso-L-cysteine (L-CysNO). L-CysNO is then transported into the cell via the L-type amino acid transporter (LAT) system. Once inside the cell, L-CysNO can directly S-nitrosate target proteins or transfer its nitroso group back to intracellular glutathione to regenerate GSNO.
Experimental Protocols
The study of S-nitrosation relies on robust and specific experimental methods. The biotin-switch assay is a widely used technique for the detection and identification of S-nitrosylated proteins.
Biotin-Switch Assay
Principle: This assay involves three main steps:
-
Blocking: Free thiol groups on cysteine residues are blocked to prevent non-specific labeling.
-
Reduction: The S-NO bond of S-nitrosylated cysteines is selectively reduced to a free thiol.
-
Labeling: The newly formed free thiols are labeled with a biotin (B1667282) tag, allowing for subsequent detection and purification.
Detailed Protocol:
Materials and Reagents:
-
HEN Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7.
-
Lysis Buffer: HEN Buffer with 1% NP-40 and protease inhibitors.
-
Blocking Buffer: HEN Buffer with 2.5% SDS and 20 mM Methyl Methanethiosulfonate (MMTS). Prepare fresh.
-
Biotin-HPDP Stock: 2.5 mg/mL in DMSO or DMF.
-
Sodium Ascorbate Solution: 200 mM in HEN Buffer. Prepare fresh and keep on ice in the dark.
-
Neutralization Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7.
-
Wash Buffer: 20 mM HEPES, 600 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7.
-
Streptavidin-Agarose Resin.
-
Elution Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol, pH 7.7.
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in Lysis Buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Adjust protein concentration to 1-5 mg/mL.
-
-
Blocking of Free Thiols:
-
To the protein lysate, add Blocking Buffer.
-
Incubate at 50°C for 20 minutes with frequent vortexing. This step should be performed in the dark.
-
-
Removal of Excess Blocking Reagent:
-
Precipitate proteins by adding three volumes of ice-cold acetone (B3395972).
-
Incubate at -20°C for 20 minutes.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the pellet with 70% acetone.
-
-
Biotinylation of S-Nitrosylated Cysteines:
-
Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).
-
Add Biotin-HPDP stock solution.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate Solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Removal of Excess Biotin-HPDP:
-
Precipitate and wash the proteins with ice-cold acetone as described in step 3.
-
-
Detection/Purification:
-
For Western Blot: Resuspend the pellet in non-reducing SDS-PAGE sample buffer and proceed with electrophoresis and immunoblotting using an anti-biotin antibody.
-
For Affinity Purification: Resuspend the pellet in Neutralization Buffer and incubate with streptavidin-agarose beads. Wash the beads extensively with Wash Buffer. Elute the biotinylated proteins with Elution Buffer. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[8][9][10]
-
Measurement of GSNOR Activity
Principle: GSNOR activity is typically measured spectrophotometrically by monitoring the GSNO-dependent consumption of NADH at 340 nm.
Protocol Outline:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, and NADH.
-
Add the protein sample (e.g., cell or tissue homogenate).
-
Initiate the reaction by adding GSNO.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to GSNOR activity.[11][12]
Detection of S-Nitrosothiols by Chemiluminescence
Principle: This highly sensitive method is based on the detection of NO released from S-nitrosothiols. The S-NO bond is cleaved, and the liberated NO reacts with ozone to produce chemiluminescence, which is then quantified.
Protocol Outline:
-
Samples are injected into a reaction vessel containing a reducing agent (e.g., tri-iodide or a copper/ascorbate mixture) that specifically cleaves the S-NO bond.
-
The released NO is carried by an inert gas to a chemiluminescence detector.
-
The light produced from the reaction of NO with ozone is measured and is proportional to the amount of S-nitrosothiols in the sample.[3][4][13]
Conclusion
S-nitrosation by GSNO is a complex and tightly regulated process that is fundamental to nitric oxide signaling. The core mechanism of transnitrosation, coupled with the enzymatic control exerted by GSNOR and PDI, and the specific cellular uptake pathways, provides a sophisticated system for modulating protein function. A thorough understanding of these mechanisms, supported by robust experimental techniques, is essential for the development of novel therapeutic strategies that target S-nitrosation in various diseases. This guide provides a foundational framework for researchers and professionals working in this exciting and rapidly evolving field.
References
- 1. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of S-nitrosothiols in Biological Fluids by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the S-denitrosation activity of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-surface protein disulfide isomerase catalyzes transnitrosation and regulates intracellular transfer of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of circulating nitrite and S-nitrosothiols by reductive chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Stability and Half-life of S-Nitrosoglutathione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Nitrosoglutathione (GSNO) is a critical endogenous S-nitrosothiol that functions as a significant reservoir and transporter of nitric oxide (NO), playing a pivotal role in a myriad of physiological and pathophysiological processes. Its intracellular stability and half-life are key determinants of its biological activity, influencing the duration and extent of NO-mediated signaling. This technical guide provides an in-depth analysis of the factors governing the intracellular fate of GSNO, including enzymatic and non-enzymatic degradation pathways. We present a compilation of quantitative data on reaction kinetics, detailed experimental protocols for the assessment of GSNO stability, and visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
S-Nitrosoglutathione (GSNO) is formed from the reaction of nitric oxide (NO) with glutathione (B108866) (GSH), the most abundant intracellular non-protein thiol. As a relatively stable S-nitrosothiol (SNO), GSNO serves as a crucial mediator of NO signaling through the transfer of its nitroso group to other molecules, a process known as transnitrosation. The therapeutic potential of GSNO and other SNOs is an area of active investigation; however, their efficacy is intrinsically linked to their stability and half-life within the cellular milieu. The intracellular concentration of GSNO is tightly regulated by a combination of enzymatic degradation, non-enzymatic decay, and transnitrosation reactions. Understanding the kinetics and mechanisms of these processes is paramount for the rational design of SNO-based therapeutics and for elucidating the role of endogenous GSNO in cellular signaling.
Factors Influencing Intracellular GSNO Stability
The stability of GSNO within a cell is not an intrinsic property but is dictated by a dynamic interplay of various factors. Published half-lives of S-nitrosothiols vary dramatically and are highly condition-dependent.[1] Key determinants of intracellular GSNO stability include:
-
Enzymatic Degradation: Specific enzymes actively metabolize GSNO, representing the primary route of its clearance in vivo.
-
Non-Enzymatic Reactions: GSNO can undergo decomposition or react with other intracellular molecules, such as thiols, in a non-enzymatic fashion.
-
Metal Ions: Transition metal ions, particularly copper ions, can catalyze the decomposition of GSNO.[1] However, the intracellular concentration of free catalytic metal ions is generally low.
-
Light: GSNO is susceptible to photolytic decomposition.[1] Samples should be protected from light during experimental procedures.
Quantitative Data on GSNO Stability and Degradation
The following tables summarize the available quantitative data on the kinetics of the key enzymatic and non-enzymatic reactions that govern the intracellular stability of GSNO.
Table 1: Kinetic Parameters of Enzymes Involved in GSNO Degradation
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Cell/System Type | Reference |
| S-Nitrosoglutathione Reductase (GSNOR) | GSNO | ~27 | 2,400 - 12,000 | Human recombinant | [2] |
| Protein Disulfide Isomerase (PDI) | GSNO | 40 ± 10 | - | Recombinant human | [3] |
| Protein Disulfide Isomerase (PDI) | GSNO | 65 ± 5 | - | Recombinant human | [3] |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per unit time.
Table 2: Rate Constants for Non-Enzymatic Reactions of GSNO
| Reaction | Reactant | Second-Order Rate Constant (M-1s-1) | Conditions | Reference |
| Transnitrosation | Various thiols | 1 - 300 | - | [4] |
| Reaction with GSH | Glutathione (GSH) | 0.01 | 37°C | [4] |
Signaling and Degradation Pathways
The intracellular fate of GSNO is governed by a network of interconnected pathways. The following diagrams, generated using the DOT language, illustrate these key processes.
Caption: Major intracellular degradation pathways of S-Nitrosoglutathione (GSNO).
Caption: GSNO-mediated transnitrosation signaling pathway.
Experimental Protocols
Accurate measurement of intracellular GSNO levels and the activity of its metabolizing enzymes is crucial for studying its stability and biological functions.
Measurement of Intracellular GSNO Concentration by HPLC
This protocol is adapted from methods describing the use of High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection for the quantification of GSNO in biological samples.[5][6]
Objective: To quantify the concentration of GSNO in cell lysates.
Materials:
-
Cell lysis buffer (e.g., reductase buffer: 20 mM Tris–HCl, 0.5 mM EDTA, 0.1% NP-40, and 1 mM PMSF, pH 8)[5]
-
N-ethylmaleimide (NEM)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector or UV detector (set to 334-336 nm)
-
GSNO standard solutions
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing NEM (to block free thiols and prevent artifactual GSNO formation) and ammonium sulfamate (to remove nitrite).
-
Sonicate the lysate to ensure complete cell disruption.
-
-
Protein Precipitation:
-
Precipitate proteins by adding an equal volume of cold PCA or TCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Inject a known volume of the sample onto the HPLC system.
-
Separate GSNO from other cellular components using an appropriate mobile phase and gradient.
-
Detect GSNO using either an electrochemical detector or a UV detector at its characteristic absorbance wavelength.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GSNO.
-
Determine the concentration of GSNO in the samples by comparing their peak areas to the standard curve.
-
S-Nitrosoglutathione Reductase (GSNOR) Activity Assay
This spectrophotometric assay measures the activity of GSNOR by monitoring the consumption of NADH.[7][8]
Objective: To determine the enzymatic activity of GSNOR in cell or tissue homogenates.
Materials:
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA)
-
NADH solution
-
GSNO solution
-
Cell or tissue homogenate containing GSNOR
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and NADH to a final desired concentration (e.g., 150 µM).
-
-
Initiation of Reaction:
-
Add the cell or tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding GSNO to a final desired concentration (e.g., 400 µM).
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
-
Calculation of Activity:
-
Calculate the rate of NADH consumption using its molar extinction coefficient (6220 M-1cm-1 at 340 nm).
-
Express GSNOR activity as units per milligram of protein (e.g., nmol of NADH consumed per minute per mg of protein).
-
Caption: Experimental workflow for the GSNOR activity assay.
Conclusion
The intracellular stability and half-life of GSNO are complex parameters influenced by a multitude of enzymatic and non-enzymatic factors. A thorough understanding of these processes is essential for researchers in the field of nitric oxide biology and for professionals involved in the development of novel S-nitrosothiol-based therapeutics. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource to facilitate further research and development in this exciting area. The continued investigation into the intracellular dynamics of GSNO will undoubtedly unveil new insights into its physiological roles and pave the way for innovative therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the S-denitrosation activity of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of S-Nitrosoglutathione Reductase Activity in Plants | Springer Nature Experiments [experiments.springernature.com]
Preliminary Studies on S-Nitrosoglutathione (GSNO) in Cell Culture Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary studies on S-Nitrosoglutathione (GSNO) in various cell culture models. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of GSNO's mechanisms of action, its effects on key signaling pathways, and the experimental protocols utilized to investigate its cellular functions.
Introduction
S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that plays a crucial role in nitric oxide (NO) signaling.[1] It is formed from the reaction of NO with glutathione (B108866) and serves as a major carrier and donor of NO in biological systems.[1] In cell culture studies, GSNO is often used as an NO donor to investigate the diverse biological effects of NO and related reactive nitrogen species.[2] However, the metabolism and mechanisms of action of GSNO are complex, involving not only the release of NO but also the direct transfer of its nitroso group to other molecules, a process known as transnitrosation, leading to protein S-nitrosylation.[2][3] This modification can significantly alter protein function and regulate a multitude of cellular processes.
This guide summarizes key findings from in vitro studies, focusing on the quantitative effects of GSNO on cell viability, and delves into the molecular signaling pathways it modulates, including NF-κB, STAT3, and mTOR. Detailed experimental protocols for essential assays are also provided to facilitate further research in this area.
Data Presentation: Quantitative Effects of GSNO on Cell Viability
GSNO has been shown to exert dose-dependent effects on the viability of various cell lines, particularly cancer cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative data on cell viability following GSNO treatment.
Table 1: IC50 Values of GSNO in Human Ovarian Cancer Cell Lines [2]
| Cell Line | IC50 (mmol/L) after 48h (MTT Assay) | IC50 (mmol/L) for Clonogenic Survival |
| A2780 | 0.162 | 0.122 |
| C200 | 0.385 | 0.161 |
| PE01 | 0.337 | 0.356 |
| PE04 | 0.427 | 0.352 |
| OV202 | 0.196 | Not Reported |
| SKOV3 | 0.235 | Not Reported |
| OVCAR-3 | Not Reported | Not Reported |
| OVCAR-4 | Not Reported | Not Reported |
| OVCAR-5 | Not Reported | Not Reported |
| OVCAR-7 | Not Reported | Not Reported |
| OVCAR-8 | Not Reported | Not Reported |
| OVCAR-10 | Not Reported | Not Reported |
Table 2: Effect of GSNO on the Viability of Various Cancer Cell Lines
| Cell Line | GSNO Concentration | Incubation Time | Viability Assay | % Viability/Effect | Reference |
| MCF7 (Breast Carcinoma) | 1 mM | 24 h | MTT | ~82% | [4] |
| MDA-MB-231 (Breast Carcinoma) | 1 mM | 24 h | MTT | ~77% | [4] |
| N2a (Murine Neuroblastoma) | 1 mM | Not Specified | Resazurin | ~79% | [5] |
| N2a (Murine Neuroblastoma) | 1 mM | Not Specified | WST-8 | ~76% | [5] |
| N2a (Murine Neuroblastoma) | 1 mM | Not Specified | MTT | ~77% | [5] |
| A375 (Melanoma) | 50 µM | 24 h | MTT | Significant reduction | [6] |
| SB2 (Melanoma) | 50 µM | 24 h | MTT | Significant reduction | [6] |
| ECV304 (Human Endothelial) | 125-1000 µM | Not Specified | Not Specified | Dose-dependent inhibition | [7] |
Signaling Pathways Modulated by GSNO
GSNO influences several critical signaling pathways involved in inflammation, cell survival, and proliferation. The primary mechanism of this modulation is often through S-nitrosylation of key signaling proteins.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammatory and immune responses. In the canonical pathway, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[8] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[8]
GSNO has been shown to inhibit NF-κB activation through multiple mechanisms.[9][10] S-nitrosylation of the p50 subunit of NF-κB at a cysteine residue in its DNA-binding domain inhibits its ability to bind to DNA.[11] Additionally, GSNO can induce the S-nitrosylation of the IKKβ subunit, which inhibits its kinase activity and prevents the degradation of IκB.[11]
Caption: GSNO-mediated inhibition of the NF-κB signaling pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and differentiation.[9] The activation of STAT3 is typically initiated by cytokines and growth factors, which lead to the activation of Janus kinases (JAKs).[12] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), causing it to dimerize, translocate to the nucleus, and activate gene transcription.[12]
GSNO has been demonstrated to inhibit STAT3 activation by decreasing its phosphorylation at Tyr705 in a dose-dependent manner.[9][13] This inhibitory effect is mediated by the S-nitrosylation of STAT3, which prevents its phosphorylation by JAKs.[12]
Caption: GSNO-mediated inhibition of the STAT3 signaling pathway.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[14] It is a downstream effector of the PI3K/Akt pathway and integrates signals from growth factors, nutrients, and cellular energy status.[15] A key negative regulator of mTORC1 is the TSC1/TSC2 complex. Akt can phosphorylate and inactivate TSC2, thereby activating mTORC1.[5] Conversely, AMP-activated protein kinase (AMPK), a sensor of cellular energy status, can phosphorylate and activate TSC2, leading to the inhibition of mTORC1.[16]
Studies have shown that GSNO can inhibit the mTOR pathway.[2] This inhibition is associated with an increased phosphorylation of AMPK and TSC2.[2] The activation of AMPK by GSNO may be linked to the accumulation of endogenous H2O2 resulting from the S-nitrosylation and inhibition of antioxidant enzymes like peroxiredoxin-2.[17][18]
Caption: GSNO-mediated inhibition of the mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of GSNO in cell culture.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Principle: This assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a colored azo derivative, which can be quantified by measuring its absorbance at 540 nm.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Working Griess Reagent: Mix equal volumes of Component A and Component B immediately before use. Protect from light.
-
-
Sodium Nitrite (NaNO₂) standard solution (100 µM).
-
Cell culture medium.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of NaNO₂ standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, and 100 µM) by diluting the 100 µM stock solution in the same cell culture medium used for the experiment.
-
Add 50 µL of each standard to duplicate wells of a 96-well plate.
-
-
Sample Collection:
-
After treating cells with GSNO for the desired time, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the freshly prepared working Griess Reagent to all standard and sample wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol details the detection of phosphorylated STAT3 (Tyr705).
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific for p-STAT3 (Tyr705), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibody against p-STAT3 (Tyr705).
-
Primary antibody against total STAT3.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Tris-buffered saline with Tween 20 (TBST).
-
ECL chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After GSNO treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.[18]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli buffer to the protein samples to a final concentration of 1x and boil at 95-100°C for 5 minutes.[18]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[18]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C.[18]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the p-STAT3 signal, the membrane can be stripped of the initial antibodies and re-probed with antibodies for total STAT3 and a loading control.
-
Biotin-Switch Assay for S-Nitrosylation
The biotin-switch assay is a method for the specific detection of S-nitrosylated proteins.
Principle: The assay involves three main steps: 1) blocking of free cysteine thiols with a methylthiolating reagent; 2) selective reduction of S-nitrosothiols to free thiols using ascorbate (B8700270); and 3) labeling of the newly formed free thiols with a biotinylating reagent. The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or purified using avidin-affinity chromatography.
Materials:
-
HENS Buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine, 1% SDS).
-
Blocking Buffer: HENS buffer containing 20 mM methyl methanethiosulfonate (B1239399) (MMTS).
-
Labeling Solution: HENS buffer containing 1 mM N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP).
-
Ascorbate solution (20 mM sodium ascorbate in HENS buffer, freshly prepared).
-
Acetone (ice-cold).
-
Anti-biotin antibody.
Procedure:
-
Sample Preparation and Blocking:
-
Lyse cells in HENS buffer.
-
Add four volumes of Blocking Buffer to the protein sample.
-
Incubate at 50°C for 20 minutes with frequent vortexing to block free thiols.[16]
-
-
Acetone Precipitation:
-
Precipitate the proteins by adding ten volumes of ice-cold acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the pellet with ice-cold acetone.
-
-
Reduction and Biotinylation:
-
Resuspend the protein pellet in HENS buffer.
-
Add ascorbate solution to a final concentration of 1 mM.
-
Add Labeling Solution to a final concentration of 1 mM Biotin-HPDP.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Detection:
-
The biotinylated proteins can be analyzed by SDS-PAGE and western blotting using an anti-biotin antibody.
-
Conclusion
Preliminary studies in cell culture models have established S-Nitrosoglutathione as a multifaceted signaling molecule with significant potential in various therapeutic areas, including cancer and inflammatory diseases. Its ability to modulate key signaling pathways such as NF-κB, STAT3, and mTOR through mechanisms like S-nitrosylation underscores the complexity of nitric oxide biology. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating further investigation into the intricate roles of GSNO in cellular physiology and pathology. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-nitrosoglutathione (GSNO) induces necroptotic cell death in K562 cells: Involvement of p73, TSC2 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Nitric Oxide in Cancer Progression, Signal Transduction, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Regulation of the mTOR complex 1 pathway by nutrients, growth factors, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. S-Nitrosoglutathione Reductase—The Master Regulator of Protein S-Nitrosation in Plant NO Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginsenoside Rg5 Activates the LKB1/AMPK/mTOR Signaling Pathway and Modifies the Gut Microbiota to Alleviate Nonalcoholic Fatty Liver Disease Induced by a High-Fat Diet [mdpi.com]
- 12. S-nitrosylation of the Peroxiredoxin-2 promotes S-nitrosoglutathione-mediated lung cancer cells apoptosis via AMPK-SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S-nitrosylation of the Peroxiredoxin-2 promotes S-nitrosoglutathione-mediated lung cancer cells apoptosis via AMPK-SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 20(S)-Ginsenoside Rh2 displays efficacy against T-cell acute lymphoblastic leukemia through the PI3K/Akt/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSNOR Inhibition | GSNO Thera [gsnothera.com]
- 17. GSNOR modulates hyperhomocysteinemia-induced T cell activation and atherosclerosis by switching Akt S-nitrosylation to phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ginsenoside metabolite compound K induces apoptosis and autophagy in non-small cell lung cancer cells via AMPK-mTOR and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on S-Nitrosoglutathione (GSNO) in Plant Physiology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Nitrosoglutathione (GSNO) has emerged as a critical signaling molecule in plant physiology, acting as a stable and mobile reservoir of nitric oxide (NO). This technical guide provides an in-depth overview of the foundational research on GSNO, focusing on its biosynthesis, degradation, and multifaceted roles in plant growth, development, and stress responses. The guide is intended to serve as a comprehensive resource, detailing key experimental protocols, presenting quantitative data for comparative analysis, and visualizing the intricate signaling pathways involving GSNO.
GSNO Metabolism: Biosynthesis and Degradation
The cellular levels of GSNO are tightly regulated through a balance of its synthesis and degradation.
Biosynthesis: GSNO is formed through the S-nitrosylation of the abundant cellular antioxidant glutathione (B108866) (GSH) by nitric oxide (NO).[1][2][3][4][5] This reaction can occur through various mechanisms, including the reaction of GSH with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO, or via the reaction of a glutathionyl radical with NO.[2][4][5] In plants, a primary source of NO for GSNO synthesis is the reduction of nitrate (B79036) by nitrate reductase.[6]
Degradation: The primary enzyme responsible for GSNO catabolism is S-nitrosoglutathione reductase (GSNOR), a highly conserved class III alcohol dehydrogenase.[7][8][9] GSNOR catalyzes the NADH-dependent reduction of GSNO to glutathione disulfide (GSSG) and ammonia (B1221849) (NH₃).[6][10] By controlling the intracellular concentration of GSNO, GSNOR indirectly regulates the levels of S-nitrosylated proteins, making it a central player in NO signaling.[7][8][9][11][12]
Quantitative Data on GSNO and GSNOR Activity
The concentration of GSNO and the activity of GSNOR vary between plant species, organs, and in response to environmental stimuli. The following tables summarize key quantitative findings from foundational studies.
| Plant Species | Organ | GSNO Content (nmol g⁻¹ FW) | GSNOR Activity | Conditions | Reference |
| Capsicum annuum (Pepper) | Roots | 7.9 ± 1.9 | Low | Control | [1][13][14] |
| Stems | 4.2 ± 0.4 | High | Control | [1][13][14] | |
| Leaves | 5.5 ± 1.0 | High | Control | [1][13][14] | |
| Pisum sativum (Pea) | Leaves | Reduced | 31% reduction | 50 µM Cadmium Stress | [1][3] |
| Arabidopsis thaliana | Leaves | Increased | - | Wounding | [1][15][16] |
| Arabidopsis thaliana | Leaves | - | 33.8% of WT (hot5-1) | Control | [17] |
| 58.8% of WT (hot5-3) | |||||
| Solanum lycopersicum (Tomato) | - | - | Reduced | Salinity/Cadmium Stress | [10] |
| Solanum habrochaites (Wild Tomato) | - | - | Increased | Salinity/Cadmium Stress | [10] |
FW: Fresh Weight; WT: Wild Type
Experimental Protocols
Accurate measurement of GSNO and the activity of its regulatory enzyme, GSNOR, are fundamental to research in this field. This section provides detailed methodologies for key experiments.
Quantification of GSNO by Liquid Chromatography-Electrospray/Mass Spectrometry (LC-ES/MS)
This method allows for the simultaneous detection and quantification of GSNO, GSH, and GSSG.[13][14]
Materials:
-
Plant tissue
-
0.1 M HCl
-
Liquid nitrogen
-
Centrifuge
-
LC-ES/MS system
Protocol:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in ice-cold 0.1 M HCl.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the filtrate using an LC-ES/MS system.
-
Separate GSNO, GSH, and GSSG using a suitable C18 column with a gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the compounds using mass spectrometry in multiple reaction monitoring (MRM) mode, tracking the specific precursor and product ion transitions for each molecule.[13][14]
Biotin-Switch Assay for Detection of S-Nitrosylated Proteins
The biotin-switch technique is a widely used method to identify proteins that have undergone S-nitrosylation.
Materials:
-
Protein extract
-
Blocking buffer (HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)
-
S-methyl methanethiosulfonate (B1239399) (MMTS)
-
Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
NeutrAvidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Blocking Free Thiols: Incubate the protein extract with blocking buffer containing MMTS to block all free cysteine residues.
-
Acetone Precipitation: Precipitate the proteins with cold acetone to remove excess MMTS.
-
Selective Reduction and Biotinylation: Resuspend the protein pellet in a buffer containing ascorbate to specifically reduce the S-nitrosothiol bonds, and Biotin-HPDP to label the newly formed free thiols with biotin.
-
Purification of Biotinylated Proteins: Use NeutrAvidin-agarose beads to specifically pull down the biotinylated proteins.
-
Analysis: Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an anti-biotin antibody or by mass spectrometry for protein identification.
Spectrophotometric Assay of GSNOR Activity
This assay measures GSNOR activity by monitoring the GSNO-dependent oxidation of NADH.[7][8][9]
Materials:
-
Plant protein extract
-
Tris-HCl buffer (pH 8.0)
-
NADH
-
GSNO
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer and NADH.
-
Add the plant protein extract to the reaction mixture.
-
Initiate the reaction by adding GSNO.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the GSNOR activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
GSNOR Activity Staining in Native Polyacrylamide Gels
This method allows for the visualization of GSNOR activity directly in a polyacrylamide gel.[7][8]
Materials:
-
Plant protein extract
-
Native polyacrylamide gel electrophoresis (PAGE) system
-
Tris-HCl buffer (pH 8.0)
-
NADH
-
GSNO
-
Phenazine methosulfate (PMS)
-
Nitro blue tetrazolium (NBT)
Protocol:
-
Separate the plant protein extract on a native polyacrylamide gel.
-
Incubate the gel in a staining solution containing Tris-HCl buffer, NADH, GSNO, PMS, and NBT.
-
GSNOR in the gel will oxidize NADH in a GSNO-dependent manner. The electrons are then transferred via PMS to NBT, which is reduced to an insoluble purple formazan (B1609692) precipitate.
-
GSNOR activity will appear as clear bands on a purple background.
GSNO Signaling Pathways
GSNO exerts its biological effects primarily through the post-translational modification of proteins via S-nitrosylation. This reversible modification of cysteine residues can alter protein activity, localization, and interaction with other molecules.
GSNO Biosynthesis and Degradation Pathway
Caption: Overview of GSNO biosynthesis from NO and GSH, and its degradation by GSNOR.
GSNO-Mediated S-Nitrosylation and Downstream Signaling
Caption: GSNO mediates S-nitrosylation of target proteins, leading to physiological responses.
Crosstalk between GSNO and Plant Hormone Signaling
GSNO signaling pathways are intricately linked with plant hormone signaling, particularly with auxin and salicylic (B10762653) acid.
GSNO has been shown to modulate auxin signaling, impacting root development. One key target is the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1).
Caption: GSNO enhances auxin signaling by promoting the S-nitrosylation of the TIR1 receptor.
GSNO plays a crucial role in plant defense responses by interacting with the salicylic acid (SA) signaling pathway. Key components of this pathway, NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and TGA transcription factors, are targets of S-nitrosylation.[4][11][12][18][19][20][21]
References
- 1. Frontiers | Current overview of S-nitrosoglutathione (GSNO) in higher plants [frontiersin.org]
- 2. Effect of nitric oxide on gene transcription – S-nitrosylation of nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of S-Nitrosoglutathione Reductase Activity in Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. Tomato Root Growth Inhibition by Salinity and Cadmium is Mediated by S-Nitrosative Modifications of ROS Metabolic Enzymes Controlled by S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant immunity requires conformational changes [corrected] of NPR1 via S-nitrosylation and thioredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox Regulation of the NPR1-TGA1 System of Arabidopsis thaliana by Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Detection and quantification of S-nitrosoglutathione (GSNO) in pepper (Capsicum annuum L.) plant organs by LC-ES/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. S-Nitrosoglutathione is a component of wound- and salicylic acid-induced systemic responses in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S-Nitrosoglutathione is a component of wound- and salicylic acid-induced systemic responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of Nitrosative Stress by S-Nitrosoglutathione Reductase Is Critical for Thermotolerance and Plant Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functions of S-nitrosylation in plant hormone networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redox regulation of the NPR1-TGA1 system of Arabidopsis thaliana by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. files01.core.ac.uk [files01.core.ac.uk]
The Central Role of Transnitrosation in S-Nitrosoglutathione (GSNO) Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-nitrosoglutathione (GSNO) is a critical endogenous S-nitrosothiol (SNO) that serves as a major reservoir and carrier of nitric oxide (NO) bioactivity. Its signaling capabilities are vast, influencing a myriad of physiological and pathological processes. A key mechanism underpinning GSNO's biological effects is transnitrosation, the transfer of a nitroso group from GSNO to a thiol group on a target protein, thereby modulating its function. This technical guide provides an in-depth exploration of the core mechanisms of transnitrosation in GSNO signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal post-translational modification. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.
Introduction to GSNO and S-Nitrosylation
Nitric oxide (NO) is a pleiotropic signaling molecule involved in diverse physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] However, due to its short half-life, the biological effects of NO are often mediated through more stable derivatives, primarily S-nitrosothiols (SNOs).[3] S-nitrosoglutathione (GSNO) is the most abundant low-molecular-weight SNO in biological systems, formed by the reaction of NO with the ubiquitous antioxidant glutathione (B108866) (GSH).[4][5] GSNO acts as a stable and mobile pool of NO, capable of transducing NO signals throughout the cellular environment.[4]
The primary mechanism by which GSNO exerts its signaling effects is through S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue within a protein.[6] This reversible post-translational modification can alter a protein's function, stability, localization, and interaction with other molecules, thereby regulating a wide array of cellular signaling pathways.[7] Transnitrosation from GSNO to target proteins is a principal route for achieving specific and regulated S-nitrosylation.[8]
The Mechanism of Transnitrosation
Transnitrosation is the direct transfer of a nitroso group from one thiol to another. In the context of GSNO signaling, this typically involves the transfer of the NO group from the sulfur atom of the cysteine residue in GSNO to a reactive cysteine thiol on a target protein.[9] This reaction is reversible and its equilibrium is influenced by the local redox environment and the specific properties of the donor and acceptor thiols.[9]
The rate of transnitrosation is governed by several factors, including the pKa of the attacking thiol, steric hindrance, and the electrophilicity of the nitrosothiol.[10] While a low pKa generally indicates a better nucleophile, it also signifies a better leaving group, making the thermodynamics of the reaction complex.[10] Protein-protein interactions can also play a crucial role in facilitating transnitrosation by bringing the GSNO and the target protein into close proximity.[11]
Regulation of GSNO Levels
The intracellular concentration of GSNO is tightly regulated, which in turn controls the extent of protein S-nitrosylation. A key enzyme in this regulation is S-nitrosoglutathione reductase (GSNOR) , which catalyzes the NADH-dependent reduction of GSNO to glutathione disulfide (GSSG) and ammonia.[12] By degrading GSNO, GSNOR effectively terminates GSNO-mediated signaling and reduces the overall level of S-nitrosylated proteins.[8] Dysregulation of GSNOR activity has been implicated in various diseases, highlighting its critical role in maintaining cellular homeostasis.[13]
Quantitative Data in GSNO Signaling
The following tables summarize key quantitative data related to GSNO-mediated transnitrosation and signaling.
Table 1: Kinetic Parameters of Transnitrosation Reactions
| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| GSNO + Various Thiols | 0.1 - 500 | Physiological pH | [9] |
| S-nitroso-glutathionyl-Sepharose + GSH | 3.03 | pH 7.4, Room Temperature | [3] |
| S-nitroso-glutathionyl-Sepharose + Cys | 3.71 | pH 7.4, Room Temperature | [3] |
Table 2: Kinetic Parameters of GSNO Reductase (GSNOR)
| Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Organism/Source | Reference |
| GSNO | ~10-50 | ~1000-2000 | Mammalian | [14] |
Table 3: Cellular Concentrations of GSNO
| Cell/Tissue Type | Concentration Range | Conditions | Reference |
| Various Plant Tissues | 3 - 8 nmol/g FW | Baseline | [4][5] |
| Human Plasma | Picomolar to Nanomolar | Baseline | [15] |
| Pea Plants | Reduced | 50 µM Cadmium Stress | [4][5] |
| Sunflower Hypocotyls | Accumulated | Mechanical Wounding/Heat Stress | [4][5] |
GSNO Signaling Pathways
Transnitrosation from GSNO plays a crucial role in a multitude of signaling pathways, impacting cellular processes ranging from apoptosis and vasodilation to immune responses and neurodegeneration.
Apoptosis
GSNO can induce apoptosis in various cancer cell lines through the S-nitrosylation of key regulatory proteins.[10] For instance, S-nitrosylation of peroxiredoxin-2 (Prdx2) by GSNO can lead to the accumulation of hydrogen peroxide (H₂O₂), which in turn activates the AMPK-SIRT1 signaling pathway, culminating in apoptosis.[10] Additionally, GSNO can modulate the expression and activity of Bcl-2 family proteins, such as Bax and Bad, to promote programmed cell death.[16]
Caption: GSNO-mediated apoptosis signaling pathway.
Vasodilation
The role of NO in promoting vasodilation is well-established.[17] GSNO contributes to this process by serving as an NO donor and by directly S-nitrosylating proteins involved in vascular smooth muscle relaxation.[8] For example, S-nitrosylation of key calcium channels and signaling proteins can lead to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice [frontiersin.org]
- 3. S-Transnitrosation reactions are involved in the metabolic fate and biological actions of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Current overview of S-nitrosoglutathione (GSNO) in higher plants [frontiersin.org]
- 5. Current overview of S-nitrosoglutathione (GSNO) in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Nitrosylation - Wikipedia [en.wikipedia.org]
- 7. S-Nitrosylation: Regulation, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]
- 8. Dynamic denitrosylation via S-nitrosoglutathione reductase regulates cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-nitrosylation of the Peroxiredoxin-2 promotes S-nitrosoglutathione-mediated lung cancer cells apoptosis via AMPK-SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GSNOR facilitates antiviral innate immunity by restricting TBK1 cysteine S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential problems and pitfalls with the use of S-nitrosoglutathione and other S-nitrosothiols in physiology-oriented basic science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis by S-nitrosoglutathione and Cu2+ or Ni2+ ion through modulation of bax, bad, and bcl-2 proteins in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric oxide in the cardiovascular system: a simple molecule with complex actions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Early Investigations into the Bioactivity of S-Nitrosoglutathione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that plays a crucial role in nitric oxide (NO) signaling and homeostasis.[1][2][3] Early investigations into its bioactivity laid the foundation for our current understanding of its diverse physiological and pharmacological effects. This technical guide provides an in-depth overview of the seminal studies on GSNO, focusing on its synthesis, stability, and its effects on various biological systems. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data from early studies, and visualizations of key signaling pathways.
Chemical Synthesis and Characterization
Early laboratory synthesis of GSNO was crucial for enabling its biological investigation. The most common method, still widely used today, involves the reaction of reduced glutathione (B108866) (GSH) with an acidified solution of sodium nitrite (B80452).[1]
Experimental Protocol: Synthesis of S-Nitrosoglutathione
This protocol is a composite of early methods for the chemical synthesis of GSNO.
Materials:
-
Reduced glutathione (GSH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Acetone (B3395972), pre-chilled
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known molar amount of reduced glutathione (GSH) in deionized water.
-
Acidify the GSH solution to a pH of approximately 2.0 by adding a stoichiometric amount of hydrochloric acid (HCl). This step is critical as the formation of nitrous acid (HNO₂) from nitrite is acid-catalyzed.
-
In a separate container, prepare an equimolar solution of sodium nitrite (NaNO₂) in deionized water.
-
Slowly add the sodium nitrite solution to the acidified GSH solution while stirring continuously on a magnetic stirrer. The reaction is rapid and is characterized by the formation of a distinct pink or deep red color, indicating the formation of GSNO.
-
Allow the reaction to proceed for a short period (e.g., 10-15 minutes) at room temperature, protected from light.
-
To precipitate the GSNO, add an excess of cold acetone to the reaction mixture.
-
Collect the reddish precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with small volumes of cold deionized water and then with cold acetone to remove unreacted starting materials and salts.
-
Dry the purified GSNO solid under vacuum.
-
Store the solid GSNO at low temperatures (e.g., -20°C or -80°C) in a light-protected container to prevent degradation.
Characterization and Quantification
Early characterization of GSNO relied on its distinct spectroscopic properties.
-
UV-Visible Spectroscopy: GSNO exhibits a characteristic absorbance maximum at approximately 334-335 nm, which was a primary method for its quantification.[4] The molar extinction coefficient at this wavelength was established in early studies, allowing for concentration determination using the Beer-Lambert law.
-
Saville-Griess Assay: This colorimetric method was adapted for the quantification of S-nitrosothiols. The assay involves the cleavage of the S-NO bond by mercuric ions, followed by the reaction of the released nitrite with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to produce a colored azo compound that can be measured spectrophotometrically.
Stability of S-Nitrosoglutathione
The stability of GSNO is a critical factor in its biological handling and activity. Early studies systematically investigated the impact of various environmental factors on its degradation.
| Parameter | Condition | Observation |
| pH | Acidic (e.g., pH 2-4) | Relatively stable. |
| Neutral (e.g., pH 7.4) | Moderately stable, but subject to decomposition. | |
| Alkaline (e.g., pH > 8) | Less stable, with increased rates of decomposition. | |
| Temperature | Low (e.g., 4°C or frozen) | Significantly increased stability. |
| Room Temperature | Gradual decomposition over time. | |
| Elevated (e.g., 37°C) | Accelerated decomposition. | |
| Light | Exposure to light | Promotes photolytic cleavage of the S-N bond, leading to rapid decomposition. |
| Metal Ions | Presence of transition metals (e.g., Cu²⁺) | Catalyzes the decomposition of GSNO.[5] |
Bioactivity in the Cardiovascular System
Some of the earliest and most significant discoveries regarding GSNO's bioactivity were in the cardiovascular system, particularly its effects on blood vessels and platelets.
Vasodilation
GSNO was identified as a potent vasodilator in numerous early in vitro and in vivo studies.
The following is a generalized protocol representative of early organ bath experiments used to assess the vasorelaxant effects of GSNO.
Materials:
-
Isolated segments of blood vessels (e.g., rat or rabbit aorta)
-
Organ bath system with Krebs-Henseleit solution
-
Force-displacement transducer
-
Data acquisition system
-
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)
-
S-Nitrosoglutathione (GSNO) solutions of varying concentrations
Procedure:
-
Euthanize the animal and carefully dissect the desired artery (e.g., thoracic aorta).
-
Cut the artery into rings of a few millimeters in length.
-
Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to a force-displacement transducer to measure isometric tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Induce a sustained contraction of the aortic rings by adding a vasoconstrictor agent (e.g., phenylephrine) to the organ bath.
-
Once a stable contraction plateau is reached, add cumulative concentrations of GSNO to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or until the concentration-response curve is complete.
-
Calculate the vasorelaxant effect as a percentage of the pre-induced contraction.
| Vessel Type | Species | EC₅₀ (M) | Reference |
| Rat Aorta | Rat | 3.2 x 10⁻⁷ | [6] |
| Rat Aorta (endothelium-denuded) | Rat | 2.3 x 10⁻⁶ | [6] |
Inhibition of Platelet Aggregation
Early research demonstrated that GSNO is a potent inhibitor of platelet aggregation, a key process in thrombosis.
This protocol outlines the general steps used in early studies to measure platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
S-Nitrosoglutathione (GSNO) solutions of varying concentrations
Procedure:
-
Obtain whole blood from a healthy donor and prepare platelet-rich plasma (PRP) by centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Place a sample of the PRP in a cuvette in the platelet aggregometer and allow it to equilibrate at 37°C.
-
Add a sub-maximal concentration of a platelet agonist (e.g., ADP or collagen) to induce aggregation, which is measured as an increase in light transmission.
-
To test the inhibitory effect of GSNO, pre-incubate the PRP with different concentrations of GSNO for a short period before adding the agonist.
-
Record the aggregation response and calculate the percentage of inhibition compared to the control (agonist alone).
| Agonist | Species | IC₅₀ (µM) | Reference |
| Collagen | Human | 2.0 | [7] |
| ADP | Rat | Concentration-dependent decrease | [8] |
Antimicrobial Activity
Early investigations also explored the antimicrobial properties of GSNO, recognizing its ability to act as a nitric oxide donor with broad-spectrum activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method was a common technique used in early studies to determine the MIC of GSNO against various bacteria.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
S-Nitrosoglutathione (GSNO) solutions of varying concentrations
Procedure:
-
Prepare a series of twofold dilutions of GSNO in the bacterial growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control well (bacteria and medium, no GSNO) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of GSNO that completely inhibits visible bacterial growth.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | MIC (mM) | Reference |
| Escherichia coli | 17.5 (complete killing) | |
| Staphylococcus aureus | 17.5 (complete killing) | |
| Pseudomonas aeruginosa | 12.5 (significant effect) | |
| Staphylococcus epidermidis | 15 (complete killing) |
Signaling Pathways
Early research into the mechanisms of GSNO's action identified two primary signaling pathways: the cGMP-dependent pathway and the process of S-nitrosylation.
cGMP-Dependent Signaling
GSNO can release nitric oxide, which activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of the vasodilatory and anti-platelet effects.
S-Nitrosylation
GSNO can also directly transfer its nitroso group to cysteine residues on target proteins, a post-translational modification known as S-nitrosylation, which can alter protein function independently of cGMP.[2][9]
Conclusion
The early investigations into the bioactivity of S-Nitrosoglutathione were instrumental in establishing its role as a key signaling molecule and a potential therapeutic agent. These foundational studies, encompassing its synthesis, characterization, and diverse biological effects, have paved the way for ongoing research into its complex mechanisms of action and its applications in medicine. This technical guide serves as a testament to this early work and a resource for future innovation in the field.
References
- 1. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological Role of S-Nitrosylation and Transnitrosylation Depending on S-Nitrosoglutathione Levels Regulated by S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Nitrosoglutathione Reductase Deficiency-Induced S-Nitrosylation Results in Neuromuscular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Nitrosoglutathione Reduces the Density of Staphylococcus aureus Biofilms Established on Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of soluble guanylate cyclase by NO donors--S-nitrosothiols, and dinitrosyl-iron complexes with thiol-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial γ-glutamyltransferase contributes to the vasorelaxant effect of S-nitrosoglutathione in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human platelet aggregation by a novel S-nitrosothiol is abolished by haemoglobin and red blood cells in vitro: implications for anti-thrombotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-nitroso-glutathione inhibits platelet activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein S-nitrosylation in health and disease: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis of S-Nitrosoglutathione (GSNO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitrosoglutathione (GSNO) is a critical endogenous S-nitrosothiol that serves as a major biological reservoir and carrier of nitric oxide (NO).[1][2] It plays a pivotal role in NO signaling through S-nitrosation, a post-translational modification of cysteine residues in proteins, thereby regulating a vast array of physiological processes.[3][4][5] Due to its importance in cellular signaling and its potential as a therapeutic NO donor, a reliable and straightforward method for its synthesis in the laboratory is essential for research and drug development.[2][6] This document provides a detailed protocol for the chemical synthesis of GSNO, its purification, and its quantification.
Synthesis Principle
The synthesis of GSNO is achieved through the reaction of reduced glutathione (B108866) (GSH) with nitrous acid (HNO₂) in an acidic aqueous solution.[2] Nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂). The reaction is rapid, efficient, and results in a characteristic red-colored solution.[2][7]
Reaction: GSH + HNO₂ → GSNO + H₂O[2]
Experimental Protocols
Materials and Reagents
This protocol is adapted from the method described by Hart (1985).[7]
| Reagent/Material | Formula/Molecular Weight | Recommended Supplier/Cat# | Notes |
| Reduced Glutathione (GSH) | C₁₀H₁₇N₃O₆S / 307.3 g/mol | Sigma-Aldrich / G-6529 | Use high-purity, reduced form. |
| Sodium Nitrite | NaNO₂ / 69.0 g/mol | Sigma-Aldrich / S-3421 | |
| Hydrochloric Acid (HCl) | HCl / 36.46 g/mol | Concentrated (e.g., 37%) | Corrosive. Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | NaOH / 40.0 g/mol | Pellets or a fresh 10 N solution | Corrosive. Prepare 10 N solution fresh. |
| Deionized Water (dH₂O) | H₂O | High purity (e.g., 18 MΩ·cm). | |
| 50 ml Conical Tube | - | - | Must be protected from light. |
| Magnetic Stir Bar & Stir Plate | - | - | For vigorous stirring. |
| Spectrophotometer | - | - | For quantification. |
| pH Meter or pH Paper | - | - | Optional, for precise pH adjustment. |
| -80°C Freezer | - | - | For long-term storage. |
Protocol for Synthesis of ~500 mM GSNO Stock Solution
Safety Precaution: This protocol generates nitric oxide (NO) gas and involves the use of strong acid and base. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Preparation of Acidic Glutathione Solution
-
Place a 50 ml conical tube containing a magnetic stir bar on a stir plate within the fume hood.
-
Add 5.9 ml of dH₂O to the tube.
-
Carefully add 620 µl of concentrated HCl to the water.
-
Turn on the stirrer and add 1.54 g of reduced glutathione (GSH) to the acidic solution. Allow it to dissolve completely.[7]
Step 2: Nitrosation Reaction
-
In a separate small tube, dissolve 0.346 g of sodium nitrite (NaNO₂) in 1 ml of dH₂O.[7]
-
While the acidic glutathione solution is stirring vigorously, slowly add the entire sodium nitrite solution dropwise.
-
The solution will immediately turn a characteristic cranberry red color and produce bubbles (NO gas).[7]
-
Cover the tube to protect it from light (e.g., with aluminum foil) and let it stir for a minimum of 5 minutes. GSNO is highly sensitive to light.[7]
Step 3: pH Adjustment
-
To neutralize the excess acid, slowly and carefully add 710 µl of a freshly prepared 10 N NaOH solution.[7]
-
CRITICAL: Add the NaOH slowly. If the pH becomes too alkaline, the red color will disappear and the solution will turn brownish, indicating decomposition of GSNO. If this happens, the synthesis has failed and must be restarted.[7]
Step 4: Final Volume and Storage
-
Bring the final volume of the solution to 10 ml with dH₂O. The final concentration of the GSNO stock will be approximately 500 mM.[7]
-
Working quickly and avoiding direct light, aliquot the GSNO solution into smaller, light-protected microcentrifuge tubes (e.g., 150-200 µl aliquots for daily use and 1 ml aliquots for stock).[7]
-
Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Once an aliquot is thawed, it should not be refrozen.[7]
| Component | M.W. ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Ratio |
| Glutathione (GSH) | 307.3 | 1.54 g | 5.01 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.0 | 0.346 g | 5.01 | 1.0 |
| Concentrated HCl | ~12 M | 620 µl | ~7.44 | ~1.5 |
| 10 N NaOH | 40.0 | 710 µl | ~7.10 | ~1.4 |
| Final Volume | - | 10 ml | - | - |
Optional Protocol: Purification by Acetone (B3395972) Precipitation
For applications requiring solid, pure GSNO, the following precipitation step can be performed after the nitrosation reaction (Step 2).
-
Following the 40-minute reaction at 5°C (as described in an alternative protocol), add 10 ml of ice-cold acetone to the solution.[8]
-
Continue stirring for another 10 minutes. A precipitate will form.[8]
-
Filter the precipitate and wash it sequentially with ice-cold water (e.g., 5 x 1 ml), ice-cold acetone (e.g., 3 x 10 ml), and diethyl ether (e.g., 3 x 10 ml).[8]
-
Dry the resulting solid under a vacuum to obtain pure GSNO. This method can yield around 76% of the theoretical maximum.[8]
Characterization and Quantification
Quantification by UV-Visible Spectroscopy
GSNO has a characteristic absorbance spectrum that can be used for its quantification.
Protocol:
-
Thaw a fresh aliquot of the GSNO stock solution.
-
Prepare a dilution of the GSNO solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The dilution factor should be chosen to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0). For a ~500 mM stock, a 1:1000 dilution might be appropriate.
-
Use the same buffer as a blank reference in the spectrophotometer.
-
Measure the absorbance of the diluted GSNO solution at 334-335 nm.[7][9]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where:
-
A = Absorbance
-
ε = Molar extinction coefficient
-
c = Concentration (in M or mM)
-
l = Path length of the cuvette (typically 1 cm)
-
| Parameter | Value | Reference |
| Absorbance Maximum (λmax) | 334 - 335 nm | [7][9] |
| Molar Extinction Coefficient (ε) | 922 M⁻¹cm⁻¹ | [2] |
| Millimolar Extinction Coefficient (ε) | 0.92 mM⁻¹cm⁻¹ | [7][10] |
Quantification of NO Release using the Griess Assay
The Griess assay is a colorimetric method used to indirectly measure NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[11][12] This is useful for assessing the NO-donating capacity or stability of the synthesized GSNO.
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that absorbs strongly at ~540 nm.[11][13]
Protocol Outline:
-
Incubate the GSNO solution under conditions that promote decomposition to nitrite (e.g., in a buffer, with light exposure, or with a reducing agent).
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add the Griess reagents (sulfanilamide and NED) to both the samples and the standards.[12]
-
Allow the color to develop for a specified time (e.g., 10 minutes).[12]
-
Measure the absorbance at ~540 nm using a plate reader or spectrophotometer.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Experimental Workflow
Caption: A flowchart of the key steps for synthesizing and verifying S-Nitrosoglutathione.
GSNO Signaling and Metabolism Pathway
Caption: The central role of GSNO in NO transport, protein S-nitrosation, and its degradation.
References
- 1. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 2. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Nitrosoglutathione Reductase—The Master Regulator of Protein S-Nitrosation in Plant NO Signaling [mdpi.com]
- 4. S-Nitrosoglutathione Reductase-The Master Regulator of Protein S-Nitrosation in Plant NO Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathophysiological Role of S-Nitrosylation and Transnitrosylation Depending on S-Nitrosoglutathione Levels Regulated by S-Nitrosoglutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HUE025573T2 - Method for stabilization of s-nitrosoglutathione and composition prepared by the same - Google Patents [patents.google.com]
- 9. UV-Vis Spectrum of S-Nitroso-L-Glutathione | SIELC Technologies [sielc.com]
- 10. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying S-Nitrosoglutathione: A Detailed Application Note and Protocol for Mass Spectrometry-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-nitrosoglutathione (GSNO) is a critical endogenous S-nitrosothiol that acts as a significant player in nitric oxide (NO) signaling pathways.[1] It serves as a carrier and donor of NO, influencing a myriad of physiological and pathological processes, including cardiovascular and respiratory functions, immune responses, and neuromodulation.[1][2] The reversible modification of protein cysteine residues by NO, known as S-nitrosylation, is a key mechanism through which NO exerts its biological effects, and GSNO is a major mediator of this post-translational modification.[2][3][4] The intracellular concentrations of GSNO are tightly regulated by the enzyme S-nitrosoglutathione reductase (GSNOR), which catalyzes its breakdown.[2][3] Given its central role in NO biology, the accurate quantification of GSNO in biological samples is paramount for understanding its function in health and disease and for the development of novel therapeutics targeting NO signaling pathways.
This application note provides a detailed protocol for the quantification of GSNO in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of the Method
The quantification of GSNO by LC-MS/MS typically involves stable isotope dilution, a gold-standard analytical approach. This method utilizes a stable isotope-labeled internal standard, such as S-[$¹⁵N]Nitrosoglutathione (GS¹⁵NO), which is chemically identical to the analyte of interest (GSNO) but has a different mass.[5][6][7] The internal standard is spiked into the sample at a known concentration at the earliest stage of sample preparation. By comparing the mass spectrometric signal of the endogenous GSNO to that of the internal standard, accurate quantification can be achieved, as the internal standard effectively corrects for variations in sample extraction, derivatization, and ionization efficiency, as well as matrix effects.[5][7]
The analysis is performed using selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). In this mode, a specific precursor ion (for GSNO, the protonated molecule [M+H]⁺ at m/z 337) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (for GSNO, [M+H-¹⁴NO]⁺ at m/z 307) is monitored in the third quadrupole.[5][6][7] A similar transition is monitored for the internal standard (m/z 338 → m/z 307 for GS¹⁵NO).[5][6][7] This highly specific detection method minimizes interferences from other molecules in the complex biological matrix.
Signaling Pathway of GSNO Metabolism and Action
The following diagram illustrates the central role of GSNO in nitric oxide signaling and its regulation.
References
- 1. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 2. Pathophysiological Role of S-Nitrosylation and Transnitrosylation Depending on S-Nitrosoglutathione Levels Regulated by S-Nitrosoglutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and quantification of S-nitrosylation by cysteine reactive tandem mass tag switch assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS measurement of S-nitrosoglutathione (GSNO) in human plasma solves the S-nitrosothiol concentration enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Assay of S-Nitrosoglutathione (GSNO) at 335 nm
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitrosoglutathione (GSNO) is a critical endogenous S-nitrosothiol that functions as a significant signaling molecule by carrying and releasing nitric oxide (NO). Its role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune response, makes its accurate quantification essential.[1][2] This document provides detailed application notes and protocols for the spectrophotometric assay of GSNO based on its characteristic light absorption at 335 nm.
S-nitrosothiols, such as GSNO, exhibit a distinctive absorption peak in the ultraviolet region of the electromagnetic spectrum.[3][4] In aqueous solutions, GSNO has a characteristic absorption maximum at 335 nm, which allows for its direct quantification using UV-Vis spectrophotometry.[3][4] While this method is straightforward and does not require extensive sample derivatization, it is important to note its limitation in sensitivity, which is in the micromolar range due to the relatively low molar absorptivity of GSNO.[3][4] For detection of lower concentrations, more sensitive methods such as HPLC with fluorescence or mass spectrometry detection are recommended.[3][5]
Quantitative Data
The following table summarizes the key quantitative parameters for the spectrophotometric assay of GSNO at 335 nm.
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | 922 M⁻¹ cm⁻¹ | [3] |
| Wavelength (λmax) | 335 nm | [3][4] |
| Linearity Range | Typically in the low to mid micromolar (µM) range. Dependent on instrument specifications. | General Spectrophotometric Principle |
| Limit of Detection (LOD) | Estimated to be in the micromolar (µM) range. | [3] |
| Limit of Quantification (LOQ) | Estimated to be in the micromolar (µM) range. | [3] |
Experimental Protocols
Synthesis of S-Nitrosoglutathione (GSNO) Stock Solution (500 mM)
This protocol is adapted from Hart (1985) and provides a method for preparing a concentrated GSNO stock solution, which can be used to prepare standards for the spectrophotometric assay.
Materials:
-
Glutathione (B108866) (reduced form)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
10 N Sodium Hydroxide (NaOH)
-
Deionized water
-
50 ml conical tube
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Ice bath
-
Aluminum foil
Procedure:
Caution: This procedure generates nitric oxide (NO) gas and should be performed in a fume hood.
-
In a 50 ml conical tube, add 5.9 ml of deionized water and 620 µl of concentrated HCl.
-
Dissolve 1.54 g of reduced glutathione in the acidic solution. Place the tube in an ice bath and stir.
-
In a separate tube, dissolve 0.346 g of sodium nitrite in 1 ml of deionized water.
-
Slowly add the sodium nitrite solution to the stirring glutathione solution in the ice bath. The solution will turn red and produce bubbles.
-
Cover the tube with aluminum foil to protect it from light and continue stirring for at least 5 minutes. GSNO is light-sensitive.
-
Adjust the pH of the solution towards neutral (approximately pH 6.0) by slowly adding ~710 µl of 10 N NaOH. Monitor the pH carefully; if the solution becomes too alkaline, it will lose its characteristic red color and turn brownish, indicating decomposition of GSNO.
-
Bring the final volume to 10 ml with deionized water. The final concentration of the GSNO stock solution will be approximately 500 mM.
-
Aliquot the stock solution into smaller, light-protected tubes and store at -80°C. Once an aliquot is thawed, it should not be refrozen.
Preparation of GSNO Standard Curve
This protocol describes the preparation of a standard curve for the quantification of GSNO.
Materials:
-
GSNO stock solution (500 mM, prepared as described above)
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Working Stock Solution: Thaw an aliquot of the 500 mM GSNO stock solution and dilute it with the phosphate buffer to a working stock concentration (e.g., 1 mM). Keep the solution on ice and protected from light.
-
Preparation of Standards: Prepare a series of GSNO standards by diluting the working stock solution with the phosphate buffer. A typical concentration range for the standard curve could be 10 µM to 200 µM.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to read absorbance at 335 nm.
-
Use the phosphate buffer as a blank to zero the instrument.
-
Measure the absorbance of each standard in a quartz cuvette.
-
-
Standard Curve Generation: Plot the absorbance at 335 nm (y-axis) against the corresponding GSNO concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 for a linear relationship.
Spectrophotometric Quantification of GSNO in Samples
This protocol outlines the procedure for measuring the concentration of GSNO in an unknown sample.
Materials:
-
Sample containing GSNO
-
Phosphate buffer (same as used for the standard curve)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
For biological samples, proper preparation is crucial to avoid artifactual formation or degradation of GSNO.
-
If the sample contains high concentrations of thiols (like GSH), which can interfere with the assay, pretreatment with a thiol-scavenging agent like N-ethylmaleimide (NEM) may be necessary. .
-
Acidic conditions in the presence of nitrite can lead to artificial GSNO formation. Therefore, sample processing under acidic conditions should be avoided if nitrite is present.
-
Centrifuge the sample to remove any particulate matter that could interfere with the absorbance reading.
-
-
Spectrophotometric Measurement:
-
Dilute the sample with the phosphate buffer if the GSNO concentration is expected to be high.
-
Use the phosphate buffer as a blank.
-
Measure the absorbance of the sample at 335 nm.
-
-
Calculation of GSNO Concentration:
-
Using the Standard Curve: Determine the concentration of GSNO in the sample by interpolating its absorbance value on the standard curve.
-
Using the Beer-Lambert Law: Alternatively, calculate the concentration using the Beer-Lambert Law: Concentration (M) = Absorbance / (ε × l) where:
-
Absorbance is the measured absorbance of the sample at 335 nm.
-
ε is the molar absorptivity of GSNO (922 M⁻¹ cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Visualizations
GSNO Synthesis and Quantification Workflow
Caption: Workflow for GSNO synthesis and quantification.
S-Nitrosoglutathione (GSNO) Signaling Pathway
Caption: Simplified GSNO signaling pathway.
References
- 1. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Detection of S-Nitrosoglutathione in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of S-Nitrosoglutathione (GSNO), a critical signaling molecule involved in numerous physiological and pathological processes. The following sections detail various electrochemical methodologies, sample preparation techniques, and quantitative performance data to guide researchers in selecting and implementing the most suitable approach for their specific biological samples.
Introduction to S-Nitrosoglutathione and Its Electrochemical Detection
S-Nitrosoglutathione (GSNO) is a major endogenous S-nitrosothiol (SNO) that acts as a carrier and donor of nitric oxide (NO).[1] It plays a crucial role in NO signaling pathways by modulating protein function through S-nitrosylation, a reversible post-translational modification of cysteine residues.[2][3] The intracellular levels of GSNO are tightly regulated by the enzyme S-nitrosoglutathione reductase (GSNOR).[1][2][3][4] Given its importance in cellular signaling, accurate and sensitive detection of GSNO in biological samples is essential for understanding its role in health and disease.
Electrochemical methods offer several advantages for the detection of GSNO, including high sensitivity, rapid analysis, and the potential for miniaturization and in vivo measurements.[5][6] These techniques typically rely on the electrochemical oxidation or reduction of GSNO itself or the detection of nitric oxide (NO) released from GSNO through chemical decomposition or photolysis.[7][8][9]
Signaling Pathway of S-Nitrosoglutathione
GSNO is a central molecule in nitric oxide signaling. It is formed from the reaction of nitric oxide (NO) with glutathione (B108866) (GSH) and can, in turn, transfer its nitroso group to other thiols, including cysteine residues on proteins, in a process called transnitrosylation. The primary enzyme responsible for its catabolism is GSNO reductase (GSNOR), which reduces GSNO to glutathione disulfide (GSSG) and ammonia, thereby controlling the overall levels of S-nitrosylation.[1][2][3][4]
Quantitative Data Summary
The performance of various electrochemical methods for the detection of GSNO is summarized in the table below. This allows for a direct comparison of key analytical parameters such as the limit of detection (LOD), linear range, and the specific technique employed.
| Detection Method | Electrode/Sensor | Limit of Detection (LOD) | Linear Range | Biological Sample | Reference |
| Amperometry | Gold Nanoparticle Dispersion & NO Microsensor | ~100 nM | 0 - 35 µM | Plasma | [7] |
| Amperometry with Photolysis | Xerogel-modified NO-selective sensor | 30 nM | Not specified | Plasma | [8] |
| Amperometry with Photolysis | Microfluidic Device | 400 nM | 1 - 40 µM | Plasma | [10] |
| Differential Pulse Amperometry | Cu(TAPc) Electropolymerized Film Microsensor | 4.0 x 10⁻⁹ mol L⁻¹ (for NO) | 6.2 x 10⁻⁹ - 3.0 x 10⁻⁵ mol L⁻¹ (for NO) | Not specified for GSNO | [9] |
| HPLC-Electrochemical Detection | Coulometric Electrochemical Detector | Not specified | Not specified | Neurons, Astrocytes | [11][12] |
| Capillary Electrophoresis-Amperometry | Not specified | 1.3 µmol L⁻¹ (for nitrite) | 20 - 80 µmol L⁻¹ (for nitrite) | Serum (indirectly for CysNO) | [13] |
Experimental Protocols
Protocol 1: Amperometric Detection of GSNO using Gold Nanoparticles
This protocol is based on the decomposition of GSNO by gold nanoparticles (AuNPs) and the subsequent detection of the released NO using an amperometric microsensor.[7][14][15]
Materials:
-
Gold nanoparticles (AuNPs) dispersion
-
NO-selective amperometric microsensor
-
S-Nitrosoglutathione (GSNO) standards
-
Phosphate buffered saline (PBS), pH 7.4
-
Iodoacetic acid
-
Biological sample (e.g., blood plasma)
Sample Preparation (for Plasma):
-
To prevent interference from free thiols in plasma, block them by adding iodoacetic acid.[14][15]
-
Incubate the plasma sample with iodoacetic acid to allow for the carboxymethylation of cysteine residues.
Experimental Workflow:
References
- 1. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 2. S-Nitrosoglutathione Reductase—The Master Regulator of Protein S-Nitrosation in Plant NO Signaling | MDPI [mdpi.com]
- 3. Pathophysiological Role of S-Nitrosylation and Transnitrosylation Depending on S-Nitrosoglutathione Levels Regulated by S-Nitrosoglutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Physiological Implications of S-Nitrosoglutathione Reductase (GSNOR) Activity Mediating NO Signalling in Plant Root Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible Photolysis and Amperometric Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel electrochemical microsensor for the determination of NO and its application to the study of the NO donor S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-Nitrosothiol Analysis via Photolysis and Amperometric Nitric Oxide Detection in a Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amperometric Quantification of S-Nitrosoglutathione Using Gold Nanoparticles: A Step toward Determination of S-Nitrosothiols in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amperometric Quantification of S-Nitrosoglutathione Using Gold Nanoparticles: A Step toward Determination of S-Nitrosothiols in Plasma. | Semantic Scholar [semanticscholar.org]
Measuring Nature's NOx Regulator: Application Notes and Protocols for GSNOR Activity in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate measurement of S-nitrosoglutathione reductase (GSNOR) activity in plant extracts. GSNOR, a key enzyme in nitric oxide (NO) homeostasis, plays a crucial role in various physiological processes in plants, including growth, development, and stress responses.[1][2] Its activity is a critical parameter in understanding NO signaling pathways and for the development of novel therapeutic agents targeting this enzyme.
Introduction to GSNOR
S-nitrosoglutathione reductase (GSNOR), also known as glutathione-dependent formaldehyde (B43269) dehydrogenase, is a central regulator of intracellular levels of S-nitrosothiols (SNOs), which are important signaling molecules.[2][3] GSNOR catalyzes the NADH-dependent reduction of S-nitrosoglutathione (GSNO) to glutathione (B108866) disulfide (GSSG) and ammonia.[4][5] By controlling the cellular concentration of GSNO, GSNOR indirectly regulates the levels of protein S-nitrosylation, a post-translational modification that modulates the function of a wide range of proteins involved in signaling pathways.[2][3]
Given its central role in NO signaling, the accurate measurement of GSNOR activity is essential for research in plant biology, agriculture, and for the screening of potential GSNOR inhibitors or activators in drug discovery programs. This document details two primary methods for quantifying GSNOR activity in plant extracts: a spectrophotometric assay and an in-gel activity staining method.
Signaling Pathway of GSNOR
Caption: GSNOR signaling pathway.
Quantitative Data Summary
The following table summarizes GSNOR activity levels reported in various plant species and tissues, providing a comparative overview for researchers.
| Plant Species | Tissue | GSNOR Activity (nmol NADH min⁻¹ mg⁻¹ protein) | Reference |
| Arabidopsis thaliana | Leaves (wild-type) | 11.1 - 12.1 | [5] |
| Pisum sativum (Pea) | Leaves | 2.67 ± 0.28 | [6] |
| Capsicum annuum (Pepper) | Leaves | ~2.5-fold higher than roots | [7] |
| Capsicum annuum (Pepper) | Stems | ~2.5-fold higher than roots | [7] |
| Capsicum annuum (Pepper) | Roots | Lower activity compared to leaves and stems | [7] |
| Solanum lycopersicum (Tomato) | Roots | Varies with treatment |
Method 1: Spectrophotometric Assay for GSNOR Activity
This is the most common and quantitative method for measuring GSNOR activity in plant extracts. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH during the GSNOR-catalyzed reduction of GSNO.
Experimental Workflow
Caption: Spectrophotometric GSNOR assay workflow.
Detailed Protocol
A. Materials and Reagents
-
Plant Material: Fresh or frozen plant tissue.
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 0.2% (v/v) Triton X-100, 1 mM EDTA, and 1x protease inhibitor cocktail.[3] Prepare fresh.
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA.
-
NADH Solution: 10 mM NADH in assay buffer. Prepare fresh and keep on ice.
-
S-nitrosoglutathione (GSNO) Solution: 100 mM GSNO. Prepare fresh and protect from light. (See Appendix for synthesis protocol).
-
Bradford Reagent for protein quantification.
-
Bovine Serum Albumin (BSA) standards for protein quantification.
-
Microcentrifuge tubes, spectrophotometer, cuvettes, liquid nitrogen, mortar and pestle.
B. Procedure
-
Protein Extraction:
-
Grind 100-200 mg of plant tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen.
-
Transfer the powder to a microcentrifuge tube and add 4 volumes of ice-cold extraction buffer (e.g., 400 µL for 100 mg of tissue).
-
Vortex thoroughly and incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (this is the crude protein extract) and transfer it to a new pre-chilled tube. Keep on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of the crude extract using the Bradford assay with BSA as a standard.
-
-
GSNOR Activity Assay:
-
Set up the reaction mixture in a 1 mL cuvette as follows:
-
870 µL Assay Buffer
-
100 µL Crude Protein Extract (adjust volume and buffer to have a final protein concentration of 50-200 µg/mL)
-
20 µL of 10 mM NADH solution (final concentration: 0.2 mM)
-
-
Mix gently by inverting the cuvette and incubate at 25°C for 3-5 minutes to equilibrate.
-
Measure the background rate of NADH oxidation at 340 nm for 1-2 minutes.
-
Initiate the GSNOR reaction by adding 10 µL of 100 mM GSNO solution (final concentration: 1 mM).
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
C. Data Analysis
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve after the addition of GSNO.
-
Subtract the background rate of NADH oxidation (measured before adding GSNO).
-
Calculate the GSNOR activity using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA340/min) / (ε × path length × [Protein])
Where:
-
ΔA340/min = the net rate of absorbance change per minute.
-
ε (epsilon) = molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
path length = path length of the cuvette (usually 1 cm).
-
[Protein] = protein concentration in mg/mL in the final assay volume.
-
Method 2: In-Gel GSNOR Activity Staining
This method allows for the visualization of GSNOR activity directly within a native polyacrylamide gel. It is a useful technique for identifying GSNOR isoforms and for qualitative comparisons of GSNOR activity between different samples. The principle involves the GSNOR-catalyzed oxidation of NADH, which then reduces a tetrazolium salt (like Nitroblue Tetrazolium - NBT) to an insoluble, colored formazan (B1609692) precipitate at the location of the enzyme.
Experimental Workflow
Caption: In-gel GSNOR activity staining workflow.
Detailed Protocol
A. Materials and Reagents
-
Protein Extract: Prepared as described in Method 1.
-
Native PAGE reagents: Acrylamide/bis-acrylamide solution, Tris-HCl buffers for stacking and resolving gels, ammonium (B1175870) persulfate (APS), and TEMED.
-
Native Gel Running Buffer: Tris-Glycine buffer (e.g., 25 mM Tris, 192 mM Glycine, pH 8.3).
-
Staining Solution: 50 mM Tris-HCl (pH 7.4), 0.2 mg/mL Nitroblue Tetrazolium (NBT), 0.1 mg/mL NADH, and 1 mM GSNO. Prepare fresh and protect from light.
B. Procedure
-
Native PAGE:
-
Prepare a native (non-denaturing) polyacrylamide gel (e.g., 8-10% resolving gel).
-
Load 20-50 µg of protein extract per lane.
-
Run the electrophoresis at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
In-Gel Activity Staining:
-
After electrophoresis, carefully remove the gel from the cassette and briefly rinse it with deionized water.
-
Equilibrate the gel in 50 mM Tris-HCl (pH 7.4) for 10-15 minutes at room temperature with gentle agitation.
-
Decant the equilibration buffer and add the freshly prepared staining solution.
-
Incubate the gel in the staining solution in the dark at room temperature with gentle agitation.
-
Monitor the development of dark blue/purple formazan precipitate bands, which indicate GSNOR activity. The bands usually appear within 15-60 minutes.
-
To stop the reaction, decant the staining solution and wash the gel with deionized water.
-
-
Documentation:
-
Photograph or scan the gel for a permanent record. The intensity of the bands provides a semi-quantitative measure of GSNOR activity.
-
Appendix: Synthesis of S-nitrosoglutathione (GSNO)
GSNO is light-sensitive and should be prepared fresh.
-
Dissolve 307.3 mg of reduced glutathione (GSH) in 5 mL of 0.5 M HCl.
-
In a separate tube, dissolve 69 mg of sodium nitrite (B80452) (NaNO2) in 1 mL of deionized water.
-
Slowly add the sodium nitrite solution to the GSH solution while stirring vigorously in the dark or under dim light.
-
The solution will turn a characteristic pink/red color.
-
The concentration of the freshly prepared GSNO can be determined spectrophotometrically by measuring its absorbance at 334 nm using a molar extinction coefficient of 922 M⁻¹ cm⁻¹.
-
Store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
References
- 1. Measurement of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Proteome Profiling of a S-Nitrosoglutathione Reductase (GSNOR) Null Mutant Reveals a New Class of Enzymes Involved in Nitric Oxide Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Denaturing and non-denaturing gel electrophoresis as methods for the detection of junctional diversity in rearranged T cell receptor sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oaepublish.com [oaepublish.com]
Application of S-Nitrosoglutathione (GSNO) in Cardiovascular Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that serves as a major reservoir and transporter of nitric oxide (NO). It plays a crucial role in various physiological processes within the cardiovascular system, primarily through S-nitrosylation of target proteins, a post-translational modification that modulates protein function.[1][2][3] Exogenous administration of GSNO has shown therapeutic potential in a range of cardiovascular disease models by exerting vasodilatory, antiplatelet, and cardioprotective effects.[4][5]
Key Applications in Cardiovascular Research:
-
Myocardial Ischemia-Reperfusion (I/R) Injury: GSNO has been demonstrated to protect the heart from I/R injury by reducing infarct size and improving functional recovery.[6][7] Its protective mechanisms involve the S-nitrosylation of mitochondrial proteins, which can modulate cellular metabolism and reduce oxidative stress upon reperfusion.[8]
-
Myocardial Infarction (MI): In animal models of MI, GSNO administration has been associated with reduced infarct size, preserved cardiac function, and favorable cardiac remodeling.[9] These benefits are attributed to its ability to increase myocardial capillary density and preserve tissue oxygenation.[9]
-
Vasodilation and Hypertension: GSNO is a potent vasodilator, inducing relaxation of vascular smooth muscle.[5] This effect is mediated through both cGMP-dependent and -independent pathways.[2][5] Its vasodilatory properties are being explored for the management of hypertension and for preventing vasospasm in vascular grafts.[5][10]
-
Platelet Aggregation and Thrombosis: GSNO effectively inhibits platelet activation and aggregation, key events in the pathogenesis of thrombosis.[11][12] It achieves this by increasing intraplatelet levels of cyclic GMP (cGMP).[11] This makes GSNO a potential therapeutic agent for preventing thrombotic events.
-
Heart Failure: Dysregulated S-nitrosylation has been implicated in the pathophysiology of heart failure.[13] GSNO and modulators of its metabolism, such as GSNO reductase (GSNOR) inhibitors, are being investigated as potential therapeutic strategies to restore normal NO signaling and improve cardiac function in heart failure.[14][15]
Mechanism of Action:
GSNO exerts its biological effects through two primary signaling pathways:
-
cGMP-Dependent Pathway: GSNO can release NO, which activates soluble guanylate cyclase (sGC) in target cells. This leads to the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG) and downstream signaling cascades that promote vasodilation and inhibit platelet aggregation.[1]
-
cGMP-Independent Pathway (S-nitrosylation): GSNO can directly transfer its nitroso group to cysteine residues on target proteins, a process called S-nitrosylation.[1][2] This post-translational modification can alter the protein's activity, localization, and interaction with other proteins, thereby influencing a wide range of cellular functions, including ion channel activity, calcium homeostasis, and gene expression.[1][2]
The cellular levels of S-nitrosylated proteins are tightly regulated by a balance between S-nitrosylating agents like GSNO and denitrosylating enzymes, primarily GSNO reductase (GSNOR).[1][11]
Quantitative Data Summary
Table 1: Effects of GSNO in Myocardial Ischemia-Reperfusion Injury Models
| Animal Model | GSNO Concentration/Dose | Administration Route & Timing | Key Findings | Reference |
| Mouse (in vivo) | 100 ng/kg + 1 ng/kg/min infusion | Intravenous, 5 min before and during reperfusion | Reduced infarct size and preserved left ventricular ejection fraction at 28 days post-I/R. | [9] |
| Rat (ex vivo, Langendorff) | 1 µmol/L (GSNOR inhibitor C2) | Perfusion before ischemia | Reduced infarct area and creatine (B1669601) kinase release; improved post-ischemic ventricular function. | [8] |
| Mouse (ex vivo, Langendorff) | 100 nmol/L or 10 µmol/L (GSNOR inhibitor N6022) | Perfusion for 15 min before ischemia | In male mice, reduced injury; in female mice, exacerbated injury. |
Table 2: Effects of GSNO on Vasodilation
| Vessel Type | Agonist | GSNO Concentration | Key Findings | Reference |
| Human Saphenous Vein | Phenylephrine | 10⁻⁸–10⁻⁴ M | Concentration-dependent relaxation. | [1] |
| Rat Aorta | N/A | N/A (GSNOR inhibitor N6338) | GSNOR inhibition promoted vasorelaxation. | [10] |
Table 3: Effects of GSNO on Platelet Aggregation
| Platelet Source | Agonist | GSNO Concentration | Key Findings | Reference |
| Human (in vitro) | Collagen | IC₅₀ = 2.0 ± 1.3 µM | Concentration-dependent inhibition of aggregation. | [4] |
| Human (in vitro) | Collagen, Ristocetin | 1000 µM | ~50% inhibition of aggregation. | |
| Rat (in vivo) | ADP | N/A | Decreased ADP-induced aggregation. | [11] |
Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury
This protocol is adapted from methodologies used to assess the cardioprotective effects of GSNO in an ex vivo setting.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit (KH) buffer (in mM: 118.5 NaCl, 25.0 NaHCO₃, 3.2 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 1.4 CaCl₂, 5.5 D-glucose), gassed with 95% O₂ / 5% CO₂
-
GSNO stock solution
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) and administer heparin to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold KH buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure or flow.
-
Insert a balloon into the left ventricle to measure isovolumic contractile function.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
GSNO Treatment: Infuse GSNO-containing KH buffer for a specified period before ischemia (pre-conditioning) or at the onset of reperfusion (post-conditioning).
-
Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).
-
Reperfusion: Restore perfusion with KH buffer (with or without GSNO for post-conditioning protocols) for a specified duration (e.g., 30-120 minutes).
-
Endpoint Measurement:
-
Continuously monitor hemodynamic parameters (e.g., left ventricular developed pressure, heart rate).
-
At the end of reperfusion, perfuse the heart with a vital stain (e.g., triphenyltetrazolium (B181601) chloride, TTC) to delineate the infarct area from the viable tissue.
-
Analyze the infarct size as a percentage of the total ventricular area.
-
Protocol 2: In Vivo Murine Model of Myocardial Infarction
This protocol describes the surgical procedure to induce MI in mice and subsequent treatment with GSNO.
Materials:
-
Anesthetic and analgesic agents
-
Surgical microscope
-
Ventilator
-
Surgical instruments
-
Suture material (e.g., 8-0 silk)
-
GSNO solution for injection
Procedure:
-
Anesthetize the mouse, intubate, and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
GSNO Administration: Administer GSNO via a specified route (e.g., intraperitoneal, intravenous) at a predetermined time relative to the LAD ligation (e.g., before, during, or after).
-
Close the chest in layers and allow the animal to recover with appropriate post-operative care and analgesia.
-
Follow-up and Analysis:
-
Monitor the animals for a defined period (e.g., 24 hours to several weeks).
-
Assess cardiac function using echocardiography at specified time points.
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Perform histological analysis to determine infarct size and assess cardiac remodeling (e.g., fibrosis, hypertrophy).
-
Protocol 3: Organ Bath Assay for Vasodilation
This protocol outlines the methodology to study the vasodilatory effects of GSNO on isolated arterial rings.
Materials:
-
Organ bath system with force transducers
-
Krebs-Ringer bicarbonate solution, gassed with 95% O₂ / 5% CO₂
-
GSNO stock solution
-
Vasoactive agents for pre-contraction (e.g., phenylephrine, KCl)
-
Surgical instruments
Procedure:
-
Harvest a blood vessel (e.g., aorta, saphenous vein) from a euthanized animal and place it in cold Krebs-Ringer solution.
-
Carefully clean the vessel of adherent tissue and cut it into rings of 2-3 mm in length.
-
Mount the rings in the organ bath chambers filled with oxygenated Krebs-Ringer solution maintained at 37°C.
-
Apply an optimal resting tension to the rings and allow them to equilibrate for at least 60 minutes.
-
Induce a submaximal contraction with a vasoactive agent (e.g., phenylephrine).
-
Once a stable contraction plateau is reached, add GSNO cumulatively to the bath to generate a concentration-response curve.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by the agonist.
Protocol 4: Platelet Aggregation Assay
This protocol describes the in vitro assessment of GSNO's effect on platelet aggregation using light transmission aggregometry.
Materials:
-
Platelet aggregometer
-
Platelet-rich plasma (PRP) or whole blood
-
GSNO stock solution
-
Platelet agonists (e.g., collagen, ADP)
-
Saline solution
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add GSNO or vehicle (saline) to the PRP and incubate for a short period.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmission through the sample over time, which corresponds to the degree of platelet aggregation.
-
Calculate the percentage of aggregation and compare the effects of different concentrations of GSNO.
Signaling Pathways and Experimental Workflows
Caption: GSNO signaling pathways in the cardiovascular system.
References
- 1. GSNO as a Modulator of Vascular Tone in Human Saphenous Veins: Potential Implications for Graft Spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory role of S-nitrosoglutathione in the aggregation of frozen platelets, and its effect on the expression of membrane glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous myocardial infarction in mice lacking all nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human platelet aggregation by a novel S-nitrosothiol is abolished by haemoglobin and red blood cells in vitro: implications for anti-thrombotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic denitrosylation via S-nitrosoglutathione reductase regulates cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative effects on cardiovascular risk factors and coronary heart disease risk of replacing partially hydrogenated vegetable oils with other fats and oils - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondria selective S-nitrosation by mitochondria-targeted S-nitrosothiol protects against post-infarct heart failure in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-nitroso-glutathione inhibits platelet activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-nitroso-glutathione inhibits platelet activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an experimentally useful model of acute myocardial infarction: 2/3 nephrectomized triple nitric oxide synthases-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric Oxide-Releasing Platforms for Treating Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein S-Nitrosylation Using Nitrosoglutathione (GSNO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) moiety is added to a cysteine thiol group on a protein, forming an S-nitrosothiol (SNO). This modification plays a crucial role in a myriad of cellular signaling pathways, regulating protein function, localization, and stability.[1][2] S-Nitrosoglutathione (GSNO), a major endogenous S-nitrosothiol, serves as a key signaling molecule and a primary donor of NO for protein S-nitrosylation.[3][4] The reversible nature of S-nitrosylation, analogous to phosphorylation, makes it a critical mechanism for cellular regulation in both physiological and pathological conditions.[2]
These application notes provide detailed protocols and quantitative data for utilizing GSNO to study protein S-nitrosylation, catering to researchers in basic science and drug development. The methodologies described herein focus on the widely used biotin-switch assay for the detection and identification of S-nitrosylated proteins, as well as mass spectrometry-based approaches for site-specific identification.
Data Presentation: Quantitative Analysis of GSNO-Induced S-Nitrosylation
The concentration of GSNO and the duration of treatment are critical parameters that influence the extent of protein S-nitrosylation. The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: In Vitro S-Nitrosylation with GSNO
| Protein/System | GSNO Concentration | Incubation Time | Extent of S-Nitrosylation | Reference |
| Recombinant human Trx1 | 25-fold molar excess | 30 min | 66% mono-S-nitrosylated, 17% di-S-nitrosylated | |
| β-amyloid peptide | 10-fold molar excess | Not specified | Dependent on buffer composition | |
| Insulin B (9-23) peptide | 10-fold molar excess | Not specified | Dependent on buffer composition | |
| Mouse skeletal muscle homogenates | 10 µM | Not specified | Baseline for reactivity profiling | [5] |
| Mouse skeletal muscle homogenates | 100 µM | Not specified | Increased S-nitrosylation for reactivity profiling | [5] |
| HEK 293 cell lysates | 100 µM | 20 min | Induction of S-nitrosylation for TMT switch assay | [6] |
| Recombinant proteins | 200 µM | Not specified | Induction of S-nitrosylation for in vitro biotin (B1667282) switch | [7] |
Table 2: Cellular S-Nitrosylation with GSNO
| Cell/Tissue Type | GSNO Concentration | Incubation Time | Observed Effect | Reference |
| Cucumber explants | 50 µM | 6 hours | Maximum biological effect on adventitious rooting | [8] |
| Poplar leaves | Not specified | Not specified | Activation of antioxidant enzyme activities | [9] |
| Arabidopsis thaliana | Not specified | Not specified | Proteome-wide increase in protein S-nitrosylation in gsnor mutants | [10] |
Experimental Protocols
Protocol 1: Biotin-Switch Assay for Detection of S-Nitrosylated Proteins
The biotin-switch assay is a widely used method to specifically detect S-nitrosylated proteins.[7] The assay involves three main steps: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotin tag.
Materials:
-
Lysis Buffer (HEN): 250 mM HEPES (pH 7.7), 1 mM EDTA, 0.1 mM neocuproine (B1678164).
-
Blocking Buffer: HEN buffer containing 1% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS). Prepare MMTS stock in DMF.
-
Precipitation Solution: Ice-cold acetone (B3395972).
-
Wash Buffer: 70% ice-cold acetone.
-
Labeling Buffer: HEN buffer with 1% SDS.
-
Reducing Agent: 20 mM Sodium Ascorbate (prepare fresh).
-
Biotinylation Reagent: 2 mM Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) or other suitable biotinylating agent.
-
Neutravidin-agarose beads or Streptavidin-agarose beads.
-
Elution Buffer: Buffer compatible with downstream analysis (e.g., SDS-PAGE sample buffer with 2-mercaptoethanol).
Procedure:
-
Sample Preparation:
-
Homogenize tissues or lyse cells in HEN buffer.
-
Determine protein concentration using a standard assay (e.g., BCA). Use 1-5 mg of total protein per sample.
-
-
Blocking Free Thiols:
-
To your protein sample, add 4 volumes of Blocking Buffer.
-
Incubate at 50°C for 30 minutes with gentle agitation to block all free cysteine thiols.
-
-
Protein Precipitation:
-
Add 3 volumes of ice-cold acetone to the sample.
-
Incubate at -20°C for 20 minutes to precipitate the proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the protein pellet twice with 1 mL of 70% ice-cold acetone. Centrifuge and discard the supernatant after each wash.
-
Air-dry the pellet briefly to remove residual acetone.
-
-
Reduction and Biotinylation:
-
Resuspend the protein pellet in Labeling Buffer.
-
Add Sodium Ascorbate to a final concentration of 20 mM to selectively reduce the S-nitrosothiol bonds.
-
Immediately add Biotin-HPDP to a final concentration of 2 mM to label the newly formed free thiols.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Removal of Excess Biotin-HPDP:
-
Precipitate the proteins again by adding 3 volumes of ice-cold acetone and incubating at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with 70% ice-cold acetone.
-
Resuspend the final pellet in a buffer suitable for downstream applications.
-
-
Detection/Purification:
-
For Western Blot Detection: Resuspend the pellet in non-reducing SDS-PAGE sample buffer, run on a gel, transfer to a membrane, and probe with an anti-biotin antibody.
-
For Affinity Purification: Resuspend the pellet in a suitable binding buffer and incubate with neutravidin or streptavidin-agarose beads to pull down biotinylated proteins. Elute the bound proteins for further analysis by Western blot or mass spectrometry.
-
Protocol 2: Mass Spectrometry-Based Identification of S-Nitrosylation Sites
Mass spectrometry (MS) is a powerful tool for identifying the specific cysteine residues that are S-nitrosylated.[1] This can be achieved either by direct analysis of S-nitrosylated peptides or, more commonly, by analyzing biotin-tagged peptides following a biotin-switch assay.
A. Sample Preparation for MS following Biotin-Switch:
-
Perform the biotin-switch assay as described in Protocol 1 up to the affinity purification step.
-
Wash the neutravidin/streptavidin beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add a reducing agent like DTT (10 mM) and incubate at 56°C for 30 minutes.
-
Add an alkylating agent like iodoacetamide (B48618) (55 mM) and incubate at room temperature in the dark for 20 minutes.
-
Add trypsin (or another suitable protease) and incubate overnight at 37°C.
-
-
Peptide Elution and Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads using a solution like 0.1% trifluoroacetic acid (TFA).
-
Combine the supernatant and eluate.
-
Desalt the peptides using a C18 spin column or similar cleanup method.
-
B. Direct Identification of S-Nitrosylation Sites by MS:
Direct analysis is challenging due to the labile nature of the S-NO bond. Careful optimization of sample handling and MS parameters is crucial.
-
S-Nitrosylation of Protein/Peptide:
-
Incubate the purified protein or peptide with an appropriate molar excess of GSNO in a buffer optimized for S-nitrosothiol stability (e.g., containing 1 mM EDTA and 0.1 mM neocuproine at neutral pH).
-
-
Sample Preparation for MS:
-
For intact protein analysis, dilute the sample in a suitable buffer for direct infusion into the mass spectrometer.
-
For peptide analysis, perform in-solution digestion with trypsin at a neutral pH.
-
-
Mass Spectrometry Analysis:
-
Use electrospray ionization (ESI) with optimized cone and collision energy voltages to minimize the fragmentation of the S-NO bond.
-
Acquire MS and MS/MS spectra. The S-nitrosylation modification results in a mass shift of +29 Da.[1]
-
Analyze the MS/MS data to identify the specific cysteine residue carrying the modification.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: S-Nitrosylation signaling pathway overview.
References
- 1. Protein S-nitrosylation: Introduction & Identification Guide - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative site-specific reactivity profiling of S-nitrosylation in mouse skeletal muscle using cysteinyl peptide enrichment coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic Investigation of S-Nitrosylated Proteins During NO-Induced Adventitious Rooting of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics analysis reveals that S-nitrosoglutathione reductase (GSNOR) and nitric oxide signaling enhance poplar defense against chilling stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Proteome Profiling of a S-Nitrosoglutathione Reductase (GSNOR) Null Mutant Reveals a New Class of Enzymes Involved in Nitric Oxide Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Strategy for Direct Identification of Protein S-nitrosylation Sites by Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitrosoglutathione-Releasing Nanomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of S-nitrosoglutathione (GSNO)-releasing nanomaterials, a promising class of therapeutics for various biomedical applications. The content covers the synthesis, characterization, and application of these nanomaterials, with detailed protocols for key experimental procedures.
Introduction
S-nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that serves as a biological carrier and donor of nitric oxide (NO).[1] NO is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, immune responses, and antimicrobial activity.[1][2][3] However, the therapeutic application of NO is often limited by its short half-life and reactive nature. Encapsulating GSNO within nanomaterials offers a promising strategy to stabilize the molecule, control its release, and target its delivery to specific sites of action.[4][5] This document outlines the methodologies for the development and evaluation of GSNO-releasing nanomaterials.
Data Presentation: Comparative Analysis of GSNO-Releasing Nanomaterials
The following table summarizes the physicochemical properties and drug release characteristics of various GSNO-releasing nanomaterials reported in the literature. This allows for a comparative assessment of different nanoparticle platforms.
| Nanomaterial Platform | Nanoparticle Size (nm) | Zeta Potential (mV) | GSNO/NO Loading | Release Profile | Key Findings |
| GSNO-conjugated Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles (GPNPs) | 164.5 ± 2.2[4] | -17 ± 0.6[4] | 2.32% GSNO, 0.07 µmol/mg NO[4][5] | Biphasic: initial burst within 3 min, followed by controlled release up to 11.27 h.[4][5] | Enhanced antibacterial effects against MRSA and facilitated healing of infected wounds in a mouse model.[4] |
| Chitosan (B1678972) Nanoparticles (CS NPs) | 30.65 ± 11.90[6] | Not specified | 99.60% encapsulation efficiency of GSH (GSNO precursor).[6] | Fickian diffusion described by the Higuchi model.[6] | Suitable for transdermal NO delivery, with enhanced release upon UV irradiation.[6] |
| Alginate/Chitosan Nanoparticles | 300 - 550[7] | +40[8] | Encapsulation efficiency of GSH (GSNO precursor) of 45-56%.[7] | Sustained NO release for at least 24 h.[7] | Release rate is dependent on the initial GSNO concentration.[7] |
| S-nitroso silica (B1680970) nanoparticles (SNO-SiNPs) | 100 - 400[9][10] | Highly negative[9][10] | Not specified | Not specified | Can be synthesized from a single precursor in a one-step process.[9][10] |
| CaCO₃-mineralized nanoparticles (MNPs) | 248.8 ± 12.1[11] | Not specified | 13.3 wt% GSNO loading[11] | pH-sensitive release in acidic endosomes.[11] | Co-delivery of GSNO and doxorubicin (B1662922) for cancer therapy.[11] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, characterization, and evaluation of GSNO-releasing nanomaterials.
Protocol 1: Synthesis of S-Nitrosoglutathione (GSNO)
This protocol is adapted from previously described methods.[4][12]
Materials:
-
Glutathione (B108866) (reduced form)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
10 N Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Deionized water (dH₂O)
-
Magnetic stirrer and stir bar
-
50 mL conical tube
-
Microcentrifuge tubes
Procedure:
-
Prepare a cold HCl solution. In a 50 mL conical tube on a stir plate in a fume hood, add 620 µL of concentrated HCl to 5.9 mL of dH₂O.[12]
-
Dissolve 1.54 g of glutathione in the acidic solution.[12]
-
In a separate tube, dissolve 0.346 g of NaNO₂ in 1 mL of dH₂O.[12]
-
Slowly add the sodium nitrite solution to the glutathione solution while stirring vigorously. The solution will turn red.[12]
-
Allow the reaction to proceed for at least 5 minutes in the dark, as GSNO is light-sensitive.[12]
-
Neutralize the solution by slowly adding approximately 710 µL of 10 N NaOH. The solution should remain a cranberry red color.[12]
-
[Optional] Adjust the pH to approximately 6.0 using 1 N NaOH.[12]
-
Bring the final volume to 10 mL with dH₂O to obtain a GSNO stock solution of approximately 500 mM.[12]
-
To precipitate the GSNO, add an excessive amount of acetone.[4]
-
Wash the precipitate twice with acetone and three times with diethyl ether.[4]
-
Remove residual solvent by vacuum drying.
-
Store the purified GSNO at -20°C until use.[4]
Protocol 2: Synthesis of GSNO-Conjugated PLGA Nanoparticles (GPNPs)
This protocol follows the oil-in-water emulsion solvent evaporation method.[4][13]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
S-Nitrosoglutathione (GSNO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Deionized water (DW)
Procedure: Part A: Synthesis of GSNO-conjugated PLGA (GSNO-PLGA)
-
Activate PLGA by dissolving 5 g of PLGA, 1.13 g of EDC, and 0.67 g of NHS in 30 mL of DMSO.[4]
-
Incubate for 24 hours at room temperature.[4]
-
Purify the activated PLGA (PLGA-NHS) by adding an excess of distilled water and then freeze-drying.[4]
-
Conjugate GSNO to the activated PLGA by dissolving 4 g of PLGA-NHS and 1.6 g of GSNO in 30 mL of DMSO.[4]
-
Incubate for 24 hours at room temperature.[4]
-
Purify the GSNO-PLGA by centrifugation and washing with ice-cold DW.[5]
-
Freeze-dry the final product and store at -20°C.[5]
Part B: Fabrication of GPNPs
-
Dissolve 100 mg of GSNO-PLGA in 4 mL of DCM.[4]
-
Pour the organic solution into 20 mL of ice-cold 1% PVA solution.[4]
-
Sonicate the mixture at 150 W for 90 seconds.[4]
-
Stir the emulsion at 550 rpm for 4 hours in an ice slurry to evaporate the DCM.[4]
-
Collect the nanoparticles by centrifugation at 20,000 x g for 30 minutes.[4]
-
Wash the GPNPs twice with DW.[4]
-
Add 50 mg of trehalose as a cryoprotectant and freeze-dry the nanoparticles for storage.[4]
Protocol 3: Synthesis of Chitosan-Based GSNO Nanoparticles
This protocol utilizes the ionic gelation method.[14][15]
Materials:
-
Low molecular weight chitosan
-
Acetic acid (1%)
-
Sodium tripolyphosphate (TPP)
-
Tween 80 (optional, as a stabilizer)
-
Deionized water
-
Sodium nitrite (for nitrosation)
Procedure:
-
Prepare a 0.1% chitosan solution by dissolving 300 mg of chitosan in 300 mL of 1% acetic acid with stirring.[15]
-
Adjust the pH of the chitosan solution to 5.5 with 10 N NaOH.[15]
-
Add a stabilizing agent like Tween 80 (optional).[15]
-
Prepare a 1% TPP solution by dissolving 1 g of TPP in 100 mL of distilled water.[15]
-
Add the TPP solution dropwise to the chitosan solution (e.g., in a 1:3 volume ratio of TPP to chitosan) under continuous stirring.[15]
-
Continue stirring for 1 hour to allow for nanoparticle formation.[15]
-
To encapsulate GSNO, either pre-synthesized GSNO can be added to the chitosan solution before TPP addition, or glutathione (GSH) can be encapsulated first, followed by nitrosation.
-
For in-situ nitrosation of encapsulated GSH, add an equimolar amount of sodium nitrite to the nanoparticle suspension in an acidic environment.[7]
-
Collect the nanoparticles by centrifugation and wash with deionized water.
Protocol 4: Characterization of GSNO-Releasing Nanoparticles
1. Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI).
-
Use the same instrument to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.
2. Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
3. GSNO/NO Loading Quantification:
-
UV-Vis Spectroscopy: Confirm the presence of the S-NO bond by measuring the characteristic absorbance peak of GSNO at approximately 334-340 nm.
-
Griess Assay: Quantify the amount of NO released from the nanoparticles. This involves the chemical reduction of nitrate (B79036) (a stable product of NO) to nitrite, followed by a colorimetric reaction.
-
Chemiluminescence-based NO Analyzer: Directly measure the real-time release of NO from the nanoparticle suspension.[5]
-
Infrared Spectroscopy (FTIR): Can be used for direct quantification of drug loading content in polymeric nanoparticles.[16]
Protocol 5: In Vitro NO Release Study
Materials:
-
GSNO-releasing nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Chemiluminescence-based NO analyzer or Griess reagent kit
-
Incubator at 37°C
Procedure:
-
Disperse a known amount of nanoparticles in PBS at a specific concentration.
-
Incubate the suspension at 37°C.
-
At predetermined time points, collect aliquots of the supernatant after centrifugation.
-
Measure the amount of NO released using a NO analyzer or the Griess assay.
-
Plot the cumulative NO release as a function of time to determine the release kinetics.
Protocol 6: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol assesses the effect of the nanomaterials on cell viability.[17][18][19]
Materials:
-
Human cell line (e.g., human skin fibroblasts, cancer cell lines)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)
-
GSNO-releasing nanoparticles
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 2.5 x 10³ cells/well and incubate for 24 hours.[17]
-
Prepare serial dilutions of the nanoparticle suspension in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle dispersions at various concentrations to the wells. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).[19]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[17]
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Protocol 7: In Vivo Murine Model of an Infected Wound
This protocol is a general guideline for evaluating the efficacy of GSNO-releasing nanomaterials in a wound healing context.[20][21][22]
Materials:
-
Female BALB/c mice (or other suitable strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
GSNO-releasing nanoparticle formulation (e.g., hydrogel, ointment)
-
Control formulation (placebo)
-
Transparent film dressing (e.g., Tegaderm™)
Procedure:
-
Anesthetize the mice.
-
Shave the dorsal surface and create a full-thickness excisional wound (e.g., 6 mm diameter) using sterile scissors.[22]
-
Inoculate the wound with a specific concentration of bacteria (e.g., 10⁷ CFU of MRSA).
-
After a set period to allow for infection establishment (e.g., 1 hour), topically apply the GSNO-nanoparticle formulation or the control formulation to the wound.
-
Cover the wound with a transparent dressing.[22]
-
Monitor the wound healing process over time (e.g., 14 days) by measuring the wound area.
-
At specific time points, euthanize a subset of animals and collect wound tissue for bacterial load quantification (colony-forming unit counts) and histological analysis (e.g., H&E staining to assess inflammation and tissue regeneration).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of GSNO-releasing nanomaterials are primarily mediated by the controlled release of nitric oxide. NO influences several key signaling pathways.
Vasodilation Signaling Pathway
NO released from the nanomaterials diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[1][23] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG).[24] PKG activation results in a decrease in intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.[24]
Caption: Signaling pathway of GSNO-mediated vasodilation.
Antibacterial Signaling and Mechanism
NO exhibits broad-spectrum antimicrobial activity through multiple mechanisms.[3][25] It can directly damage bacterial DNA, lipids, and proteins through the formation of reactive nitrogen species (RNS) like peroxynitrite (OONO⁻).[3] NO can also disrupt bacterial respiration by binding to iron-sulfur centers in enzymes and inhibit biofilm formation by modulating bacterial signaling pathways, such as those involving cyclic-di-GMP.[25][26]
Caption: Antibacterial mechanisms of nitric oxide.
Anticancer Signaling Pathway
At high concentrations, NO can induce apoptosis in cancer cells by increasing oxidative and nitrosative stress, leading to DNA damage and activation of pro-apoptotic pathways.[11] NO can also sensitize cancer cells to conventional chemotherapies by reversing multidrug resistance.[11]
Caption: Anticancer mechanisms of nitric oxide.
Experimental Workflow for Nanomaterial Development
The development and evaluation of GSNO-releasing nanomaterials typically follows a structured workflow, from synthesis to in vivo testing.
Caption: Workflow for developing GSNO-nanomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide-Releasing S-Nitrosoglutathione-Conjugated Poly(Lactic-Co-Glycolic Acid) Nanoparticles for the Treatment of MRSA-Infected Cutaneous Wounds [mdpi.com]
- 5. Nitric Oxide-Releasing S-Nitrosoglutathione-Conjugated Poly(Lactic-Co-Glycolic Acid) Nanoparticles for the Treatment of MRSA-Infected Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitosan nanoparticles for nitric oxide delivery in human skin - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct formation of S-nitroso silica nanoparticles from a single silica source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization | MDPI [mdpi.com]
- 15. A simple and user-friendly protocol for chitosan nanoparticle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmb.or.kr [jmb.or.kr]
- 18. researchgate.net [researchgate.net]
- 19. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment of Wound Infections in a Mouse Model Using Zn2+-Releasing Phage Bound to Gold Nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Treatment of Wound Infections in a Mouse Model Using Zn2+-Releasing Phage Bound to Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy [frontiersin.org]
- 23. Nitrite potentiates the vasodilatory signaling of S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vascular nitric oxide: formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The nitric oxide paradox: antimicrobial and inhibitor of antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Stable Aqueous Solutions of S-Nitrosoglutathione (GSNO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, stabilization, and handling of aqueous solutions of S-Nitrosoglutathione (GSNO), a critical endogenous signaling molecule involved in nitric oxide (NO) pathways. Adherence to these protocols is crucial for obtaining reliable and reproducible results in experimental settings.
Introduction to S-Nitrosoglutathione (GSNO)
S-Nitrosoglutathione is an S-nitrosated derivative of the abundant cellular antioxidant glutathione (B108866).[1] It serves as a major biological reservoir and carrier of nitric oxide (NO), playing a key role in various physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune response.[2][3] However, GSNO is inherently unstable in aqueous solutions, and its decomposition can be triggered by various factors, leading to the release of NO and the formation of glutathione disulfide (GSSG).[3][4][5] Understanding and controlling the stability of GSNO solutions is therefore paramount for its use in research and drug development.
Factors Affecting GSNO Stability
The stability of aqueous GSNO solutions is influenced by several factors:
-
pH: The optimal pH for GSNO stability is in the range of 5-7.[4][6] Both highly acidic and alkaline conditions can accelerate its decomposition.[4][7] At high pH, decomposition can involve the formation of an intermediate that generates nitrite (B80452) and glutathione (GSH).[4][6]
-
Temperature: GSNO decomposition is temperature-dependent, with stability decreasing as temperature increases.[4][5][8] Refrigeration can significantly extend the shelf life of GSNO solutions.[5]
-
Light: Exposure to light, particularly UV light, causes photolytic cleavage of the S-N bond, leading to rapid decomposition.[1][4] Solutions should always be protected from light.
-
Metal Ions: Transition metal ions, especially copper ions (Cu⁺), can catalyze the decomposition of GSNO.[4][9] The presence of metal chelators like EDTA is recommended to enhance stability.[7]
-
Buffer Concentration: The concentration of the buffer can significantly impact GSNO stability.[7][10][11] For high concentrations of GSNO, the optimal buffer concentration is close to the GSNO concentration.[10][11] Excess buffer can accelerate decomposition by scavenging NO or its intermediates.[7][10]
-
Presence of Thiols: Other thiols can react with GSNO via transnitrosation, where the nitroso group is transferred to the other thiol.[1] This can either stabilize or destabilize the NO moiety depending on the nature of the recipient thiol.
Quantitative Stability Data
The following table summarizes the stability of GSNO under various conditions, providing a baseline for experimental design.
| Concentration | Temperature | pH | Conditions | Half-life (t½) | Reference |
| 1 mM | 25 °C | 5-7 | In the dark, metal ions chelated | 49 days | [4][6] |
| 1.5 mM | 22 °C | 5.0 | Metal ions chelated | More stable than at pH 7.4 and 3.0 | [8] |
| 0.25 mM | Ambient | 0.9 | - | More stable than at pH 7.4 and 8.5 | [7] |
| 50 mM | 37 °C | ~7.2 | 0.05 M Phosphate (B84403) buffer, 0.1 mM EDTA, protected from light | ~20 days for 90% decomposition | [7] |
| Not specified | Not specified | Not specified | Exposure to room light | 5-fold increase in initial decomposition rate | [4][6] |
Experimental Protocols
Protocol for Synthesis of a 500 mM GSNO Stock Solution
This protocol is adapted from Hart, T. S. (1985).[12] Caution: This procedure generates nitric oxide gas and should be performed in a chemical fume hood.
Materials:
-
Glutathione (reduced form, FW: 307.3 g/mol )
-
Sodium nitrite (NaNO₂, FW: 69.0 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
10 N Sodium Hydroxide (NaOH)
-
Deionized water (dH₂O)
-
50 ml conical tube
-
Magnetic stir bar and stir plate
-
pH meter or pH paper
-
Aluminum foil or an opaque container
Procedure:
-
In a 50 ml conical tube containing a magnetic stir bar, add 5.9 ml of dH₂O.
-
Carefully add 620 µl of concentrated HCl to the water and mix.
-
Dissolve 1.54 g of glutathione in the acidic solution.
-
In a separate tube, prepare a fresh 10 N NaOH solution by dissolving 4 g of NaOH pellets in 10 ml of dH₂O.
-
To the glutathione solution, add an equimolar amount of sodium nitrite (0.345 g) and stir. The solution will turn a characteristic cranberry red color, indicating the formation of GSNO.
-
Slowly and carefully add approximately 710 µl of the freshly prepared 10 N NaOH to neutralize the excess acid. Crucially, do not let the pH become alkaline , as this will cause the solution to turn brownish and decompose the GSNO.[12]
-
(Optional) Use a pH meter or pH paper to adjust the pH to approximately 6.0 by slowly adding 1 N NaOH. Be cautious not to overshoot the target pH.
-
Bring the final volume to 10 ml with dH₂O. The final concentration of the GSNO solution will be approximately 500 mM.
-
Protect the solution from light by wrapping the tube in aluminum foil or placing it in a light-blocking container.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100-200 µl) in microcentrifuge tubes.
-
Store the aliquots at -80°C. Once an aliquot is thawed, it should not be refrozen.[12]
Protocol for Preparation of a Stable Aqueous Working Solution of GSNO
Materials:
-
GSNO stock solution (from Protocol 4.1)
-
Phosphate buffer (e.g., 0.05 M)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water (dH₂O)
-
pH meter
Procedure:
-
Determine the desired final concentration of your GSNO working solution.
-
Prepare the appropriate phosphate buffer solution (e.g., 0.05 M). The optimal buffer concentration may need to be adjusted depending on the GSNO concentration.[7][10]
-
Add EDTA to the buffer to a final concentration of 0.1 mM to chelate any contaminating metal ions.
-
Adjust the pH of the buffer solution to the desired value within the optimal range of 5-7.
-
Thaw a single-use aliquot of the GSNO stock solution on ice, protected from light.
-
Dilute the GSNO stock solution to the desired final concentration using the prepared buffer.
-
Keep the working solution on ice and protected from light at all times.
-
Use the freshly prepared working solution as soon as possible for your experiments.
Protocol for Quantification of GSNO by UV-Visible Spectrophotometry
GSNO has a characteristic absorbance maximum at approximately 334-335 nm.[1][13] This property can be used for its quantification.
Procedure:
-
Prepare a series of GSNO standards of known concentrations using the stable aqueous working solution protocol.
-
Measure the absorbance of the standards and the unknown sample at 335 nm using a UV-Visible spectrophotometer.
-
The molar extinction coefficient of GSNO at 335 nm is 922 M⁻¹cm⁻¹.[1]
-
Calculate the concentration of the unknown sample using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.
Note: For more sensitive and specific quantification, especially in complex biological samples, HPLC-based methods with UV or fluorescence detection are recommended.[1][14][15][16]
Visualization of Workflows and Pathways
GSNO Preparation and Stabilization Workflow
References
- 1. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decomposition of S-nitrosoglutathione in the presence of copper ions and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. UV-Vis Spectrum of S-Nitroso-L-Glutathione | SIELC Technologies [sielc.com]
- 14. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Separation of S-Nitroso-L-glutathione and Glutathione oxidized on Primesep 200 Column | SIELC Technologies [sielc.com]
Application of S-Nitrosoglutathione (GSNO) as a Corrective Therapy for Cystic Fibrosis Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface and defective ion transport. S-Nitrosoglutathione (GSNO), an endogenous S-nitrosothiol, has emerged as a promising therapeutic agent for CF. It has been shown to increase the maturation, trafficking, and function of both wild-type and F508del-CFTR.[1][2] These application notes provide a summary of the quantitative effects of GSNO in CF models, detailed protocols for key experiments, and a visualization of the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Dose-Dependent Effect of GSNO on F508del-CFTR Maturation
| Cell Line | GSNO Concentration (µM) | Treatment Duration (hours) | Observed Effect on Mature CFTR (Band C) | Reference |
| CFPAC-1 (F508del/F508del) | 1 | 4 | Noticeable increase in Band C | [1] |
| CFPAC-1 (F508del/F508del) | 10 | 4 | Significant, dose-dependent increase in Bands A, B, and C | [1] |
| CFPAC-1 (F508del/F508del) | 100 | 4 | Further increase in all CFTR bands | [1] |
| CFBE41o- (F508del) | 10 | 4 | Increased expression of mature and immature CFTR | [3] |
| CFBE41o- (F508del) | 10 | 48 (at 27°C) | Synergistic enhancement of F508del-CFTR maturation | [4] |
Table 2: Functional Effects of GSNO in CF Models
| Model System | GSNO Concentration | Outcome Measure | Result | Reference |
| CFBE41o- cells | 10 µM | Chloride efflux | Increased after 4 hours of treatment | [5] |
| CFBE41o- cells | 10 µM (+ 20 µM L-cysteine) | Chloride efflux | Increased after 5 minutes of exposure | [5] |
| Human airway epithelial cells (F508del) | Not specified | cAMP-dependent chloride transport | Fourfold increase | [6] |
| A549 human lung epithelial cells | Not specified | Whole-cell Cl- currents | Increased | [7] |
| CFPAC-1 pancreatic epithelial cells | Not specified | Whole-cell current | Significantly reduced | [8] |
Table 3: Clinical Trial of Aerosolized GSNO in Cystic Fibrosis Patients
| Parameter | GSNO Treatment Group (n=9) | Placebo Group (n=11) | p-value | Reference |
| Dosage | 0.05 ml/kg of 10 mM GSNO | Phosphate buffered saline | N/A | [9][10] |
| Change in Oxygen Saturation | Modest but sustained increase at all time points | No significant change | < 0.01 | [9] |
| Expired Nitric Oxide (NO) | Increased in the low ppb range, peaking at 5 minutes | No significant change | Not specified | [9][10] |
| Adverse Effects | None reported | Not applicable | N/A | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Bronchial Epithelial Cells with GSNO
This protocol describes the treatment of cultured human bronchial epithelial cells (e.g., CFBE41o-) to assess the effect of GSNO on CFTR maturation.
Materials:
-
Human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR)
-
Cell culture medium (e.g., MEM supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin)
-
S-Nitrosoglutathione (GSNO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Culture human bronchial epithelial cells on collagen-coated flasks at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days until cells reach 80-90% confluency.
-
GSNO Preparation: Prepare a stock solution of GSNO in a suitable solvent and dilute it to the desired final concentrations (e.g., 1, 10, 100 µM) in fresh, pre-warmed cell culture medium immediately before use. Protect the GSNO solution from light.
-
Treatment: Aspirate the old medium from the cell culture flasks and replace it with the GSNO-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Agitate the lysate for 30 minutes at 4°C, then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the total protein extract for subsequent analysis (e.g., Western Blot).[11]
Protocol 2: Western Blot Analysis of CFTR Maturation
This protocol details the Western blot procedure to analyze the expression of immature (Band B) and mature (Band C) CFTR.
Materials:
-
Protein lysate from GSNO-treated and control cells
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (6-8%)
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
Sample Preparation: Mix the protein lysate with 2X Laemmli sample buffer. Heat the samples at 37°C for 15 minutes. Avoid boiling, as this can cause CFTR to aggregate.[13]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel and run the gel to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[12]
-
Analysis: Perform densitometric analysis of the bands corresponding to immature (Band B) and mature (Band C) CFTR. Normalize the band intensities to a loading control (e.g., β-actin). Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation.[12]
Protocol 3: Ussing Chamber Assay for CFTR Function
This protocol outlines the use of an Ussing chamber to measure CFTR-mediated chloride transport across a polarized epithelial cell monolayer.
Materials:
-
Polarized bronchial epithelial cell monolayers grown on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (B1673556) (CFTR activator)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride (B1667095) (ENaC inhibitor)
Procedure:
-
Chamber Setup: Prepare the Ussing chamber by filling both the apical and basolateral chambers with pre-warmed and aerated Ringer's solution.[14][15]
-
Mounting: Mount the permeable support with the cell monolayer between the two chambers.[16]
-
Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.[14]
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
CFTR Activation: Add forskolin to the basolateral chamber to activate CFTR-mediated chloride secretion, and record the change in Isc.
-
CFTR Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the observed change in Isc is due to CFTR activity.
-
Data Analysis: The change in Isc following forskolin stimulation and subsequent inhibition provides a measure of CFTR function.
Mandatory Visualizations
Caption: Signaling pathway of GSNO-mediated correction of F508del-CFTR.
References
- 1. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 2. S-nitrosoglutathione increases cystic fibrosis transmembrane regulator maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp 70/Hsp 90 organizing protein as a nitrosylation target in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of S-nitrosoglutathione and L-cysteine on chloride efflux from cystic fibrosis airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-Nitrosoglutathione induces functional DeltaF508-CFTR in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide activates chloride currents in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide inhibits whole-cell current in cystic fibrosis pancreatic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Acute effects of aerosolized S-nitrosoglutathione in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. physiologicinstruments.com [physiologicinstruments.com]
- 16. benchchem.com [benchchem.com]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of S-Nitrosoglutathione (GSNO), Reduced Glutathione (GSH), and Oxidized Glutathione (GSSG)
Audience: Researchers, scientists, and drug development professionals.
Introduction Glutathione (B108866), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system. It exists primarily in its reduced form (GSH), which can be oxidized to glutathione disulfide (GSSG) during oxidative stress. The ratio of GSH to GSSG is a key indicator of the cellular redox state.[1] S-Nitrosoglutathione (GSNO) is a significant biological reservoir of nitric oxide (NO), playing a crucial role in NO-mediated signaling pathways through S-nitrosation of proteins.[2][3] Given their interconnected roles in redox biology and cell signaling, the simultaneous and accurate quantification of GSH, GSSG, and GSNO is essential for understanding cellular health, oxidative stress, and various physiological and pathological processes.[4][5]
This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of GSNO, GSH, and GSSG in biological samples.
Principle of the Method This method utilizes reversed-phase liquid chromatography for the separation of the target analytes based on their polarity. Following chromatographic separation, the compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[6]
Experimental Protocols
Materials and Reagents
-
Standards: S-Nitrosoglutathione (GSNO), Reduced Glutathione (GSH), Oxidized Glutathione (GSSG) (Sigma-Aldrich or equivalent)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Water (HPLC or LC-MS grade)
-
Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Phosphoric acid
-
Buffers: Sodium phosphate (B84403) (monobasic)
-
Other Reagents: N-ethylmaleimide (NEM), Ammonium (B1175870) sulfamate (B1201201)
-
Equipment: Analytical balance, pH meter, vortex mixer, centrifuge (refrigerated), 0.45 µm nylon filters, autosampler vials (amber glass recommended)[7]
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of GSH, GSSG, and GSNO in 0.1 M HCl.
-
Working Standards: Prepare a mixed working standard solution containing all three analytes by diluting the stock solutions with 0.1 M HCl.
-
Calibration Curve: Generate a series of calibration standards by serially diluting the mixed working standard. A typical concentration range is 0.1 to 10 ppm for GSNO and 1 to 10 ppm for GSH and GSSG.[5][6] All standards should be stored in amber vials at 4°C to prevent light-induced degradation, especially of GSNO.[7]
Sample Preparation Protocol
Proper sample preparation is critical to prevent the artifactual formation or degradation of GSNO.[2][3][7]
-
Tissue Homogenization: Weigh approximately 0.3 g of tissue and grind it with a mortar and pestle in the presence of 1 mL of ice-cold 0.1 M HCl.[6]
-
Artifact Prevention (Optional but Recommended): To prevent artifactual GSNO formation from the reaction of GSH and nitrite, especially under acidic conditions, samples can be pre-treated with ammonium sulfamate or N-ethylmaleimide (NEM).[1][2][3] NEM also blocks free GSH, which can be useful in specific experimental designs.[1][8]
-
Centrifugation: Centrifuge the homogenate at 21,000 x g for 20 minutes at 4°C.[6]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm nylon filter into an autosampler vial.[6]
-
Analysis: Analyze the samples immediately or store them at -80°C. All procedures should be performed at 4°C and protected from light.[6][7]
LC-MS/MS Method Parameters
The following parameters are based on established methods for the analysis of these compounds.[6]
Liquid Chromatography (LC) Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
| Parameter | Value |
| LC System | Alliance 2695 Separation Module (Waters) or equivalent |
| Column | Atlantis T3 (3 x 150 mm, 3 µm, Waters) |
| Mobile Phase | Isocratic: Acetonitrile:H₂O (5:95) with 0.1% TFA |
| Flow Rate | 0.6 mL/min |
| Column Temperature | Ambient |
| Autosampler Temp. | 5°C |
| Injection Volume | 30 µL |
Typical retention times under these conditions are approximately 3.36 min for GSH, 7.30 min for GSSG, and 9.05 min for GSNO.[5][6]
Mass Spectrometry (MS) Conditions
A summary of the mass spectrometry conditions is presented in Table 2.
| Parameter | Value |
| MS System | Quattro Micro Triple Quadrupole (Waters) or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 600 L/h |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters
Optimized MRM transitions and compound-specific parameters are crucial for achieving high sensitivity and specificity.[5][6] The parameters are detailed in Table 3.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| GSH | 307.76 | 178.81 | 15 | Optimized per instrument |
| GSSG | 612.90 | 354.61 | 15 | Optimized per instrument |
| GSNO | 337.00 | 231.94 | 15 | Optimized per instrument |
Note: Cone voltage and collision energy should be optimized for the specific instrument being used.[6]
Data and Performance Characteristics
The method demonstrates excellent linearity and sensitivity for the quantification of all three analytes.
Method Validation Data
The performance of the method is summarized in Table 4.
| Parameter | GSH | GSSG | GSNO |
| Linear Range | 1 - 10 ppm | 1 - 10 ppm | 0.1 - 10 ppm |
| R² Value | > 0.986 | > 0.986 | > 0.986 |
| Limit of Detection (LOD) | 0.01 mg/L[9] | 0.06 mg/L[9] | Not explicitly stated, but method is sensitive in the 0.1 ppm range[6] |
| Limit of Quantification (LOQ) | 0.1 mg/L[9] | 0.2 mg/L[9] | Not explicitly stated, but method is sensitive in the 0.1 ppm range[6] |
Data compiled from references demonstrating typical performance.[5][6][9]
Visualizations
Glutathione Redox and Nitric Oxide Cycle
The following diagram illustrates the central role of GSH in cellular redox homeostasis and its interaction with nitric oxide (NO) to form GSNO.
LC-MS/MS Experimental Workflow
The diagram below outlines the complete workflow from sample collection to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of GSH, GSSG, and GSNO using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and quantification of S-nitrosoglutathione (GSNO) in pepper (Capsicum annuum L.) plant organs by LC-ES/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ira.agroscope.ch [ira.agroscope.ch]
Application Notes and Protocols for Encapsulating S-Nitrosoglutathione (GSNO) for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Nitrosoglutathione (GSNO) is a significant endogenous nitric oxide (NO) donor, playing a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1] However, its therapeutic application is often limited by its inherent instability and short half-life. Encapsulation of GSNO into various nano- and micro-formulations offers a promising strategy to protect it from premature degradation, enabling controlled and sustained release at the target site. This document provides detailed application notes and protocols for the encapsulation of GSNO using various techniques, including liposomes, polymeric nanoparticles, and microparticles.
Encapsulation Techniques: An Overview
Several methods have been developed for the direct encapsulation of GSNO. The choice of method and carrier material depends on the desired particle characteristics, such as size, surface charge, drug loading, and release profile, as well as the intended application. Common techniques include:
-
Liposomal Encapsulation: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[2] For the water-soluble GSNO, it is entrapped within the aqueous core of the liposome (B1194612).
-
Polymeric Nanoparticles/Microparticles: Biodegradable polymers such as chitosan (B1678972) and poly(lactic-co-glycolic acid) (PLGA) are frequently used to fabricate nanoparticles and microparticles for GSNO delivery. These systems can offer sustained release and can be functionalized for targeted delivery.
-
Ionic Gelation: This method is commonly used for preparing chitosan nanoparticles. It involves the electrostatic interaction between the positively charged amino groups of chitosan and a polyanion, such as sodium tripolyphosphate (TPP), leading to the formation of nanoparticles in which GSNO can be entrapped.[3]
-
Double Emulsion Solvent Evaporation: This technique is suitable for encapsulating hydrophilic drugs like GSNO into hydrophobic polymers like PLGA. A primary water-in-oil (W/O) emulsion containing the drug is first formed, which is then emulsified in a second aqueous phase to create a water-in-oil-in-water (W/O/W) double emulsion. Subsequent solvent evaporation leads to the formation of solid microparticles.
-
Nanocomposites: These are hybrid materials that combine the properties of different nanoparticles or a nanoparticle with a larger matrix, such as a hydrogel, to achieve enhanced stability and controlled release.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on GSNO encapsulation to facilitate comparison between different formulations.
| Encapsulation System | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | Ionic Gelation | 30.65 ± 11.90 | - | 99.60 (for GSH) | [4] |
| Eudragit® RL Nanoparticles | W/O/W Double Emulsion | 289 ± 7 | +40 | 54 | [1] |
| PLGA Microparticles | S/O/W Emulsion-Solvent Evaporation | 158,700 ± 20,500 | - | 57.6 ± 6.5 | [1] |
| GSNO-PLGA Nanoparticles | O/W Emulsion-Solvent Evaporation | 164.5 ± 2.2 | -17 ± 0.6 | 2.32 (of GSNO) | [5][6] |
| Alginate/Chitosan Nanoparticles | Polyelectrolyte Complexation | 300 - 550 | - | - | [7] |
| CaCO₃-mineralized Nanoparticles | In situ Mineralization | 248.8 ± 12.1 | - | 13.3 (wt%) | [8] |
Table 1: Physicochemical properties of various GSNO-loaded nano/micro-formulations.
| Encapsulation System | Release Profile | Key Findings | Reference |
| GSNO-PLGA Nanoparticles | Biphasic: Burst release within 3 min, sustained release up to 11.27 h | Covalent conjugation of GSNO to PLGA minimized drug loss during fabrication. | [5] |
| Alginate/Chitosan Nanoparticles | Sustained release for at least 24 h | The rate of NO release was slower than that of free GSNO. | [7] |
| GSNO-loaded Eudragit® RL Nanoparticles | 100% release within 3 h, stable for 6 h in phosphate (B84403) buffer | - | [9] |
| GSNO in Pluronic F-127/Chitosan Hydrogel | Sustained release | - | [10] |
Table 2: In vitro release characteristics of GSNO from different delivery systems.
Experimental Protocols
Protocol 1: Preparation of GSNO-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol describes the preparation of chitosan nanoparticles encapsulating GSNO, adapted from the ionic gelation method.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
S-Nitrosoglutathione (GSNO)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Chitosan Solution Preparation: a. Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) to a final concentration of 1-6 mg/mL.[11] b. Stir the solution overnight at room temperature to ensure complete dissolution.[11] c. Adjust the pH of the chitosan solution to a range of 4.7-5.5 using a NaOH solution (e.g., 1 M). d. Filter the solution to remove any undissolved particles.
-
GSNO Incorporation: a. Dissolve GSNO in deionized water to a desired concentration. b. Add the GSNO solution to the chitosan solution and stir for 30 minutes.
-
TPP Solution Preparation: a. Dissolve TPP in deionized water to a concentration range of 0.15-0.75 mg/mL.[11]
-
Nanoparticle Formation: a. Place the chitosan-GSNO solution on a magnetic stirrer. b. Using a syringe pump, add the TPP solution dropwise to the chitosan-GSNO solution under constant stirring (e.g., 1000 rpm).[12] c. The formation of opalescent suspension indicates the formation of nanoparticles. d. Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.[11]
-
Purification: a. Collect the nanoparticles by centrifugation (e.g., 18,000 x g for 40 minutes).[12] b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the washing step twice to remove unencapsulated GSNO and other reagents.
-
Storage: a. The purified nanoparticle suspension can be lyophilized for long-term storage or used directly for further experiments.
Protocol 2: Preparation of GSNO-Loaded PLGA Microparticles by Double Emulsion Solvent Evaporation
This protocol details the encapsulation of GSNO in PLGA microparticles using the water-in-oil-in-water (W/O/W) double emulsion solvent evaporation technique.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA)
-
S-Nitrosoglutathione (GSNO)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: a. Dissolve PLGA in an organic solvent (e.g., DCM or EA) to a desired concentration (e.g., 100 mg in 1 mL).[13]
-
Primary Emulsion (W/O) Formation: a. Dissolve GSNO in a small volume of deionized water. b. Add the aqueous GSNO solution to the PLGA solution. c. Emulsify the mixture using a high-speed homogenizer or sonicator to form a stable water-in-oil (W/O) emulsion.
-
Double Emulsion (W/O/W) Formation: a. Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1% w/v). b. Add the primary W/O emulsion to the PVA solution under constant stirring. c. Homogenize or sonicate the mixture to form a W/O/W double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a larger volume of the PVA solution. b. Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the microparticles. c. Alternatively, a rotary evaporator can be used for more rapid solvent removal.
-
Purification: a. Collect the microparticles by centrifugation. b. Wash the collected microparticles with deionized water several times to remove residual PVA and unencapsulated GSNO.
-
Drying and Storage: a. Lyophilize the purified microparticles to obtain a dry powder. b. Store the dried microparticles in a desiccator at a low temperature.
Protocol 3: Preparation of GSNO-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating GSNO using the thin-film hydration method.
Materials:
-
Phospholipids (B1166683) (e.g., L-α-phosphatidylcholine)
-
Cholesterol
-
Chloroform or a chloroform-methanol mixture
-
S-Nitrosoglutathione (GSNO)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: a. Dissolve the phospholipids and cholesterol in an organic solvent (e.g., chloroform) in a round-bottom flask.[14] b. Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature to evaporate the solvent. This will form a thin, uniform lipid film on the inner surface of the flask.[8] c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[15]
-
Hydration: a. Prepare a solution of GSNO in the desired aqueous buffer (e.g., PBS). b. Add the GSNO solution to the flask containing the dry lipid film. The temperature of the hydration medium should be above the transition temperature of the lipids.[15] c. Agitate the flask by hand or using a vortex mixer to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain smaller and more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension needs to be downsized. b. Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes clear. c. Extrusion: Alternatively, pass the MLV suspension through polycarbonate membranes with a defined pore size using an extruder. This is the preferred method for obtaining a narrow size distribution.[16]
-
Purification: a. To remove unencapsulated GSNO, the liposome suspension can be purified by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Storage: a. Store the final liposome suspension at 4°C. For long-term storage, lyophilization in the presence of a cryoprotectant may be considered.
Signaling Pathways and Experimental Workflows
GSNO Signaling Pathway in Vasodilation
GSNO exerts its vasodilatory effects primarily through the activation of soluble guanylate cyclase (sGC).[1] Upon release, NO from GSNO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased intracellular concentration of cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately smooth muscle relaxation and vasodilation.[17]
References
- 1. GSNO as a Modulator of Vascular Tone in Human Saphenous Veins: Potential Implications for Graft Spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Nitrosoglutathione Reduces the Density of Staphylococcus aureus Biofilms Established on Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 4. researchgate.net [researchgate.net]
- 5. A physiologically relevant role for NO stored in vascular smooth muscle cells: A novel theory of vascular NO signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current overview of S-nitrosoglutathione (GSNO) in higher plants [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for in vivo Administration of S-Nitrosoglutathione (GSNO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that serves as a major biological reservoir and carrier of nitric oxide (NO).[1] It plays a crucial role in various physiological processes through S-nitrosylation of target proteins, a post-translational modification that regulates protein function.[2][3] GSNO has demonstrated therapeutic potential in a range of preclinical models, exhibiting vasodilatory, anti-inflammatory, anti-thrombotic, and neuroprotective properties.[4][5][6] These application notes provide detailed protocols for the in vivo administration of GSNO via intravenous, oral, and intranasal routes, along with a summary of reported dosages and a description of key signaling pathways modulated by GSNO.
Data Presentation: Quantitative In Vivo Administration Data
The following tables summarize reported dosages for GSNO administration in various animal models and experimental contexts. This information is intended to serve as a guide for study design. Researchers should optimize dosages based on their specific animal model, disease state, and experimental endpoints.
Table 1: Intravenous (i.v.) Administration of GSNO
| Animal Model | Dosage Range | Infusion Rate/Frequency | Therapeutic Area | Reference(s) |
| Human | up to 250 µ g/min | Continuous Infusion | Anti-platelet | [7] |
| Mouse (CD-1) | 1 µmol NO/kg | Single Bolus Injection | Vasodilation | [8] |
| Rat | 50 µmol/kg | Single Bolus Injection | Insulin Sensitivity | [9] |
| Rat | 3 µmol/kg | Single Bolus Injection | Stroke/Neuroprotection | [10] |
Table 2: Oral Administration of GSNO
| Animal Model | Dosage Range | Administration Frequency | Therapeutic Area | Reference(s) |
| Mouse (Nude) | 1 mg/kg | Daily | Ovarian Cancer | [11] |
| Mouse (C57BL/6) | 0.5 - 1.0 mg/kg | Daily | Autoimmune Encephalomyelitis | [2] |
| Rat | 50 µg/kg/day | Daily for 2 months | Cerebral Hypoperfusion | [3][12] |
| Rat | 50 µg/kg | Daily | Cauda Equina Compression | [13][14] |
Table 3: Intranasal Administration of GSNO
| Animal Model | Dosage Range | Administration Frequency | Therapeutic Area | Reference(s) |
| Mouse (CD-1) | 1 µmol NO/kg | Single Administration | Vasodilation/Biodistribution | [8] |
| Mouse (C57BL/6) | 1 mg/kg | Daily | Acute Lung Disease | [15][16] |
Experimental Protocols
Preparation of GSNO for in vivo Administration
GSNO is susceptible to decomposition by heat, light, and trace metal ions.[10] Therefore, proper handling and preparation are crucial for maintaining its biological activity.
Materials:
-
S-Nitrosoglutathione (GSNO) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber-colored vials or tubes wrapped in aluminum foil
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Protect GSNO powder from light at all times.
-
On the day of the experiment, weigh the desired amount of GSNO powder in a light-protected container.
-
Dissolve the GSNO powder in the required volume of cold, sterile saline or PBS to achieve the final desired concentration.
-
Gently vortex the solution in the dark until the GSNO is completely dissolved. The solution should have a characteristic pink/red color.
-
Sterile-filter the GSNO solution using a 0.22 µm filter into a sterile, light-protected vial.
-
Keep the prepared GSNO solution on ice and protected from light until administration. Use the solution as fresh as possible, ideally within a few hours of preparation.
Intravenous (i.v.) Infusion/Injection Protocol (Rodent Model)
Materials:
-
Prepared GSNO solution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
(Optional for infusion) Infusion pump and catheter
Protocol:
-
Acclimatize the animal to the experimental setup to minimize stress.
-
Weigh the animal to calculate the precise volume of GSNO solution to be administered.
-
Load the calculated volume of the GSNO solution into a sterile syringe.
-
For bolus injection, restrain the animal and administer the GSNO solution via the tail vein.
-
For continuous infusion, surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) under anesthesia, following approved institutional protocols. Connect the catheter to an infusion pump and administer the GSNO solution at the desired rate.
-
Monitor the animal for any adverse reactions during and after administration.
Oral Gavage Protocol (Rodent Model)
Materials:
-
Prepared GSNO solution (often in PBS)
-
Sterile oral gavage needles (flexible or rigid with a ball tip)
-
Sterile syringes
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.[17]
-
Select an appropriately sized gavage needle for the animal.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and avoid perforation.[18]
-
Draw the calculated volume of the GSNO solution into a syringe and attach the gavage needle.
-
Gently restrain the animal, holding its head and neck in a straight line to facilitate passage of the needle.[17]
-
Carefully insert the gavage needle into the mouth, advancing it along the palate and down the esophagus into the stomach. Do not force the needle if resistance is met.[19]
-
Once the needle is correctly positioned, slowly administer the GSNO solution.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intranasal Administration Protocol (Mouse Model)
Materials:
-
Prepared GSNO solution
-
Micropipette with sterile tips
-
Animal restrainer (optional, can be done in awake, handled mice)
Protocol:
-
Acclimatize the mice to handling to reduce stress during the procedure.[20][21]
-
Weigh the mouse to calculate the required dose. The total volume for intranasal administration in mice is typically low (e.g., 20-30 µl).[20]
-
Hold the mouse firmly by the scruff of the neck to immobilize its head.
-
Using a micropipette, slowly administer small droplets of the GSNO solution into each nostril, allowing the mouse to inhale the liquid between droplets.[22]
-
Alternate between nostrils to ensure even distribution.
-
After administration, hold the mouse in a head-up position for a short period to facilitate delivery to the upper nasal cavity.
-
Return the mouse to its cage and monitor for any respiratory distress.
Signaling Pathways and Mechanisms of Action
GSNO exerts its biological effects primarily through S-nitrosylation of cysteine residues in target proteins, thereby modulating their function. Key signaling pathways regulated by GSNO include NF-κB and STAT3.
GSNO-Mediated Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation. GSNO can inhibit NF-κB activation at multiple levels. S-nitrosylation of IκB kinase (IKK) can inhibit its activity, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (typically the p50/p65 heterodimer) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[23] Additionally, direct S-nitrosylation of the p50 and p65 subunits of NF-κB can impair their DNA binding activity.[23]
GSNO-Mediated Regulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and inflammation. Constitutive activation of STAT3 is observed in many cancers. GSNO has been shown to inhibit STAT3 activation by preventing its phosphorylation at Tyr705.[24][25] This inhibition is mediated by the S-nitrosylation of STAT3, which prevents its phosphorylation by upstream kinases like JAK2.[15] The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.
GSNO-Mediated Regulation of β-Secretase (BACE1)
In the context of Alzheimer's disease, the accumulation of amyloid-β (Aβ) peptides is a key pathological hallmark. Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. GSNO has been shown to inhibit the production of Aβ.[3][5] This is achieved through the S-nitrosylation of BACE1, which inhibits its enzymatic activity.[26] By reducing BACE1 activity, GSNO shifts APP processing away from the amyloidogenic pathway, thereby decreasing Aβ production.
Experimental Workflow for a Preclinical Study
The following diagram outlines a general workflow for an in vivo study investigating the therapeutic effects of GSNO.
References
- 1. Pathophysiological Role of S-Nitrosylation and Transnitrosylation Depending on S-Nitrosoglutathione Levels Regulated by S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Nitrosylation: An Emerging Paradigm of Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of S-nitrosoglutathione-alginate for prolonged delivery of nitric oxide in intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Role of S-Nitrosoglutathione (GSNO) Against Cognitive Impairment in Rat Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-nitrosation of conserved cysteines modulates activity and stability of S-nitrosoglutathione reductase (GSNOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein S-nitrosylation in health and disease: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. daneshyari.com [daneshyari.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. STAT3 Regulation By S-Nitrosylation: Implication In Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice [frontiersin.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. S-nitrosylation: Physiological regulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 24. S-Nitrosoglutathione-mediated STAT3 regulation in efficacy of radiotherapy and cisplatin therapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. S-nitrosoglutathione-mediated STAT3 regulation in efficacy of radiotherapy and cisplatin therapy in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Differential regulation of BACE1 expression by oxidative and nitrosative signals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: S-Nitrosoglutathione (GSNO) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of S-Nitrosoglutathione (GSNO) in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your GSNO solutions.
Frequently Asked Questions (FAQs)
Q1: My GSNO solution is rapidly losing its characteristic pink color. What is happening?
A1: The pink color of a GSNO solution is indicative of the intact S-nitrosothiol group. A rapid loss of this color suggests that the GSNO is decomposing. The primary decomposition products are glutathione (B108866) disulfide (GSSG) and nitric oxide (NO), which are colorless. This decomposition can be accelerated by several factors, including exposure to light, inappropriate pH, high temperatures, and the presence of metal ions.
Q2: What is the optimal pH for storing GSNO solutions?
A2: For long-term stability, GSNO solutions should be maintained within a pH range of 5 to 7.[1][2] Decomposition rates increase significantly at higher pH levels.[1][2] While some studies have shown increased stability at very acidic pH (e.g., 0.9), the stability decreases again at pH 3.0, making the 5-7 range a safer general recommendation.[3]
Q3: How critical is it to protect GSNO solutions from light?
A3: It is highly critical. Exposure to ambient room light can increase the initial rate of GSNO decomposition by as much as five-fold.[1][2] One study showed that after 7 hours of exposure to overhead fluorescent lighting, 19.3 ± 0.5% of the GSNO had decomposed.[3][4] Therefore, always prepare, handle, and store GSNO solutions in the dark or in amber-colored vials.
Q4: I suspect metal ion contamination in my buffer. How will this affect my GSNO solution?
A4: Trace amounts of transition metal ions, particularly copper ions (Cu²⁺), can catalyze the decomposition of GSNO.[5] To counteract this, it is strongly recommended to add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers. The addition of EDTA will sequester these metal ions and significantly enhance the stability of your GSNO solution. Interestingly, some metal ions like Zinc (II) and Cadmium (II) have been shown to increase GSNO stability.[6]
Q5: Can I store my GSNO solution at room temperature?
A5: While short-term storage at room temperature may be acceptable for immediate use, for any extended period, refrigeration is highly recommended.[3][4] Decomposition of GSNO is temperature-dependent, and lower temperatures will considerably extend its shelf life.[3][4] For long-term storage, aliquoting and freezing at -80°C is a common practice.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid discoloration of GSNO solution | 1. Exposure to light. 2. Incorrect pH of the buffer. 3. Presence of catalytic metal ions. 4. High ambient temperature. | 1. Immediately protect the solution from light by wrapping the container in aluminum foil or using an amber vial. 2. Verify the pH of your buffer and adjust to the optimal range of 5-7. 3. Prepare a fresh solution using a buffer containing a chelating agent such as EDTA (e.g., 0.1 mM). 4. Store the solution in a refrigerator or on ice. |
| Inconsistent experimental results | 1. Decomposition of GSNO stock solution over time. 2. Variability in storage conditions between experiments. | 1. Prepare fresh GSNO solutions for each experiment or aliquot your stock solution and store it at -80°C to be thawed only once before use. 2. Standardize your storage and handling procedures, ensuring consistent temperature, light protection, and buffer composition for all experiments. |
| Precipitate formation in the solution | 1. Decomposition to less soluble products like GSSG. 2. Contamination of the solution. | 1. The formation of a precipitate may indicate significant decomposition. It is best to discard the solution and prepare a fresh batch. 2. Ensure all glassware is thoroughly cleaned and use high-purity reagents and water for all preparations. |
Quantitative Data on GSNO Stability
The stability of S-Nitrosoglutathione is influenced by several factors. The following tables summarize the quantitative effects of these factors on GSNO decomposition.
Table 1: Effect of Temperature and Light on the Half-life of 1 mM GSNO
| Condition | Half-life | Reference |
| 25 °C in the dark (with metal ion chelation) | 49 days | [1][2] |
| Exposure to room light | 5-fold increase in initial decomposition rate compared to dark conditions | [1][2] |
| Refrigeration | Considerably extends shelf life (inverse relationship between stability and temperature) | [3][4] |
Table 2: Effect of pH on GSNO Stability
| pH Range | Stability | Reference |
| 5 - 7 | Increased stability | [1][2] |
| > 7 | Increased decomposition rate | [1][2] |
| 7.4 to 5.0 | Enhanced stability | [3][4] |
| 5.0 to 3.0 | Decreased stability | [3][4] |
| 8.4 - 8.8 | Slower initial decomposition in some studies | [8] |
Table 3: Effect of Stabilizers on GSNO Lifetime
| Stabilizer | Condition | Effect on Lifetime | Reference |
| α-Cyclodextrin | 0.1 M GSNO at 37°C | Increased to up to 15 days | [9] |
| α-Cyclodextrin | 0.05 M GSNO at room temperature | Half-life increased to ~20 days (4-fold increase) | [10] |
Experimental Protocols
Protocol for Preparation of a Stabilized GSNO Stock Solution
This protocol outlines the synthesis of a GSNO stock solution with considerations for its stability.
Materials:
-
Glutathione (reduced form)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
10 N Sodium Hydroxide (NaOH)
-
Deionized water
-
EDTA
-
Magnetic stirrer and stir bar
-
50 mL conical tube (amber or covered in foil)
-
pH meter or pH paper
Procedure:
-
Prepare Acidic Glutathione Solution: In a 50 mL conical tube, add 620 µL of concentrated HCl to 5.9 mL of deionized water. To this, dissolve 1.54 g of glutathione. Place the tube on a magnetic stirrer in a fume hood.
-
Nitrosation: In a separate tube, dissolve 0.346 g of NaNO₂ in 1 mL of deionized water. Slowly add the sodium nitrite solution to the stirring acidic glutathione solution. The solution will turn a characteristic red/pink color and produce gas.
-
Incubation: Allow the reaction to stir for at least 5 minutes, ensuring the tube is protected from light.
-
Neutralization: Slowly add approximately 710 µL of 10 N NaOH to adjust the pH towards neutral. Be cautious not to make the solution too alkaline, as this will cause the color to fade and the GSNO to decompose.
-
pH Adjustment (Optional but Recommended): Use a pH meter to carefully adjust the pH to approximately 6.0 by slowly adding 1 N NaOH.
-
Final Volume and Concentration: Bring the final volume to 10 mL with deionized water. The final concentration of GSNO will be approximately 500 mM.
-
Stabilization: For enhanced stability, consider preparing the final solution in a buffer (e.g., phosphate (B84403) buffer) at the desired pH (5-7) and containing 0.1 mM EDTA.
-
Storage: Aliquot the solution into smaller volumes in amber microcentrifuge tubes and store at -80°C. Thaw individual aliquots for use and do not refreeze.
Protocol for Spectrophotometric Monitoring of GSNO Decomposition
This protocol describes how to monitor the stability of a GSNO solution by measuring its absorbance over time.
Materials:
-
GSNO solution (prepared as described above)
-
Stability testing buffers (e.g., phosphate buffers at various pH values, with and without EDTA)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation: Dilute the GSNO stock solution to the desired experimental concentration (e.g., 1 mM) in the chosen stability testing buffer. Prepare separate samples for each condition being tested (e.g., different pH, temperature, light exposure).
-
Initial Measurement (T=0): Immediately after preparation, measure the absorbance of the GSNO solution at 335 nm using the spectrophotometer. Use the corresponding buffer as a blank.
-
Incubation: Store the samples under the desired experimental conditions. For example, for temperature studies, place samples in incubators at different temperatures. For light studies, expose one sample to ambient light while keeping a control sample in the dark.
-
Time-Point Measurements: At regular intervals (e.g., every hour, day, or week, depending on the expected decomposition rate), remove an aliquot of each sample and measure its absorbance at 335 nm.
-
Data Analysis: The concentration of GSNO is proportional to the absorbance at 335 nm (molar extinction coefficient, ε = 922 M⁻¹cm⁻¹).[11] Plot the concentration of GSNO versus time for each condition to determine the decomposition kinetics. The half-life can be calculated from the rate constant of the decomposition reaction.
Signaling Pathways and Experimental Workflows
GSNO Decomposition Pathways
The decomposition of GSNO can proceed through several mechanisms, which are influenced by factors such as light, heat, and the presence of metal ions.
Caption: Major pathways of GSNO decomposition.
Mechanism of Metal Ion Catalysis and Prevention
Transition metal ions, particularly copper, can significantly accelerate GSNO decomposition. Chelating agents like EDTA prevent this by sequestering the metal ions.
Caption: Prevention of metal-catalyzed GSNO decomposition.
Experimental Workflow for GSNO Stability Testing
A logical workflow is crucial for obtaining reliable data on GSNO stability.
Caption: Workflow for assessing GSNO solution stability.
References
- 1. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the decomposition of S-nitrosoglutathione by l-ascorbic acid and copper ions in aqueous solution to produce nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting effects of metal ions on S-nitrosoglutathione, related to coordination equilibria: GSNO decomposition assisted by Ni(II) vs stability Increase in the presence of Zn(II) and Cd(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased stability of S-nitrosothiol solutions via pH modulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Nitrosoglutathione (GSNO) Synthesis
Welcome to the technical support center for S-Nitrosoglutathione (GSNO) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of GSNO, with a primary focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: My GSNO synthesis reaction did not result in the characteristic pink or red color. What does this indicate?
A1: The absence of the characteristic pink or red color suggests that the S-nitrosation of glutathione (B108866) did not occur or occurred at a very low level. This could be due to several factors, including incorrect pH, degradation of the nitrosating agent, or issues with the starting materials. Verify the pH of your reaction mixture and ensure that your sodium nitrite (B80452) solution is freshly prepared.
Q2: After precipitation with acetone (B3395972), I obtained very little or no solid product. What are the likely causes?
A2: Low or no precipitation of GSNO can be attributed to several factors:
-
Low Yield: The synthesis reaction itself may have a low yield due to suboptimal conditions.
-
Incomplete Precipitation: The concentration of GSNO in the solution may be too low for efficient precipitation with acetone. You might need to concentrate the solution under reduced pressure before adding acetone.
-
Degradation: GSNO is unstable and can degrade during the synthesis and workup. Exposure to light, elevated temperatures, or the presence of metal ions can lead to significant loss of product.[1]
Q3: The final GSNO product appears brownish instead of pink or red. What does this color indicate?
A3: A brownish color often indicates the presence of decomposition products, such as glutathione disulfide (GSSG) and other nitrogen oxides.[2][3] This can happen if the reaction pH becomes too alkaline during neutralization or if the product is exposed to light or heat for extended periods.
Q4: How can I confirm the identity and purity of my synthesized GSNO?
A4: The identity and concentration of GSNO can be determined using UV-Vis spectrophotometry. GSNO has a characteristic absorbance maximum at approximately 334-336 nm.[4][5] The concentration can be calculated using the molar extinction coefficient. For more detailed characterization, techniques like HPLC with UV or fluorescence detection, or LC-MS can be employed.[2][6][7][8]
Q5: What are the critical factors for ensuring the stability of the synthesized GSNO?
A5: GSNO is inherently unstable. To maximize its shelf-life, it is crucial to:
-
Protect from Light: Store GSNO solutions and solid product in the dark or in amber-colored vials.[1]
-
Control Temperature: Store solutions at low temperatures (refrigeration or frozen).[3]
-
Maintain Optimal pH: GSNO is most stable in the pH range of 5-7.[1][9]
-
Avoid Metal Ion Contamination: Use metal-free buffers and glassware, or add a chelating agent like EDTA to prevent metal-catalyzed decomposition.[1][5]
Troubleshooting Guide for Low GSNO Yield
This guide provides a structured approach to identifying and resolving common issues leading to low yields in GSNO synthesis.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Pale or no pink/red color formation during reaction | 1. Incorrect pH (too high or too low).2. Degraded sodium nitrite solution.3. Insufficient mixing of reactants. | 1. Ensure the initial reaction medium is acidic (typically around pH 2-3).2. Prepare fresh sodium nitrite solution for each synthesis.3. Use vigorous stirring throughout the addition of sodium nitrite. |
| Color fades rapidly after initial formation | 1. Decomposition of GSNO due to exposure to light.2. Decomposition due to elevated temperature.3. Presence of contaminating metal ions. | 1. Perform the reaction in a fume hood with the sash down or wrap the reaction vessel in aluminum foil.2. Maintain the reaction temperature on ice (0-4 °C).3. Use high-purity reagents and deionized water. Consider adding a chelating agent like DTPA or EDTA.[10] |
| Low yield of precipitated product | 1. Suboptimal molar ratio of reactants.2. Inefficient precipitation.3. Formation of soluble side products like GSSG.[4] | 1. Use an equimolar or slight excess of sodium nitrite relative to glutathione.2. Ensure the acetone is ice-cold and add it slowly with stirring. Consider concentrating the reaction mixture before precipitation.3. Optimize reaction conditions (pH, temperature) to minimize side reactions. |
| Final product is off-color (e.g., brownish) | 1. Decomposition during workup or storage.2. pH became too alkaline during neutralization. | 1. Minimize exposure to light and heat during all steps. Dry the product thoroughly under vacuum.2. Add the neutralizing base (e.g., NaOH) slowly and monitor the pH carefully to not exceed pH 7. |
Data Presentation
Table 1: Influence of pH on GSNO Stability
| pH | Relative Stability | Reference |
| 3.0 | Decreased | [3] |
| 5.0 - 7.0 | Enhanced / Optimal | [1][3][9] |
| 7.4 | Moderate | [3] |
| > 8.0 | Decreased | [11] |
Table 2: Influence of Temperature on GSNO Stability
| Temperature | Condition | Half-life / Observation | Reference |
| 25 °C | 1 mM solution, in the dark, metal ions chelated | 49 days | [1][9] |
| Refrigerated | Aqueous solution | Considerably extended shelf-life | [3] |
| 134.7 ± 0.8 °C | Solid state | Homolytic cleavage of S-N bond occurs | [3] |
Experimental Protocols
Protocol 1: Synthesis of S-Nitrosoglutathione (GSNO)
This protocol is adapted from established methods and is designed to yield solid GSNO.
Materials:
-
Reduced Glutathione (GSH)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Acetone (ice-cold)
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Prepare an acidic solution by adding concentrated HCl to deionized water in a flask. The final pH should be approximately 2-3.
-
Cool the acidic solution in an ice bath with continuous stirring.
-
Dissolve an equimolar amount of reduced glutathione (GSH) in the cold acidic solution.
-
While stirring vigorously, slowly add an equimolar amount of freshly prepared sodium nitrite (NaNO₂) solution. The solution should turn a characteristic pink or red color.
-
Continue stirring the reaction mixture on ice for 30-40 minutes, protected from light (e.g., by covering the flask with aluminum foil).
-
Slowly add a 5 to 10-fold volumetric excess of ice-cold acetone to the reaction mixture to precipitate the GSNO.
-
Continue stirring on ice for another 10-15 minutes.
-
Collect the pink/red precipitate by vacuum filtration.
-
Wash the precipitate with small volumes of ice-cold acetone and then with diethyl ether.
-
Dry the solid GSNO product under vacuum in a desiccator, protected from light.
-
Store the final product at -20°C or -80°C in the dark.
Protocol 2: Quantification of GSNO by UV-Vis Spectrophotometry
Materials:
-
Synthesized GSNO
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the synthesized GSNO in cold phosphate buffer. Keep the solution on ice and protected from light.
-
Perform serial dilutions of the stock solution to obtain concentrations within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance for GSNO, which is typically around 334-336 nm. Use the phosphate buffer as a blank.
-
Calculate the concentration of GSNO using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of GSNO at the specific wavelength (approximately 920 M⁻¹cm⁻¹ at 335 nm)
-
b is the path length of the cuvette (usually 1 cm)
-
c is the concentration in Molarity (mol/L)
-
Visualizations
Caption: Experimental workflow for the synthesis of S-Nitrosoglutathione (GSNO).
Caption: Troubleshooting decision tree for low yield in GSNO synthesis.
Caption: Simplified signaling pathway of GSNO formation, action, and degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the decomposition of S-nitrosoglutathione by l-ascorbic acid and copper ions in aqueous solution to produce nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantification of S-nitrosoglutathione (GSNO) in pepper (Capsicum annuum L.) plant organs by LC-ES/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HUE025573T2 - Method for stabilization of s-nitrosoglutathione and composition prepared by the same - Google Patents [patents.google.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of GSNO
Welcome to the technical support center for the LC-MS/MS analysis of S-nitrosoglutathione (GSNO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of GSNO, with a focus on identifying and mitigating matrix effects.
Problem: Poor reproducibility and accuracy in GSNO quantification.
-
Question: My quantitative results for GSNO are inconsistent across different sample preparations of the same biological matrix. What could be the cause?
-
Answer: Inconsistent results are a hallmark of uncorrected matrix effects. Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of GSNO, leading to either ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and reproducibility of your quantification.[1]
Problem: Low signal intensity or complete signal loss for GSNO.
-
Question: I am observing a much lower signal for GSNO in my biological samples compared to my standards prepared in a clean solvent. Why is this happening?
-
Answer: This phenomenon is likely due to ion suppression, a common matrix effect where co-eluting compounds from the biological matrix inhibit the formation of GSNO ions in the mass spectrometer's source.[3][4] Compounds such as phospholipids, proteins, and salts are often responsible for this effect.[2]
Problem: Inaccurate quantification despite using an internal standard.
-
Question: I am using a structural analog as an internal standard, but my results are still not accurate. What is wrong?
-
Answer: For effective correction of matrix effects, the internal standard should co-elute with the analyte and experience the same degree of ion suppression or enhancement. The most effective way to achieve this is by using a stable isotope-labeled internal standard (SIL-IS) of GSNO, such as S-[15N]nitrosoglutathione (GS15NO).[1][5][6] A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by the matrix in the same way, thus providing the most accurate correction.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances present in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and precision of quantitative analysis.[1][9]
Q2: How can I detect the presence of matrix effects in my GSNO analysis?
A2: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of GSNO in a spiked, extracted blank matrix to the peak area of GSNO in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.[2]
Q3: What are the primary strategies to overcome matrix effects in GSNO analysis?
A3: The main strategies can be categorized as follows:
-
Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[4][10] For plasma samples, ultrafiltration is a common step to remove proteins.[5][6][11]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve better separation between GSNO and matrix components can significantly reduce interference.[1][12]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[1][7] Using GS15NO as an internal standard will compensate for variations in ionization efficiency caused by the matrix.[5][6]
Q4: Is it necessary to use a stable isotope-labeled internal standard for GSNO analysis?
A4: While not strictly mandatory for all applications, using a SIL-IS like GS15NO is highly recommended for achieving the highest level of accuracy and precision in quantitative bioanalysis, especially when dealing with complex matrices like plasma.[5][6][7] Several validated methods for GSNO in human plasma rely on this approach to counteract significant matrix effects.[5][6]
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma for GSNO Analysis
This protocol is based on established methods for the stabilization and extraction of GSNO from human plasma.[5][6]
-
Blood Collection and Stabilization:
-
Plasma Separation:
-
Centrifuge the blood sample to separate the plasma.
-
-
Internal Standard Spiking:
-
Ultrafiltration:
-
Analysis:
-
The resulting ultrafiltrate is ready for injection into the LC-MS/MS system.
-
Protocol 2: UPLC-MS/MS Method for GSNO Quantification
This protocol outlines a typical UPLC-MS/MS method for the analysis of GSNO.[5][6]
-
Chromatographic Column: A HILIC column (e.g., Nucleoshell) is often used for good retention and separation of GSNO.[5]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30, v/v) containing an ammonium (B1175870) formate (B1220265) buffer (e.g., 20 mM, pH 7) is commonly employed.[5][6]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[5]
-
Injection Volume: 10 µL of the prepared sample is injected.[5]
-
Mass Spectrometry:
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 2.8 nM | Human Plasma | [5][6] |
| Recovery of GSNO Standard | Intra-day: 95.8 ± 4.1 % | Pepper Leaf Extract | [13] |
| Recovery of GSNO Standard | Inter-day: 93.7 ± 5.2 % | Pepper Leaf Extract | [13] |
Visualizations
Caption: Workflow for identifying and overcoming matrix effects in GSNO analysis.
Caption: Simplified biological context of GSNO formation and signaling.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS measurement of S-nitrosoglutathione (GSNO) in human plasma solves the S-nitrosothiol concentration enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope dilution - Wikipedia [en.wikipedia.org]
- 9. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Stable-isotope dilution LC-MS/MS measurement of nitrite in human plasma after its conversion to S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Storage Conditions for Long-Term GSNO Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimal storage, handling, and experimental use of S-nitrosoglutathione (GSNO). Addressing common challenges and questions, this resource aims to ensure the stability and reliability of GSNO in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of GSNO degradation in aqueous solutions?
A1: GSNO is inherently unstable in aqueous solutions. Its degradation is primarily initiated by the homolytic cleavage of the S-N bond, a process influenced by several factors including heat, light, and the presence of metal ions.[1] This cleavage results in the formation of nitric oxide (NO) and a thiyl radical.
Q2: How should I store my solid GSNO powder for long-term stability?
A2: Solid GSNO powder should be stored at -20°C in a desiccated, dark environment.[2][3] Protecting it from light and moisture is crucial for maintaining its integrity over extended periods.
Q3: My freshly prepared GSNO solution is not the characteristic pink/red color. What does this mean?
A3: A freshly prepared, concentrated GSNO solution should have a distinct pink to cranberry red color. The absence of this color, or the solution appearing brownish, indicates that the GSNO has likely decomposed.[4] This can happen if the pH becomes too alkaline during synthesis or if the solution is exposed to excessive light or heat.
Q4: Can I lyophilize GSNO solutions for long-term storage?
A4: Yes, lyophilization (freeze-drying) can be an effective method for the long-term preservation of GSNO.[5] An alkaline gel formulation of GSNO can be lyophilized and stored in a refrigerator. The lyophilized product can be reconstituted with water, preferably under alkaline conditions, before use.[5]
Q5: What is the expected half-life of GSNO in a solution under physiological conditions?
A5: The half-life of GSNO in aqueous media under physiological conditions (pH 7.4, 37°C) is approximately 159 hours.[6] However, this can vary significantly depending on the specific buffer, concentration, and presence of other molecules.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of pink/red color in GSNO solution | Exposure to light, elevated temperature, inappropriate pH, presence of metal ions. | Prepare and store GSNO solutions in amber vials or wrap containers in aluminum foil. Work on ice and store solutions at -80°C for long-term or -20°C for short-term storage. Ensure the pH of the solution is within the optimal range (see Data Presentation section). Add a chelating agent like EDTA (e.g., 100 µM) to the buffer to sequester metal ions. |
| Inconsistent or no biological effect in cell culture experiments | GSNO degradation in culture media, interaction with media components, incorrect dosage estimation. | The half-life of GSNO in cell culture media can be much shorter than in simple buffers.[7] Prepare fresh GSNO solutions immediately before each experiment. Consider the presence of thiols and other components in the media that can react with GSNO.[8] It is crucial to measure the actual NO concentration experienced by the cells, as the nominal GSNO concentration may not be an accurate indicator of the bioavailable NO.[7] |
| Unexpected cytotoxicity observed in cell culture | High concentrations of GSNO can induce non-apoptotic cell death (necroptosis).[9] Decomposition products may also be cytotoxic. | Titrate the GSNO concentration to find the optimal range for your specific cell type and experimental endpoint. Ensure the purity of your GSNO preparation and minimize degradation to avoid the accumulation of potentially toxic byproducts. |
| Artefactual formation of GSNO during sample preparation | Acidic conditions in the presence of both glutathione (B108866) (GSH) and nitrite (B80452) can lead to the non-enzymatic formation of GSNO. | When preparing biological samples for GSNO analysis, avoid acidic deproteinization methods if both GSH and nitrite are present.[10] Use non-acidic buffers or pretreat samples with agents like N-ethylmaleimide (NEM) to block free thiols before acidification.[6] |
| Variability between different batches of synthesized GSNO | Incomplete reaction, improper pH adjustment, or degradation during synthesis. | Follow a validated synthesis protocol carefully.[4] Ensure vigorous stirring and controlled addition of reagents. Monitor the pH closely during the neutralization step to avoid making the solution too alkaline, which leads to rapid decomposition.[4] Validate the concentration of each new batch spectrophotometrically. |
Data Presentation: GSNO Stability Under Various Conditions
The stability of GSNO is highly dependent on environmental factors. The following tables summarize quantitative data on its half-life under different conditions.
Table 1: Effect of Temperature on GSNO Half-Life
| Temperature | Concentration | pH | Half-Life | Reference(s) |
| 25°C | 1 mM | Not Specified | 49 days | [1][11] |
| Room Temp | Not Specified | Water | ~5% decomposition/hour | [2] |
Table 2: Effect of pH on GSNO Stability
| pH | Temperature | Concentration | Observation | Reference(s) |
| 5.0 - 7.0 | 25°C | 1 mM | Increased stability | [1][11] |
| 8.4 - 8.8 | Not Specified | Not Specified | Slower decomposition | [4] |
| >7.4 | Not Specified | Not Specified | Decomposition pathway involves intermediate formation | [1][11] |
| 5.0 | 22°C | 1.5 mM | More stable than at pH 7.4 or 3.0 | [12] |
| 7.0 | 25°C | 1 mM | Highest stability compared to more acidic or basic pH | [12] |
| 8.6 | 4°C | 80 mM | More stable than at acidic, neutral, or highly basic pH | [12] |
Note: The optimal pH for GSNO stability can be contradictory across studies, highlighting its dependence on other experimental parameters like buffer composition and concentration.[12]
Experimental Protocols
Protocol 1: Synthesis of a 500 mM GSNO Stock Solution
Adapted from Hart, T. S. (1985). Tetrahedron Letters, 26(16), 2013-2016.[4]
Materials:
-
Glutathione (reduced form)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
10 N Sodium Hydroxide (NaOH), freshly prepared
-
Deionized water (dH₂O)
-
50 ml conical tube, magnetic stir bar, and stir plate
-
Cover to protect from light (e.g., aluminum foil)
Procedure (to be performed in a fume hood):
-
In a 50 ml conical tube with a magnetic stir bar, add 620 µl of concentrated HCl to 5.9 ml of dH₂O.
-
Dissolve 1.54 g of glutathione in this acidic solution.
-
In a separate tube, dissolve 0.346 g of NaNO₂ in 1 ml of dH₂O.
-
Slowly add the entire sodium nitrite solution to the stirring acidic glutathione solution. The solution will turn red and produce gas.
-
Let the reaction stir for at least 5 minutes, ensuring the tube is covered to protect it from light.
-
Slowly add 710 µl of 10 N NaOH to neutralize the solution. Caution: If the solution becomes too alkaline, it will turn brownish, indicating decomposition, and you must start over.
-
(Optional) Check the pH and adjust to approximately 6.0 with 1 N NaOH if necessary, being careful not to overshoot.
-
Bring the final volume to 10 ml with dH₂O. The concentration should be approximately 500 mM.
-
Immediately aliquot the solution into light-protected microcentrifuge tubes.
-
Store aliquots at -80°C. Once an aliquot is thawed, it should not be refrozen.
Protocol 2: Spectrophotometric Quantification of GSNO
GSNO has a characteristic absorbance peak at 334-335 nm.[10][13]
Procedure:
-
Prepare a fresh dilution of your GSNO stock solution in the same buffer used for your experiment.
-
Measure the absorbance at 335 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance.
-
ε (epsilon) is the molar extinction coefficient of GSNO, which is approximately 922 M⁻¹cm⁻¹.[10]
-
c is the concentration in M.
-
l is the path length of the cuvette in cm (usually 1 cm).
-
Protocol 3: HPLC Analysis of GSNO
HPLC provides a more sensitive and specific method for GSNO quantification, especially in complex biological samples.[6][14]
General Method Outline:
-
Column: C18 reverse-phase column.[14]
-
Mobile Phase: An isocratic mobile phase can be used, for example, a buffer containing a low percentage of acetonitrile.[6]
-
Detection:
-
Sample Preparation: Crucial to prevent artefactual formation or degradation. Use non-acidic buffers or NEM treatment to block free thiols if acidification is necessary.[6]
Signaling Pathways and Experimental Workflows
GSNO Metabolism and S-Nitrosylation Signaling
GSNO plays a central role in nitric oxide signaling, primarily through the post-translational modification of proteins known as S-nitrosylation. This process involves the transfer of a nitroso group to the thiol side chain of a cysteine residue, which can alter the protein's function, localization, or stability.
Caption: Overview of GSNO metabolism and its role in S-nitrosylation signaling.
Experimental Workflow for Assessing GSNO Stability
This workflow outlines the key steps for designing and conducting an experiment to evaluate the stability of a GSNO solution under specific conditions.
Caption: A typical experimental workflow for studying GSNO stability over time.
References
- 1. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. HUE025573T2 - Method for stabilization of s-nitrosoglutathione and composition prepared by the same - Google Patents [patents.google.com]
- 6. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Nitrosylation Targets GSNO Reductase for Selective Autophagy during Hypoxia Responses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-nitrosoglutathione (GSNO) induces necroptotic cell death in K562 cells: Involvement of p73, TSC2 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Separation of S-Nitroso-L-glutathione and Glutathione oxidized on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: S-Nitrosoglutathione (GSNO) Measurement in Plasma
Welcome to the technical support center for the accurate measurement of S-Nitrosoglutathione (GSNO) in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and ensure reliable quantification of this critical signaling molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of artifacts when measuring GSNO in plasma?
A1: The primary sources of artifacts in GSNO measurement are twofold: the inherent instability of the GSNO molecule and the potential for its artificial formation during sample handling and preparation.[1][2][3] Key factors include:
-
Artifactual Formation: GSNO can be non-enzymatically synthesized from glutathione (B108866) (GSH) and nitrite (B80452), a reaction that is particularly favored under acidic conditions.[1][2][3]
-
Degradation: GSNO is susceptible to degradation triggered by various factors:
-
Light: Photolytic cleavage of the S-NO bond can occur upon exposure to light.[1][4]
-
Heat: Elevated temperatures accelerate the decomposition of GSNO.[4][5]
-
Metal Ions: Transition metal ions, especially Cu⁺, can catalyze the breakdown of GSNO.[1][6]
-
Enzymatic Activity: Plasma enzymes such as γ-glutamyltransferase (GGT) and S-nitrosoglutathione reductase (GSNOR) can metabolize and degrade GSNO.[1][7][8]
-
Q2: How can I prevent the artificial formation of GSNO during sample preparation?
A2: To prevent the artifactual synthesis of GSNO from GSH and nitrite, especially during protein precipitation with acids, it is crucial to remove one of these precursors.[1][2][3] Two common strategies are:
-
Nitrite Scavenging: Treat the sample with ammonium (B1175870) sulfamate (B1201201) or sulfanilamide (B372717) to eliminate nitrite before any acidification steps.[1][3]
-
Thiol Blocking: Use a thiol-alkylating agent like N-ethylmaleimide (NEM) to block the free sulfhydryl group of GSH, thereby preventing its reaction with nitrite.[1][9]
Q3: What are the best practices for blood collection and plasma processing to ensure GSNO stability?
A3: Proper sample handling from the moment of collection is critical for accurate GSNO measurement.
-
Blood Collection: Studies have shown that the method of blood collection can significantly impact measured GSNO levels. Collection by syringe is often preferred over evacuated blood collection tubes (e.g., Vacutainers), as the latter can lead to variable results.[1][10]
-
Anticoagulant: Use an appropriate anticoagulant.
-
Immediate Processing: Process blood samples as quickly as possible after collection. Keep samples on ice to minimize enzymatic degradation.[1]
-
Light Protection: Protect samples from light at all stages of collection, processing, and storage to prevent photolytic decomposition.[1][4]
-
Metal Chelators: Add metal chelators such as DTPA (diethylenetriaminepentaacetic acid) or neocuproine (B1678164) to the collection tubes to prevent metal-catalyzed GSNO degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistently high or variable GSNO readings | Artifactual formation of GSNO during sample processing. | Implement a pre-treatment step before any acidification. Use N-ethylmaleimide (NEM) to block free thiols or ammonium sulfamate to remove nitrite.[1][2][3] Ensure consistent timing and temperature for all sample processing steps. |
| Low or undetectable GSNO levels | Degradation of GSNO due to improper handling. | Collect and process blood on ice.[1] Protect samples from light at all times by using amber tubes or wrapping tubes in foil.[1][4] Add a metal chelator (e.g., DTPA, neocuproine) to the collection tube.[1] Minimize the time between sample collection and analysis or freezing. |
| Blood collection method introducing variability. | Standardize the blood collection procedure. Syringe-based collection has been shown to yield more consistent results for endogenous GSNO compared to Vacutainers.[10] | |
| Poor reproducibility between sample preparations | Incomplete protein precipitation or interference from other plasma components. | Optimize the protein precipitation protocol. Ensure thorough mixing and adequate incubation time. Consider alternative methods like ultrafiltration. |
| Enzymatic degradation of GSNO. | Add protease inhibitors and specific enzyme inhibitors like serine-borate complex for γ-glutamyltransferase to the collection tube.[11] | |
| Interference in colorimetric or fluorometric assays | Presence of other S-nitrosothiols (RSNOs) or high background nitrite levels. | For the Saville assay, which detects total RSNOs, high nitrite can be a significant issue.[1] Consider using a more specific method like HPLC or LC-MS/MS for GSNO quantification.[1][9][11] If using a nitrite-based detection method, pre-treat samples to remove baseline nitrite. |
Experimental Protocols
Protocol 1: Plasma Collection and Preparation for GSNO Measurement
-
Prepare Collection Tubes: To each blood collection tube, add a pre-aliquoted solution containing a metal chelator (e.g., DTPA to a final concentration of 1 mM) and a thiol-blocking agent (e.g., N-ethylmaleimide (NEM) to a final concentration of 10 mM).
-
Blood Collection: Collect whole blood directly into the prepared tubes. Use a syringe for collection to minimize shear stress on cells.[10]
-
Immediate Cooling: Immediately place the collected blood on ice.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Plasma Isolation: Carefully aspirate the plasma supernatant, avoiding the buffy coat.
-
Protein Precipitation (if required by the analytical method): For methods requiring protein removal, add a precipitating agent (e.g., ice-cold acetonitrile (B52724) or perchloric acid containing NEM) to the plasma. If using acid, ensure prior treatment with NEM or a nitrite scavenger has been performed.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g for 5 minutes) at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Collection: Collect the supernatant for immediate analysis or store at -80°C, protected from light.
Protocol 2: Preventing Artifactual GSNO Formation with NEM
-
Prepare NEM Solution: Prepare a stock solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., ethanol (B145695) or water).
-
Sample Treatment: Immediately after collecting plasma, add NEM to a final concentration of 10 mM.
-
Incubation: Incubate the sample for 5-10 minutes at room temperature to allow for complete alkylation of free thiols.
-
Proceed with Analysis: Following incubation, the sample can be further processed (e.g., protein precipitation) with a reduced risk of artifactual GSNO formation.
Visual Guides
Workflow for Minimizing GSNO Measurement Artifacts
Caption: Figure 1. Recommended workflow for accurate GSNO measurement in plasma.
Pathways of GSNO Artifacts and Their Prevention
Caption: Figure 2. Chemical pathways leading to GSNO artifacts and prevention strategies.
References
- 1. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of GSH, GSSG, and GSNO using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decomposition of S-nitrosoglutathione in the presence of copper ions and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood Plasma’s Protective Ability against the Degradation of S-Nitrosoglutathione under the Influence of Air-Pollution-Derived Metal Ions in Patients with Exacerbation of Heart Failure and Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of S-nitrosoglutathione in plasma: comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of GSNO detection in complex samples
Welcome to the technical support center for S-nitrosoglutathione (GSNO) detection. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and accuracy of their GSNO measurements in complex samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Handling & Stability
Q1: My GSNO levels are consistently lower than expected or undetectable. What could be the cause?
A1: Low or undetectable GSNO levels are often due to its inherent instability. Several factors can lead to GSNO degradation during sample collection, preparation, and analysis. Key considerations include:
-
Enzymatic Degradation: The enzyme GSNO reductase (GSNOR) actively degrades GSNO.[1][2] To mitigate this, work quickly at low temperatures and consider using GSNOR inhibitors if compatible with your downstream analysis.
-
Light Sensitivity: GSNO is susceptible to photolysis.[1][2][3][4][5] Protect your samples from light at all stages by using amber tubes and minimizing exposure to ambient light. Exposure to room light can increase the initial rate of decomposition by five-fold.[4]
-
Metal-Catalyzed Decomposition: Trace metal ions, particularly copper, can catalyze the decomposition of GSNO.[1][2][3] It is crucial to use metal-free labware and reagents. The addition of a chelating agent like EDTA to your sample preparation buffers can help sequester these metal ions.[6][7][8]
-
Thiol-Mediated Decomposition: Free thiols in the sample can react with GSNO through transnitrosation reactions.[1][2][3] To prevent this, block free thiol groups using N-ethylmaleimide (NEM) immediately after sample collection.[3][6][7][8]
-
pH Stability: GSNO stability is pH-dependent, with greater stability observed in the pH range of 5-7.[4][5] Ensure your sample and buffers are within this optimal pH range.
Q2: I am concerned about the artificial formation of GSNO in my samples during preparation. How can I prevent this?
A2: Artifactual formation of GSNO can occur, especially in acidic conditions when both nitrite (B80452) and reduced glutathione (B108866) (GSH) are present.[3] To prevent this, it is recommended to:
-
Avoid acidifying the sample if nitrite and GSH are present.[3]
-
Pre-treat samples with reagents like ammonium (B1175870) sulfamate (B1201201) or sulfanilamide (B372717) to remove nitrite.[3]
-
Block free GSH with N-ethylmaleimide (NEM) before any steps that might induce nitrosation.[3]
Method Selection & Optimization
Q3: What is the most sensitive method for detecting GSNO in complex biological samples?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for GSNO quantification in complex matrices like plasma and tissue extracts.[1][2][9][10] It allows for the simultaneous detection of GSNO, GSH, and oxidized glutathione (GSSG).[9][10] UPLC-MS/MS methods have reported lower limits of quantitation (LOQ) in the low nanomolar range (e.g., 2.8 nM in human plasma).[6][7][8]
Q4: I am using a fluorescence-based detection method and experiencing high background or low signal. How can I improve it?
A4: For fluorescence-based methods, which often involve derivatization with reagents like o-phthalaldehyde (B127526) (OPA), several factors can influence performance:
-
Incomplete Elimination of GSH: High concentrations of reduced glutathione (GSH) can interfere with the assay. Ensure complete removal or blocking of GSH using N-ethylmaleimide (NEM).[11]
-
Derivatization Efficiency: The conversion of GSNO to a fluorescent derivative is a critical step. Optimize the reaction conditions, including pH, temperature, and incubation time, for your specific derivatization agent.
-
Interfering Substances: Complex samples may contain endogenous fluorescent compounds or substances that quench fluorescence. Proper sample cleanup, such as solid-phase extraction (SPE) or ultrafiltration, can help reduce these interferences.[6][7]
Q5: Can I use a simple UV/Vis spectrophotometric method for GSNO detection?
A5: While direct UV/Vis detection at GSNO's characteristic absorbance peak (~335 nm) is possible, it generally lacks the sensitivity required for biological samples, with detection limits in the micromolar range.[3] This method is more suitable for in vitro experiments with purified GSNO or at high concentrations. For complex samples with low physiological GSNO levels, more sensitive techniques like LC-MS/MS or fluorescence-based assays are recommended.[3]
Data Presentation: Comparison of GSNO Detection Methods
| Method | Principle | Sensitivity (LOD/LOQ) | Advantages | Disadvantages | Citations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High (LOQ ~2.8 nM) | High specificity and sensitivity; allows for simultaneous quantification of related compounds (GSH, GSSG). | Requires specialized equipment and expertise; potential for matrix effects. | [6][7][8][9] |
| HPLC with Fluorescence Detection | Pre- or post-column derivatization to form a fluorescent product. | Moderate (LOD ~3 nM, LOQ ~100 nM in plasma ultrafiltrate) | Good sensitivity; more accessible than MS. | Susceptible to interference from other thiols and endogenous fluorescent molecules; requires derivatization. | [3][11] |
| Chemiluminescence | Reductive cleavage of the S-NO bond to release NO, which is then detected. | High (low nM range) | Very high sensitivity. | Does not differentiate between GSNO and other S-nitrosothiols. | [3] |
| Colorimetric (Saville-Griess Assay) | Mercury-based cleavage of the S-NO bond followed by Griess reaction. | Low (sub-micromolar) | Simple and inexpensive. | Lacks specificity for GSNO; interference from nitrite and other S-nitrosothiols. | [3] |
| Direct UV/Vis Spectrophotometry | Measurement of absorbance at ~335 nm. | Low (micromolar range) | Simple, direct measurement. | Low sensitivity; not suitable for most biological samples due to low concentrations and interfering substances. | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of GSNO in Plasma
This protocol is adapted from methods designed to stabilize GSNO and remove interfering substances.[6][7][8]
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., heparin).
-
Stabilizing solution: N-ethylmaleimide (NEM), serine/borate solution, and EDTA.
-
Internal Standard: S-[15N]Nitrosoglutathione (GS15NO).
-
Centrifuge.
-
Ultrafiltration devices (e.g., 10 kDa molecular weight cut-off).
Procedure:
-
Immediately after blood collection, add the fresh blood to a tube containing the NEM/serine/borate/EDTA stabilizing solution. This inactivates γ-glutamyltransferase (γGT), chelates metal ions, and blocks free sulfhydryl groups.[6][7][8]
-
Centrifuge the blood sample to separate the plasma.
-
Spike the plasma with the internal standard, GS15NO, to a known concentration (e.g., 50 nM).[6][7]
-
Perform ultrafiltration to remove proteins and other high molecular weight components.[6][7]
-
The resulting ultrafiltrate is ready for analysis by UPLC-MS/MS.
Protocol 2: Synthesis of S-nitrosoglutathione (GSNO)
This protocol outlines a common method for synthesizing a GSNO stock solution.[12][13]
Materials:
-
Reduced Glutathione (GSH).
-
Sodium Nitrite (NaNO2).
-
Hydrochloric Acid (HCl).
-
Sodium Hydroxide (NaOH).
-
Stir plate and magnetic stir bar.
-
pH meter or pH paper.
-
Amber or foil-covered tubes.
Procedure: Caution: This procedure generates NO gas and should be performed in a fume hood.
-
Prepare an acidic solution of GSH by dissolving it in dilute HCl.
-
In a separate tube, dissolve sodium nitrite in water.
-
While stirring the GSH solution vigorously, slowly add the sodium nitrite solution. The solution will turn a characteristic red/pink color.
-
Allow the reaction to proceed for at least 5 minutes, protected from light.[12]
-
Carefully adjust the pH of the solution towards neutral (pH ~6.0-7.0) by slowly adding NaOH. Avoid making the solution too alkaline, as this will cause the GSNO to decompose.[12]
-
Bring the solution to the final desired volume with water.
-
The concentration of the GSNO solution can be verified spectrophotometrically by measuring its absorbance at 335 nm (molar extinction coefficient, ε ≈ 922 M⁻¹cm⁻¹).[3]
-
Aliquot the GSNO solution into small volumes in amber tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[12]
Visualizations
Caption: Metabolic pathways of GSNO formation and degradation.
References
- 1. Frontiers | Current overview of S-nitrosoglutathione (GSNO) in higher plants [frontiersin.org]
- 2. Current overview of S-nitrosoglutathione (GSNO) in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS measurement of S-nitrosoglutathione (GSNO) in human plasma solves the S-nitrosothiol concentration enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection and quantification of S-nitrosoglutathione (GSNO) in pepper (Capsicum annuum L.) plant organs by LC-ES/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitric Oxide-Releasing S-Nitrosoglutathione-Conjugated Poly(Lactic-Co-Glycolic Acid) Nanoparticles for the Treatment of MRSA-Infected Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of the Biotin-Switch Assay for S-Nitrosylated Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the biotin-switch assay for the detection and identification of S-nitrosylated proteins. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of the biotin-switch assay?
The biotin-switch assay is a three-step method designed to specifically label S-nitrosylated cysteine residues.[1][2] First, all free thiol groups on cysteine residues are blocked, typically with methyl methanethiosulfonate (B1239399) (MMTS).[1][3] Next, the S-nitrosothiol bonds are selectively reduced back to free thiols using ascorbate (B8700270).[1][3] Finally, these newly formed thiols are covalently labeled with a biotinylating reagent, such as Biotin-HPDP, which allows for subsequent detection or enrichment.[1][3]
Q2: What are the critical controls to include in a biotin-switch assay experiment?
To ensure the specificity of the assay, several controls are essential:
-
Negative Control (minus ascorbate): Samples are processed without the addition of ascorbate. This control is crucial to verify that the biotinylation is dependent on the reduction of S-nitrosothiols and not due to other factors. A signal in this lane would indicate incomplete blocking or non-specific labeling.[3]
-
Positive Control: A protein known to be S-nitrosylated or a cell lysate treated with an NO donor (e.g., S-nitrosoglutathione, GSNO) can be used to validate that the assay is working correctly.[4][5]
-
Endogenous Biotin (B1667282) Control: A sample that is not subjected to the biotin-HPDP labeling step can help identify proteins that are endogenously biotinylated, which could otherwise be misinterpreted as S-nitrosylated proteins.[6]
Q3: Can other cysteine modifications interfere with the biotin-switch assay?
Yes, other reversible cysteine modifications could potentially lead to false-positive results. For instance, the specificity of ascorbate has been questioned, with some reports suggesting it may reduce disulfide bonds under certain conditions, leading to non-specific labeling.[4][7] It is crucial to optimize reaction conditions and include the proper controls to minimize such artifacts.
Q4: Are there alternatives to Biotin-HPDP for the labeling step?
While Biotin-HPDP is commonly used, other thiol-reactive tags are available.[8] For example, biotin-maleimide can be used as a substitute, particularly for applications like 2D gel electrophoresis where the disulfide bond in Biotin-HPDP would be cleaved by reducing agents in the sample buffer.[4] Dual labeling strategies using different tags have also been proposed to maximize the coverage of the S-nitrosoproteome, as some reagents may have a labeling bias towards certain cysteine subpopulations.[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Background | A: Insufficient blocking of free thiols.[10] B: Excessive detection reagent (e.g., streptavidin-HRP) used.[10] C: Non-specific binding of the biotinylating reagent. D: Use of milk for blocking Western blot membranes, which contains endogenous biotin.[10] | A: Increase the incubation time and/or concentration of the blocking reagent (MMTS). Ensure complete denaturation with SDS to expose buried thiols.[3][11] B: Increase the dilution factor of the detection reagent.[10] C: Perform a thorough removal of excess biotinylating reagent by acetone (B3395972) precipitation.[1] D: Use a non-biotin-containing blocking agent like 2% BSA in PBS or TBS for Western blotting.[10] |
| No Signal or Weak Signal | A: Low levels of endogenous S-nitrosylation. B: Loss of the S-nitrosothiol modification during sample preparation. C: Inefficient reduction of S-nitrosothiols. D: Inefficient biotinylation. E: Cleavage of the biotin tag if using Biotin-HPDP with reducing agents in the SDS-PAGE sample buffer. | A: Treat samples with an NO donor (e.g., GSNO) to serve as a positive control. B: Work quickly and keep samples on ice. Protect samples from light, as light can cause decomposition of S-nitrosothiols.[6] C: Ensure the ascorbate solution is freshly prepared.[1] D: Optimize the concentration of the biotinylating reagent and incubation time. E: Use a non-reducing SDS-PAGE sample buffer for analysis. |
| False Positives | A: Incomplete blocking of free cysteine thiols.[6] B: Ascorbate-dependent, S-nitrosothiol-independent labeling. This can be promoted by exposure to light.[11] C: Reduction of disulfide bonds by ascorbate. | A: Optimize the blocking step by increasing MMTS concentration and ensuring proper denaturation.[3][11] B: Perform the assay under dark conditions, especially during the ascorbate and labeling steps.[1][11] C: Include a negative control without ascorbate to assess the level of non-specific labeling.[3] |
Experimental Protocols
Key Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| HEN Buffer | 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7 | 4°C |
| Lysis Buffer | HEN Buffer with 1% NP-40 and protease inhibitors | -20°C |
| Blocking Buffer | HEN Buffer with 2.5% SDS and 20 mM MMTS | Prepare Fresh |
| Biotin-HPDP | 2.5 mg/mL in DMSO or DMF | -20°C |
| Sodium Ascorbate | 200 mM in HEN Buffer | Prepare Fresh, keep on ice in the dark |
| Neutralization Buffer | 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7 | 4°C |
| Wash Buffer | 20 mM HEPES, 600 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7 | 4°C |
This table is a generalized representation. Optimal concentrations may vary depending on the experimental system.[1][2]
Detailed Step-by-Step Protocol
This protocol is a modified version based on several sources.[1][2][3] Optimization may be required for specific experimental conditions.
-
Sample Preparation:
-
Lyse cells or tissues in Lysis Buffer.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Adjust the protein concentration to 1-2 mg/mL with HEN buffer.
-
-
Blocking of Free Thiols:
-
Removal of Excess Blocking Reagent:
-
Precipitate the proteins by adding three volumes of ice-cold acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully decant the supernatant and wash the pellet twice with ice-cold 70% acetone to remove any residual MMTS.[1]
-
-
Biotinylation of S-Nitrosylated Cysteines:
-
Resuspend the protein pellet in HENS buffer.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 20 mM.
-
Immediately add Biotin-HPDP stock solution to a final concentration of approximately 0.25 mg/mL.
-
Incubate for 1 hour at room temperature in the dark.[1]
-
-
Removal of Excess Biotin-HPDP:
-
Downstream Analysis:
-
Western Blot Analysis: Resuspend the pellet in non-reducing SDS-PAGE sample buffer and analyze by Western blotting using an anti-biotin antibody or HRP-conjugated streptavidin.[1][2]
-
Affinity Purification: Resuspend the pellet in Neutralization Buffer and incubate with streptavidin-agarose beads to enrich for biotinylated proteins. The enriched proteins can then be eluted and identified by mass spectrometry.[1][2]
-
Visualizations
Caption: S-Nitrosylation Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. Quantitative Proteomics of Nitrosylated Proteins in Melanoma Using the Biotin-Switch Technique Combined With Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Dual Labeling Biotin Switch Assay to Reduce Bias Derived from Different Cysteine Subpopulations: A Method to Maximize S-Nitrosylation Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin Switch Assay Kit (S-Nitrosylation) (ab236207) | Abcam [abcam.com]
- 11. sfrbm.org [sfrbm.org]
Technical Support Center: Quantification of Endogenous S-Nitrosoglutathione (GSNO)
Welcome to the technical support center for the quantification of endogenous S-Nitrosoglutathione (GSNO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with measuring this labile signaling molecule.
Frequently Asked Questions (FAQs)
Q1: What is S-Nitrosoglutathione (GSNO) and why is its quantification important?
A1: S-Nitrosoglutathione (GSNO) is a key biological molecule formed from the reaction of nitric oxide (NO) with glutathione (B108866) (GSH).[1][2] It is considered a major reservoir and transporter of NO bioactivity within cells and tissues.[2][3][4] Accurate quantification of endogenous GSNO is crucial for understanding its role in various physiological and pathological processes, including signal transduction, vasodilation, and the inflammatory response, and for the development of NO-based therapeutics.[1][5][6]
Q2: What are the main challenges in quantifying endogenous GSNO?
A2: The primary challenges stem from the inherent instability of GSNO and its low physiological concentrations. GSNO is susceptible to decomposition by light, heat, and trace metal ions.[1][5] It can also be degraded enzymatically by GSNO reductase (GSNOR).[2][7] Furthermore, artifactual formation of GSNO can occur during sample collection and preparation, particularly under acidic conditions in the presence of nitrite (B80452) and GSH.[1]
Q3: Which analytical techniques are commonly used for GSNO quantification?
A3: Several techniques are employed, each with its own advantages and limitations. Common methods include High-Performance Liquid Chromatography (HPLC) with various detectors (UV, electrochemical, fluorescence), and mass spectrometry (LC-MS/MS).[1][3][7] Spectrophotometric and fluorometric assays are also used, though they may lack specificity for GSNO compared to other S-nitrosothiols (RSNOs).[1]
Q4: How can I prevent the artifactual formation of GSNO during my experiments?
A4: To prevent artifactual GSNO formation, it is critical to avoid acidic conditions when both nitrite and GSH are present in the sample.[1] Pre-treatment of the sample with reagents like ammonium (B1175870) sulfamate (B1201201) or sulfanilamide (B372717) can be used to remove nitrite.[1] Additionally, blocking free thiol groups with N-ethylmaleimide (NEM) can prevent the reaction between GSH and nitrosating agents.[1][8]
Q5: What steps should I take to ensure the stability of GSNO in my samples?
A5: To maintain GSNO stability, samples should be protected from light and kept on ice to minimize enzymatic and chemical degradation.[1][9] The addition of metal chelators, such as DTPA or neocuproine, is essential to prevent metal-dependent decomposition.[1] Rapid processing of fresh samples is also highly recommended.[9]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or no detectable GSNO signal | 1. GSNO degradation during sample collection and processing. | - Ensure samples are collected and processed quickly on ice and protected from light.[1][9]- Use metal chelators (e.g., DTPA, neocuproine) in all buffers.[1]- Inactivate enzymatic activity, for instance by using a serine/borate buffer to inhibit γ-glutamyltransferase (γGT).[8] |
| 2. Insufficient sensitivity of the detection method. | - Consider a more sensitive method like LC-MS/MS or HPLC with fluorescence detection after derivatization.[1][8][10]- For HPLC-UV, derivatization with o-phthalaldehyde (B127526) (OPA) can increase sensitivity.[1] | |
| 3. Physiological concentrations are below the limit of detection (LOD). | - Concentrate the sample if possible, ensuring the method is compatible with the concentration procedure.- Validate the method's limit of quantitation (LOQ) with GSNO standards. The LOQ for UPLC-MS/MS can be as low as 2.8 nM.[8][11] | |
| High variability in GSNO measurements between replicates | 1. Inconsistent sample handling. | - Standardize the entire workflow from sample collection to analysis.- The method of blood collection (e.g., syringe vs. Vacutainers) can lead to variable results.[1][12] |
| 2. Artifactual formation of GSNO. | - Ensure complete removal of nitrite with ammonium sulfamate or sulfanilamide before any acidification steps.[1]- Block free thiols with N-ethylmaleimide (NEM).[1][8] | |
| 3. Instability of GSNO during analysis. | - Maintain the autosampler at a low temperature (e.g., 4°C).[9] | |
| Poor peak shape or resolution in HPLC | 1. Inappropriate mobile phase composition. | - Optimize the mobile phase pH and organic solvent concentration.[13][14]- Ensure all mobile phase components are miscible and properly degassed.[15] |
| 2. Column degradation or contamination. | - Use a guard column to protect the analytical column.[14]- Flush the column with a strong solvent to remove contaminants.[13] | |
| 3. Sample solvent is incompatible with the mobile phase. | - Whenever possible, dissolve the sample in the mobile phase.[13] | |
| Interfering peaks in the chromatogram | 1. Presence of other S-nitrosothiols or structurally similar compounds. | - Employ a high-resolution separation technique like UPLC-MS/MS for specific detection based on mass-to-charge ratio.[8][11]- For fluorescence methods, pre-column derivatization with o-phthalaldehyde (OPA) after eliminating excess GSH with NEM can improve specificity.[10][16] |
| 2. High background of nitrite or GSH. | - Remove nitrite with ammonium sulfamate.[1]- Eliminate excess GSH by treatment with N-ethylmaleimide (NEM).[10][16] |
Quantitative Data Summary
Table 1: Comparison of Detection Methods for GSNO
| Method | Detection Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Specificity | Reference |
| HPLC-UV | Direct UV absorbance at ~335 nm | Micromolar range | Low (interfering compounds can absorb at this wavelength) | [1] |
| HPLC with Fluorescence Detection (OPA derivatization) | Derivatization with o-phthalaldehyde (OPA) after reduction to GSH | LOD: 3 nM (fluorescence), 70 nM (UV) | High for GSNO when combined with HPLC separation and pre-treatment to remove GSH | [10][16] |
| Chemiluminescence | Detection of NO released from GSNO by photolysis or chemical reduction | Nanomolar range | Low (detects total S-nitrosothiols) | [1] |
| HPLC with Electrochemical Detection | Direct electrochemical oxidation | Requires high potential (>700 mV) | Moderate to high with chromatographic separation | [7] |
| LC-MS/MS | Mass-to-charge ratio detection of parent and fragment ions | LOQ: 2.8 nM | Very high | [8][11] |
Experimental Protocols
Detailed Methodology: UPLC-MS/MS for GSNO Quantification in Human Plasma
This protocol is adapted from a validated method for the sensitive and specific quantification of GSNO.[8][11]
1. Sample Preparation:
-
Collect fresh blood into tubes containing N-ethylmaleimide (NEM), serine/borate, and EDTA to block free thiols, inhibit enzymatic degradation, and chelate metals.[8][11]
-
Centrifuge to obtain plasma.
-
Spike the plasma with a known concentration of a stable isotope-labeled internal standard, S-[15N]Nitrosoglutathione (GS15NO).[8][11]
-
Perform ultrafiltration with a 10 kDa cut-off filter to remove proteins.[8][11]
-
Transfer the ultrafiltrate to an autosampler vial for analysis.
2. UPLC-MS/MS Analysis:
-
Column: A suitable HILIC or amide column (e.g., Nucleoshell HILIC).[8]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v) containing an appropriate buffer like 20 mM ammonium formate, at a neutral pH.[8][11]
-
Injection Volume: 10 µL.[8]
-
Mass Spectrometry: Positive electrospray ionization (ESI+) mode.[8][11]
-
Quantification: Use selected-reaction monitoring (SRM) for the following mass transitions:
3. Data Analysis:
-
Quantify GSNO concentration by comparing the peak area ratio of GSNO to the internal standard (GS15NO) against a calibration curve prepared in a similar matrix. The internal standard helps to correct for matrix effects and variations in instrument response.[8]
Visualizations
GSNO Metabolism and Degradation Pathways
Caption: Key pathways of GSNO formation, enzymatic degradation, and non-enzymatic decomposition.
Experimental Workflow for GSNO Quantification
Caption: A generalized workflow highlighting critical steps for accurate GSNO quantification.
Troubleshooting Logic for Low GSNO Signal
Caption: A decision tree for troubleshooting unexpectedly low or absent GSNO signals.
References
- 1. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current overview of S-nitrosoglutathione (GSNO) in higher plants [frontiersin.org]
- 3. Detection and quantification of S-nitrosoglutathione (GSNO) in pepper (Capsicum annuum L.) plant organs by LC-ES/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. (Open Access) S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study. (2019) | Alyssa C. Melvin | 42 Citations [scispace.com]
- 7. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS measurement of S-nitrosoglutathione (GSNO) in human plasma solves the S-nitrosothiol concentration enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of S-nitrosoglutathione in plasma: comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. realab.ua [realab.ua]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GSNOR Inhibitor Assays for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing S-Nitrosoglutathione Reductase (GSNOR) inhibitor assays for high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common GSNOR inhibitor assay?
A1: The most common GSNOR inhibitor assay is a spectrophotometric assay that measures the enzymatic activity of GSNOR through the consumption of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). GSNOR catalyzes the reduction of S-nitrosoglutathione (GSNO) to glutathione (B108866) disulfide (GSSG) and hydroxylamine, a reaction that requires NADH. The rate of GSNOR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[1][2][3] In the presence of a GSNOR inhibitor, the rate of NADH consumption decreases.
Q2: What are the key reagents and typical concentrations used in a GSNOR HTS assay?
A2: The key reagents include the GSNOR enzyme, its substrate GSNO, and the cofactor NADH. Typical concentrations can vary, but common ranges are provided in the table below. It is crucial to optimize these concentrations for your specific assay conditions.[1][3][4][5]
Q3: How can I identify and mitigate false positives in my GSNOR HTS campaign?
A3: False positives can arise from compounds that interfere with the assay detection system rather than directly inhibiting GSNOR.[6][7] Common causes include:
-
Autofluorescence: Compounds that fluoresce at the same wavelength as NADH can interfere with absorbance readings.
-
Compound Aggregation: Some compounds form aggregates that can inhibit enzymes non-specifically.[7]
-
Redox Cycling: Compounds that undergo redox cycling can alter NADH levels independently of GSNOR activity.
To mitigate these, it is recommended to perform counter-screens and orthogonal assays.[6][7] For example, an assay without the GSNOR enzyme can identify compounds that directly affect NADH absorbance.
Q4: What can cause false negatives in a GSNOR inhibitor screen?
A4: False negatives are active compounds that are missed during screening.[6] Potential causes include:
-
Low Potency: The compound's inhibitory effect may be too weak to be detected at the screening concentration.
-
Poor Solubility: The compound may not be sufficiently soluble in the assay buffer to exert its inhibitory effect.
-
Degradation: The compound may be unstable under the assay conditions.
Screening at multiple concentrations (quantitative HTS) and ensuring compound solubility can help reduce the rate of false negatives.[6]
Q5: What are the optimal pH and temperature conditions for a GSNOR assay?
A5: GSNOR activity is typically assayed at a pH between 7.5 and 8.0, with some protocols using a higher pH of 10 for screening with alternative substrates like octanol.[1][2] The reaction is generally performed at room temperature (around 25°C) or at 37°C.[1][8] It is important to maintain consistent temperature and pH throughout the screening process to minimize variability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during GSNOR inhibitor HTS experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate liquid handling- Inconsistent incubation times- Reagent instability (especially GSNO)- Edge effects on the microplate | - Calibrate and validate all liquid handling instrumentation.- Ensure consistent timing for reagent addition and plate reading.- Prepare fresh GSNO solutions and protect them from light.- Use a randomized plate layout and avoid using the outer wells if edge effects are significant. |
| Low signal-to-background ratio | - Low enzyme activity- Sub-optimal substrate or cofactor concentrations- Inappropriate buffer conditions | - Verify the activity of the GSNOR enzyme stock.- Optimize the concentrations of GSNO and NADH to achieve a robust signal window.- Ensure the buffer composition and pH are optimal for enzyme activity. |
| Assay drift over time | - Reagent degradation (NADH, GSNO)- Temperature fluctuations- Instrument instability | - Prepare fresh reagents for each batch of plates.- Monitor and control the temperature of the incubator and plate reader.- Run control plates at the beginning and end of the screening run to assess drift. Use normalization methods that can account for plate-to-plate variation.[6] |
| Inconsistent results with known inhibitors | - Incorrect inhibitor concentration- Inhibitor instability or precipitation- Lot-to-lot variability of reagents | - Confirm the concentration and purity of the inhibitor stock solution.- Assess the solubility and stability of the inhibitor in the assay buffer.- Qualify new batches of reagents, including the enzyme, substrates, and buffers, using standard control compounds. |
Data Presentation: Quantitative Assay Parameters
The following table summarizes typical quantitative data for GSNOR inhibitor assays, providing a baseline for assay development and optimization.
| Parameter | Typical Range | Reference(s) |
| GSNOR Enzyme Concentration | 20 nM | [4][9] |
| GSNO Concentration | 5 µM - 400 µM | [1][3][9] |
| NADH Concentration | 15 µM - 200 µM | [1][3] |
| pH | 7.5 - 10.0 | [1][2] |
| Temperature | 25°C - 37°C | [1][8] |
| Wavelength for NADH detection | 340 nm | [1][2][3] |
Experimental Protocols
Detailed Methodology for a GSNOR Inhibitor HTS Assay
This protocol is a generalized procedure for a 384-well plate format and should be optimized for specific laboratory conditions and instrumentation.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA).[2]
-
Prepare a stock solution of GSNOR enzyme in assay buffer.
-
Prepare stock solutions of GSNO and NADH in assay buffer. Protect the GSNO solution from light.
-
Prepare compound plates by dispensing test compounds and controls (e.g., a known inhibitor and a DMSO vehicle control) into a 384-well plate.
-
-
Assay Procedure:
-
Add a defined volume of the GSNOR enzyme solution to each well of the assay plate containing the test compounds and controls.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at the desired temperature (e.g., 25°C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding a mixture of GSNO and NADH to all wells. Final concentrations should be optimized, for example, 15 µM NADH and 5 µM GSNO.[1]
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader. Kinetic readings are preferred, taken every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (the slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the data to the controls on each plate. The activity in the presence of a test compound is typically expressed as a percentage of the activity of the vehicle control (e.g., % inhibition).
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the control).
-
Visualizations
GSNOR Signaling Pathway
Caption: The GSNOR signaling pathway illustrating the formation of GSNO and its subsequent reduction by GSNOR, a process that can be blocked by inhibitors.
Experimental Workflow for GSNOR HTS
Caption: A streamlined workflow for a GSNOR inhibitor high-throughput screening campaign.
Troubleshooting Logic for GSNOR HTS Assays
Caption: A decision tree for troubleshooting common issues in GSNOR HTS assays.
References
- 1. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | S-Nitrosoglutathione Reductase Contributes to Thermotolerance by Modulating High Temperature-Induced Apoplastic H2O2 in Solanum lycopersicum [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
How to minimize light-induced degradation of Nitrosoglutathione
Technical Support Center: S-Nitrosoglutathione (GSNO)
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of S-Nitrosoglutathione (GSNO), with a specific focus on minimizing light-induced degradation.
Frequently Asked Questions (FAQs)
Q1: What is S-Nitrosoglutathione (GSNO) and why is its stability important?
S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that acts as a crucial mediator of nitric oxide (NO) signaling in various physiological processes.[1] It is often used in research as an NO donor.[2] The stability of GSNO is critical because its degradation leads to the premature release of NO and loss of biological activity, which can result in inconsistent and unreliable experimental outcomes.[3][4] GSNO is known to be unstable in aqueous solutions and is susceptible to decomposition by stimuli such as light, heat, and the presence of trace metal ions.[3][5]
Q2: What is the primary mechanism of light-induced GSNO degradation?
Light, particularly fluorescent and room light, accelerates the decomposition of GSNO.[3][6] The primary mechanism is believed to be the homolytic cleavage of the sulfur-nitrogen (S-N) bond upon absorption of light energy.[3][7] This cleavage releases nitric oxide (NO) and a highly reactive glutathionyl (GS•) radical.[7] The thiyl radicals can then dimerize to form glutathione (B108866) disulfide (GSSG), the primary organic product of GSNO decomposition.[3][5] Exposure to room light can increase the initial rate of decomposition by as much as five-fold compared to storage in the dark.[6]
Q3: Besides light, what other factors influence GSNO stability?
Several factors can significantly impact the stability of GSNO solutions:
-
Temperature: There is an inverse relationship between GSNO stability and temperature.[3][5] Refrigeration considerably extends the shelf-life of GSNO solutions, while decomposition is accelerated at room temperature and physiological temperatures (37°C).[3][8]
-
pH: GSNO exhibits the greatest stability in the pH range of 5 to 7.[4][6] Stability decreases at both higher and lower pH values. A decrease in pH from 7.4 to 5.0 enhances stability, but a further decrease to pH 3.0 leads to increased decomposition.[3][5]
-
Metal Ions: Trace metal ions, particularly copper (Cu²⁺), can catalyze the decomposition of GSNO.[1][4] Therefore, it is crucial to use high-purity water and reagents or to include a metal chelator in the buffer.[1]
-
Concentration: The rate of GSNO decomposition can be concentration-dependent, which is attributed to a mechanism involving thiyl radical-based autocatalysis.[4][8]
-
Thiols: The presence of other thiols, such as free glutathione (GSH), can accelerate GSNO decomposition through transnitrosation or other reductive pathways.[7][9]
Troubleshooting Guide
Problem: My GSNO solution is degrading too quickly, indicated by a loss of its characteristic pink/red color and inconsistent experimental results.
Use the following decision tree to diagnose and resolve the issue.
Data on GSNO Stability
The following tables summarize quantitative data on the factors affecting GSNO degradation.
Table 1: Effect of Light on GSNO Decomposition in Solution
| Condition | Decomposition Rate / % Decomposed | Time | Reference |
|---|---|---|---|
| Room Light | 5-fold increase in initial decomposition rate (vs. dark) | Initial Rate | [6] |
| Overhead Fluorescent Light | 19.3 ± 0.5% | 7 hours | [3][5] |
| Dark (1 mM solution, 25°C) | Half-life of 49 days | 49 days | [4][6] |
| Water (Room Temp) | ~5% per hour | 1 hour |[10] |
Table 2: Influence of Temperature and pH on GSNO Stability (Protected from Light)
| Temperature | pH | Stability Metric | Reference |
|---|---|---|---|
| Refrigerated | 7.4 | Considerably extended shelf-life (vs. higher temps) | [3][5] |
| 25°C | 5.0 - 7.0 | Increased stability / Half-life of 49 days (1 mM) | [4][6] |
| Not Specified | 7.4 -> 5.0 | Enhanced stability | [3][5] |
| Not Specified | 5.0 -> 3.0 | Decreased stability |[3][5] |
Experimental Protocols & Visualizations
Light-Induced Decomposition Pathway
The primary pathway for the photodegradation of GSNO involves the breaking of the S-N bond.
References
- 1. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural snapshots of nitrosoglutathione binding and reactivity underlying S-nitrosylation of photosynthetic GAPDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Metabolism of S-nitrosoglutathione by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stabilizing S-Nitrosoglutathione (GSNO) with Chelating Agents
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with S-Nitrosoglutathione (GSNO). It addresses common stability issues, provides detailed experimental protocols, and offers troubleshooting advice, with a focus on the use of EDTA as a stabilizing agent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my freshly prepared GSNO solution degrading so quickly? I'm observing a rapid loss of its characteristic pink/red color.
A1: Rapid degradation of GSNO is most commonly caused by the presence of trace amounts of transition metal ions, particularly copper ions (Cu²⁺), in your buffer or glassware.[1][2][3] These ions act as catalysts, accelerating the decomposition of GSNO into glutathione (B108866) disulfide (GSSG) and nitric oxide (NO).[1][4] Other factors that contribute to instability include exposure to light (photolytic cleavage) and elevated temperatures.[5][6] Ensure all solutions are protected from light and stored at low temperatures (e.g., on ice or refrigerated at 4°C).
Q2: How exactly does EDTA prevent GSNO decomposition?
A2: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent. It works by binding to and sequestering divalent and trivalent metal ions, such as Cu²⁺. By forming a stable complex with these catalytic ions, EDTA effectively removes them from the solution, preventing them from participating in the redox reactions that lead to GSNO breakdown.[2][3] Adding EDTA to all experimental reactions is a standard method to nullify catalysis by transition metal ions.[2]
Q3: What is the recommended concentration of EDTA to use for stabilizing GSNO solutions?
A3: The optimal concentration of EDTA depends on the potential level of metal ion contamination in your reagents and water. A commonly used and effective concentration is in the range of 0.5 mM to 1 mM.[7][8] This concentration is generally sufficient to chelate trace metal contaminants found in standard laboratory-grade water and buffer salts. For particularly sensitive experiments, using a buffer containing 0.1 mM of a high-affinity chelator like diethylenetriaminepentaacetic acid (DTPA) is also an effective strategy.[9]
Q4: My GSNO solution is still unstable even after adding EDTA. What else could be wrong?
A4: If instability persists after adding EDTA, consider these factors:
-
pH: The stability of GSNO is pH-dependent. While it is synthesized under acidic conditions, some studies suggest maximum stability is achieved in a slightly alkaline pH range of 8 to 9.[10] Conversely, other studies have shown enhanced stability at pH 5.0 compared to pH 7.4.[6][11] It is crucial to verify the optimal pH for your specific experimental conditions.
-
Purity of Reagents: Ensure high-purity, metal-free water (e.g., Milli-Q) and analytical grade reagents are used for all buffers and solutions.
-
Presence of Other Thiols: GSNO can react with other free thiols in a process called transnitrosation, which can lead to the formation of less stable S-nitrosothiols.[5] Ensure your experimental system does not contain other reactive thiols unless it is an intended part of the study.
-
Light Exposure: GSNO is highly susceptible to light-induced decomposition.[6] Always prepare, store, and handle GSNO solutions in the dark or in amber vials. Cover flasks and tubes with aluminum foil.
Q5: My baseline GSNO concentration is much lower than expected immediately after synthesis. What could have gone wrong during the procedure?
A5: A low yield from synthesis can often be traced to a few critical steps. One common issue is the pH becoming too alkaline during the neutralization step.[12] If the pH is overshot, the solution will lose its characteristic cranberry red color and turn brownish, indicating the reaction has failed.[12] It is also crucial to use freshly prepared sodium hydroxide (B78521) solution for this step, as older solutions can become more concentrated due to evaporation, making it easy to add too much.[12] The reaction should be performed on ice and protected from light to prevent premature degradation.[12]
Q6: Can I use standard buffers prepared with deionized tap water for my GSNO experiments?
A6: It is strongly discouraged. Standard deionized water and buffer salts can contain sufficient trace amounts of transition metals to catalyze GSNO decomposition.[1] It is critical to use high-purity, metal-free water and reagents. For maximum stability, it is recommended to treat buffers with a chelating resin (like Chelex) to remove any residual metal ions before adding EDTA.
Quantitative Data: Effect of EDTA on GSNO Stability
The presence of a chelating agent like EDTA dramatically increases the stability of GSNO in aqueous solutions by preventing metal-ion-catalyzed decomposition.
| Condition | Chelating Agent | GSNO Concentration | Temperature (°C) | pH | Half-life / Stability Observation | Reference |
| Aqueous Buffer | None (Control) | Not specified | Ambient | 7.4 | Subject to rapid decomposition catalyzed by adventitious trace metal ions. | [1] |
| Aqueous Buffer | EDTA | Not specified | Ambient | 7.4 | All Cu²⁺-catalyzed decomposition reactions are effectively halted. | [3] |
| Tris-HCl Buffer | 1 mM EDTA | 0.54 mM | Not specified | 7.5 | GSNO is stable with no significant decrease in absorbance over 30 minutes. | [7] |
| HENS Buffer | 1 mM EDTA | Not specified | Ice-cold | 8.0 | Used as a standard component in lysis buffers to preserve S-nitrosothiols. | [8] |
| Phosphate (B84403) Buffer | 0.1 mM DTPA | 1 mM | Room Temp | 7.4 | Used to prevent metal-catalyzed reactions during in vitro GSNO synthesis studies. | [9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of S-Nitrosoglutathione (GSNO)
This protocol is adapted from established methods for the acid-catalyzed nitrosation of glutathione.[9][12]
Materials:
-
Glutathione (reduced form, GSH)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
10 N Sodium Hydroxide (NaOH), freshly prepared
-
Metal-free deionized water
-
50 mL conical tube (light-protected), magnetic stir bar, and stir plate
-
Fume hood
Procedure:
-
Prepare Acidic Glutathione Solution: In a fume hood, add 620 µL of concentrated HCl to 5.9 mL of water in a 50 mL conical tube containing a stir bar. Dissolve 1.54 g of glutathione into this acidic solution.
-
Prepare Nitrite Solution: In a separate tube, dissolve 0.346 g of NaNO₂ in 1 mL of water.
-
Nitrosation Reaction: While stirring the glutathione solution vigorously on a stir plate, slowly add the entire sodium nitrite solution. The solution will turn a distinct red color and produce gas.
-
Incubation: Cover the tube to protect it from light and let it stir for at least 5 minutes.
-
Neutralization: Slowly and carefully add ~710 µL of 10 N NaOH to adjust the pH towards neutral. Critical Step: Avoid making the solution too alkaline, as this will destroy the GSNO (solution turns brownish).[12]
-
Final Volume Adjustment: Bring the final volume of the solution to 10 mL with water. The final concentration will be approximately 500 mM GSNO.
-
Aliquoting and Storage: Working quickly and out of direct light, prepare aliquots and store them at -80°C. Once an aliquot is thawed, it should not be refrozen.[12]
Protocol 2: Preparation and Stabilization of GSNO Solutions with EDTA
Materials:
-
Synthesized GSNO stock solution (from Protocol 1)
-
High-purity buffer (e.g., Phosphate, HEPES, or Tris) prepared with metal-free water
-
EDTA (disodium salt dihydrate)
-
pH meter
Procedure:
-
Prepare Buffer with EDTA: Prepare your desired buffer (e.g., 100 mM phosphate buffer). Add EDTA to a final concentration of 1 mM. Adjust the final pH of the buffer as required for your experiment (e.g., pH 7.4).
-
Dilute GSNO: On the day of the experiment, thaw an aliquot of the concentrated GSNO stock solution on ice, protected from light.
-
Final Concentration: Dilute the GSNO stock into the EDTA-containing buffer to achieve the desired final working concentration for your assay. Keep the solution on ice and protected from light at all times.
Protocol 3: Quantification of GSNO using UV-Vis Spectrophotometry
GSNO has a characteristic absorbance peak that can be used for its direct quantification.[5]
Materials:
-
GSNO solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance in the UV range.
-
Blank Measurement: Use the buffer (containing EDTA but no GSNO) to zero the spectrophotometer at 335 nm.
-
Sample Measurement: Measure the absorbance of your GSNO solution at 335 nm.
-
Concentration Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of GSNO.
-
A = Absorbance at 335 nm
-
ε (Molar extinction coefficient) = 922 M⁻¹cm⁻¹[5]
-
c = Concentration (in M)
-
l = Path length of the cuvette (typically 1 cm)
Formula: Concentration (M) = Absorbance / 922
-
Visual Guides & Workflows
Mechanism of GSNO Stabilization by EDTA
Caption: Mechanism of metal-catalyzed GSNO decomposition and its prevention by EDTA.
Experimental Workflow for GSNO Stability Assay
Caption: Workflow for assessing the stabilizing effect of EDTA on GSNO.
Troubleshooting Logic for Unstable GSNO
Caption: A logical guide to troubleshooting common causes of GSNO instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and mechanism of the decomposition of S-nitrosoglutathione by l-ascorbic acid and copper ions in aqueous solution to produce nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-reactivity studies of the Cu(2+)-catalyzed decomposition of four S-nitrosothiols based around the S-Nitrosocysteine/S-nitrosoglutathione structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Insights into the Mechanism of Nitric Oxide Generation from S-Nitrosoglutathione Catalyzed by a Copper Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HUE025573T2 - Method for stabilization of s-nitrosoglutathione and composition prepared by the same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: S-Nitrosoglutathione (GSNO) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the collection of blood samples for S-nitrosoglutathione (GSNO) analysis.
Troubleshooting Guides & FAQs
This section addresses specific problems that can arise during blood sample collection and processing for GSNO analysis, providing potential causes and solutions.
Q1: Why are my measured GSNO concentrations unexpectedly low or undetectable?
A1: Low or undetectable GSNO levels are a frequent issue, often stemming from its inherent instability. Several factors during sample collection and processing can lead to GSNO degradation.
Potential Causes and Solutions:
| Potential Cause | Solution |
| GSNO Degradation: GSNO is highly unstable and can be rapidly degraded by enzymes, light, and trace metal ions.[1][2] | - Minimize processing time: Process blood samples as quickly as possible after collection. - Protect from light: Collect and process samples in tubes protected from light (e.g., amber tubes or tubes wrapped in aluminum foil). Exposure to room light can increase the initial rate of decomposition by five-fold.[1][3] - Maintain low temperature: Keep samples on ice or at 4°C throughout the collection and processing steps. Refrigeration considerably extends the shelf life of GSNO.[2] - Chelate metal ions: Use collection tubes containing ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze GSNO decomposition.[4] |
| Improper Anticoagulant: The choice of anticoagulant can influence GSNO stability. | Use EDTA as the anticoagulant of choice. Heparin has been reported to be less suitable for GSNO analysis. |
| Suboptimal pH: GSNO stability is pH-dependent, with increased degradation at higher pH.[1] | Maintain a pH between 5 and 7 for optimal stability.[1] |
| Thiol-Mediated Decomposition: GSNO can react with other thiols present in the sample, leading to its degradation through transnitrosation reactions.[5] | Immediately after collection, treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent this reaction.[6][7][8] |
Q2: My GSNO measurements are inconsistent and show high variability between replicate samples.
A2: High variability in GSNO measurements often points to inconsistencies in sample handling and processing.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inconsistent Timing: Variations in the time between blood collection, centrifugation, and analysis can lead to different extents of GSNO degradation. | Standardize the timing of each step in your sample processing protocol for all samples. |
| Variable Light Exposure: Inconsistent exposure of samples to light will result in variable rates of photodegradation. | Ensure all samples are consistently and adequately protected from light from the moment of collection. |
| Temperature Fluctuations: Allowing samples to warm up to room temperature for varying periods can affect GSNO stability. | Strictly maintain samples at a low temperature (on ice or 4°C) throughout the entire procedure. |
| Inadequate Mixing: Failure to properly mix the blood with the anticoagulant and stabilizing agents can lead to localized degradation or clotting. | Gently invert the collection tube 8-10 times immediately after blood collection to ensure thorough mixing. Do not shake vigorously, as this can cause hemolysis. |
Q3: I am concerned about the artificial formation of GSNO during my sample preparation. How can I prevent this?
A3: Artifactual formation of GSNO can occur, particularly under acidic conditions, leading to falsely elevated results.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Acidic Conditions: The reaction between glutathione (B108866) (GSH) and nitrite (B80452), both present in blood, can be acid-catalyzed, leading to the non-enzymatic formation of GSNO.[9][10] | - Avoid acidic deproteinization: Do not use acidic agents like perchloric acid or trichloroacetic acid for protein precipitation. Instead, use methods like ultrafiltration or non-acidic precipitation agents. - Use neutral pH buffers: Ensure all buffers and solutions used during sample processing are at a neutral pH.[9] |
| Presence of Nitrite: Endogenous nitrite can serve as a substrate for artificial GSNO formation. | Treat samples with ammonium (B1175870) sulfamate (B1201201) or sulfanilamide (B372717) to remove nitrite before processing.[10] |
Q4: How does hemolysis affect GSNO analysis and how can I minimize it?
A4: Hemolysis, the rupture of red blood cells, can significantly interfere with GSNO analysis.
Impact of Hemolysis:
-
Release of Interfering Substances: Hemolysis releases hemoglobin and other intracellular components into the plasma.[11][12] Hemoglobin can directly react with and degrade GSNO.[13] Released enzymes may also contribute to GSNO breakdown.
-
Spectrophotometric Interference: The red color of hemolyzed samples can interfere with colorimetric and spectrophotometric detection methods.[11][12]
Minimizing Hemolysis:
| Precaution | Rationale |
| Proper Venipuncture Technique: Use a smooth and clean venipuncture to avoid trauma to the blood cells.[14] | Minimizes mechanical stress on red blood cells during collection. |
| Appropriate Needle Gauge: Use a needle of an appropriate gauge for the vein. | A needle that is too small can cause shear stress and rupture red blood cells as they pass through. |
| Gentle Tube Inversion: Mix blood with anticoagulants by gentle inversion, not vigorous shaking.[15] | Prevents mechanical damage to the blood cells. |
| Avoid Temperature Extremes: Do not freeze whole blood or expose it to extreme temperatures, as this can cause cell lysis. | Maintains the integrity of the red blood cell membrane. |
| Prompt Separation of Plasma: Centrifuge the blood and separate the plasma from the blood cells as soon as possible after collection. | Reduces the contact time of plasma with red blood cells, minimizing the chance of lysis. |
Data Summary
GSNO Stability Under Various Conditions
The following table summarizes the stability of GSNO under different experimental conditions.
| Condition | GSNO Concentration | Half-life / Decomposition | Reference |
| 25°C in the dark | 1 mM | 49 days | [1] |
| Exposure to room light | Not specified | 5-fold increase in initial decomposition rate | [1] |
| pH 5-7 | Not specified | Increased stability | [1] |
| High pH | Not specified | Increased decomposition | [1] |
| Presence of Copper Ions (Cu²⁺) | Not specified | Catalyzes decomposition | [4] |
| In rat blood, in the dark | 4 µmol/L | Stable for at least 60 minutes | [3] |
| In rat blood, exposed to daylight | 4 µmol/L | Rapid degradation, ~50% loss in 30 minutes | [3] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for GSNO Analysis
This protocol outlines the best practices for collecting and processing blood samples to ensure the integrity of GSNO.
Materials:
-
Vacutainer tubes containing EDTA (amber or wrapped in foil)
-
N-ethylmaleimide (NEM) solution (100 mM in DMSO)
-
Ammonium sulfamate solution (1 M in water)
-
Biohazard sharps container
-
Centrifuge with refrigeration capability
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Ice bucket
Procedure:
-
Preparation: Label all tubes clearly and pre-chill them on ice. Prepare fresh solutions of NEM and ammonium sulfamate.
-
Venipuncture: Collect whole blood using a standard venipuncture technique, minimizing trauma to the vein.
-
Anticoagulation and Stabilization:
-
Collect blood directly into the pre-chilled EDTA tube.
-
Immediately after collection, add NEM to a final concentration of 10 mM.
-
Add ammonium sulfamate to a final concentration of 100 mM.
-
Gently invert the tube 8-10 times to ensure thorough mixing. Do not shake.
-
-
Storage and Transport: Place the tube immediately on ice and protect it from light. Transport the sample to the laboratory for processing as soon as possible.
-
Centrifugation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Storage: Aliquot the plasma into pre-chilled, light-protected microcentrifuge tubes and immediately store them at -80°C until analysis.
Protocol 2: GSNO Analysis in Plasma by HPLC
This protocol provides a general workflow for the quantification of GSNO in plasma using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Materials:
-
HPLC system with a C18 reverse-phase column
-
UV or fluorescence detector
-
Mobile phase (e.g., phosphate (B84403) buffer with acetonitrile)
-
GSNO standard solutions for calibration curve
-
Deproteinized plasma sample (from Protocol 1)
-
o-phthalaldehyde (B127526) (OPA) for derivatization (for fluorescence detection)
Procedure:
-
Sample Preparation:
-
Thaw the frozen plasma sample on ice.
-
Deproteinize the plasma sample using ultrafiltration (e.g., with a 10 kDa cutoff filter) by centrifuging at 14,000 x g for 30 minutes at 4°C. This is a crucial step to prevent protein interference.
-
-
Derivatization (for fluorescence detection):
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample (or derivatized sample) onto the HPLC column.
-
Run the HPLC method with an appropriate gradient to separate GSNO from other components.
-
Detect the GSNO peak using a UV detector (at ~334 nm) or a fluorescence detector (excitation/emission ~340/450 nm after OPA derivatization).
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of GSNO standard.
-
Determine the concentration of GSNO in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for blood sample collection and processing for GSNO analysis.
Caption: Logical relationships between common issues and their impact on GSNO analysis.
References
- 1. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the decomposition of S-nitrosoglutathione by l-ascorbic acid and copper ions in aqueous solution to produce nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of human platelet aggregation by a novel S-nitrosothiol is abolished by haemoglobin and red blood cells in vitro: implications for anti-thrombotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.path.org [media.path.org]
- 15. phenxtoolkit.org [phenxtoolkit.org]
Technical Support Center: Optimizing GSNO Encapsulation in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of S-nitrosoglutathione (GSNO) in liposomes.
Troubleshooting Guide
Issue: Low Encapsulation Efficiency (%EE)
Low encapsulation efficiency is a primary challenge when working with the small, hydrophilic GSNO molecule.[1][2][3] The high water solubility of GSNO contributes to its tendency to leak from the aqueous core of liposomes during preparation.[1]
Possible Cause 1: Suboptimal Liposome (B1194612) Preparation Method
The chosen method for liposome preparation significantly impacts encapsulation efficiency. Methods that are lengthy or involve steps that disrupt the forming vesicles can lead to GSNO leakage.[1]
-
Recommendation: Consider the solvent-spherule evaporation method . This technique is noted for being simple, scalable, and avoiding heating or freezing steps, which helps maintain GSNO integrity.[1][2] Another option is the reverse phase evaporation method , which can achieve high encapsulation efficiency (up to 65%) for macromolecules.[4][5] The thin-film hydration method is also widely used, though it may require optimization for GSNO.[6]
Possible Cause 2: Inappropriate Lipid Composition
The composition of the lipid bilayer affects its permeability and ability to retain GSNO.
-
Recommendation: The inclusion of cholesterol can increase the stability of the liposomal membrane, potentially reducing leakage. The choice of phospholipids (B1166683), such as those with longer acyl chains or specific headgroups, can also influence encapsulation. For instance, sterically stabilized cationic liposomes (SSCL) have been used for GSNO encapsulation.[1]
Possible Cause 3: Unfavorable Hydration Conditions
The conditions during the hydration of the lipid film are critical for entrapping the aqueous GSNO solution.
-
Recommendation: Ensure the hydration medium contains a suitable concentration of GSNO. The temperature during hydration should be above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[6]
Possible Cause 4: GSNO Degradation During Encapsulation
GSNO is unstable and can be degraded by heat, light, and certain pH conditions.[7][8]
-
Recommendation: Protect the GSNO solution and liposome preparation from light. Avoid high temperatures and prolonged processing times.[1][7] Maintain a suitable pH; GSNO stability is enhanced at a pH of 5.0 compared to 7.4 or 3.0.[7]
Frequently Asked Questions (FAQs)
Q1: Why is my GSNO encapsulation efficiency consistently low?
GSNO is a small, highly water-soluble molecule, which makes it prone to leaking out of the aqueous core of liposomes during and after formation.[1][2][3] This is a common issue with passive loading techniques for hydrophilic drugs.[9][10][11]
Q2: Which liposome preparation method is best for GSNO?
The ideal method aims to minimize GSNO degradation and leakage. The solvent-spherule evaporation method is a strong candidate as it avoids harsh conditions like heating or freezing.[1][2] The reverse phase evaporation method has also been reported to achieve high encapsulation efficiencies for hydrophilic molecules.[4][5]
Q3: How does lipid composition affect GSNO encapsulation?
The lipid composition determines the membrane's rigidity and permeability. Incorporating cholesterol generally increases membrane stability. The use of specific phospholipids, such as hydrogenated soybean phosphatidylcholine in sterically stabilized cationic liposomes (SSCL), has been shown to encapsulate GSNO with an efficiency of up to 24 ± 2%.[1]
Q4: What is the optimal pH for GSNO encapsulation?
GSNO stability is pH-dependent. Studies have shown that GSNO is more stable at a pH of 5.0 than at physiological pH (7.4) or a more acidic pH of 3.0.[7] Therefore, performing the encapsulation process in a buffer with a pH around 5.0 may help to minimize GSNO degradation.
Q5: How can I separate unencapsulated GSNO from my liposome suspension?
Common methods for separating free drug from liposomes include dialysis, size exclusion chromatography (SEC), and centrifugation.[12] For liposomal GSNO, dialysis or SEC are often preferred to minimize the physical stress on the vesicles that can be caused by high-speed centrifugation.
Q6: Can I use active loading methods for GSNO?
Active loading, or remote loading, is typically used for drugs that are weak acids or bases and can be transported across the liposome membrane due to a pH or ion gradient.[9][13][14] While highly efficient for suitable drugs, this method is not straightforward for the neutral and highly hydrophilic GSNO molecule. Passive loading methods remain the more common approach for GSNO.[10]
Q7: How do I accurately measure GSNO encapsulation efficiency?
To determine encapsulation efficiency, you first need to separate the unencapsulated GSNO from the liposomes. Then, the amount of GSNO in the liposomes is quantified and compared to the initial amount of GSNO used. The concentration of GSNO can be measured using methods like HPLC or UV-Vis spectrophotometry, often after lysing the liposomes with a suitable solvent (e.g., ethanol) to release the encapsulated drug.[15]
Quantitative Data Summary
| Formulation/Method | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Sterically Stabilized Cationic Liposomes (SSCL) via solvent-spherule evaporation | Hydrogenated soybean phosphatidylcholine, cholesterol, stearylamine, DSPE-PEG | 156 ± 10 | 16 ± 1 | 24 ± 2 | [1] |
| Ultrasound Responsive Liposomes via thin film evaporation & freeze-thaw | Dipalmitoyl phosphatidylcholine, dioleoyl phosphatidylethanolamine, 1,2-dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol), cholesterol | ~422 | -61.2 | Not specified | [1] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for GSNO Encapsulation
This protocol provides a general methodology for encapsulating GSNO using the widely adopted thin-film hydration technique.
Materials:
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
GSNO
-
Hydration buffer (e.g., pH 5.0 citrate (B86180) buffer)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and cholesterol in chloroform in a round-bottom flask.[6]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tc).
-
Apply a vacuum to evaporate the chloroform, resulting in a thin, dry lipid film on the flask's inner surface.[6]
-
Continue to dry the film under vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of GSNO in the hydration buffer at the desired concentration.
-
Add the GSNO solution to the round-bottom flask containing the dry lipid film.
-
Hydrate the film by rotating the flask in the water bath (above Tc) for 30-60 minutes. This process will cause the lipid film to peel off the glass and form multilamellar vesicles (MLVs), encapsulating the GSNO solution.[4][6]
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes less turbid.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using an extruder. This is often the preferred method for achieving a narrow size distribution.[6]
-
-
Purification:
-
Remove the unencapsulated GSNO from the liposome suspension using dialysis against the hydration buffer or by passing the suspension through a size exclusion chromatography column.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulated GSNO by lysing a known volume of the purified liposomes (e.g., with ethanol) and measuring the GSNO concentration via HPLC or UV-Vis spectrophotometry.
-
Calculate the encapsulation efficiency as: (%EE) = (Amount of encapsulated GSNO / Initial amount of GSNO) x 100.
-
Visualizations
Caption: Workflow for GSNO encapsulation in liposomes.
Caption: Troubleshooting low GSNO encapsulation efficiency.
References
- 1. A Mini Review of S-Nitrosoglutathione Loaded Nano/Micro-Formulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. romanpub.com [romanpub.com]
- 5. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Remote loading of preencapsulated drugs into stealth liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Controlled release of nitric oxide from liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Nitrosoglutathione (GSNO) in Cell Culture
Welcome to the technical support center for the effective use of S-Nitrosoglutathione (GSNO) in cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the challenges associated with the inherent instability of GSNO.
Frequently Asked Questions (FAQs)
Q1: What is GSNO and why is it used in cell culture?
S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that plays a significant role in nitric oxide (NO) signaling. It is often used in cell culture as an NO donor to study the physiological and pathological effects of NO and S-nitrosylation. GSNO can transfer its nitroso group to cysteine residues on target proteins, a post-translational modification known as S-nitrosylation, which can modulate protein function and signaling pathways.[1]
Q2: What are the main factors contributing to GSNO instability in cell culture media?
The stability of GSNO in aqueous solutions, including cell culture media, is influenced by several factors:
-
Temperature: Higher temperatures, such as the standard cell culture incubation temperature of 37°C, accelerate the rate of GSNO decomposition.
-
pH: GSNO stability is pH-dependent. It is generally more stable at a neutral pH (around 7.0-7.4) and less stable at acidic or alkaline pH.[2][3]
-
Light: Exposure to light, particularly in the UV spectrum, can cause photolytic cleavage of the S-N bond, leading to the release of NO and degradation of GSNO.
-
Metal Ions: Trace metal ions, especially copper (Cu²⁺), can catalyze the decomposition of GSNO.[4]
-
Thiols and Reducing Agents: The presence of free thiols, such as glutathione (B108866) (GSH) and cysteine, in the media or secreted by cells can lead to transnitrosation reactions and accelerate GSNO decomposition.[4][5] Ascorbic acid also promotes the reductive cleavage of the S-N bond.[6]
-
Cellular Metabolism: Cells can actively metabolize GSNO. For instance, the presence of cystine in the medium is essential for cell-dependent GSNO decomposition by endothelial cells.[5] Intracellular thiols also contribute to its breakdown.[5]
-
Serum: Fetal Bovine Serum (FBS) in cell culture media can accelerate GSNO decay.[5]
Q3: How should I prepare and store GSNO stock solutions?
To ensure the integrity of your GSNO stock solution, follow these guidelines:
-
Synthesis/Source: GSNO can be synthesized from glutathione and a nitrosating agent (e.g., acidified nitrite) or purchased from a commercial supplier.
-
Solvent: Dissolve GSNO powder in a suitable buffer, such as a phosphate (B84403) buffer at a neutral pH. For some applications, DMSO can be used.
-
Concentration: Prepare a concentrated stock solution (e.g., 100 mM or 500 mM) to minimize the volume added to your cell culture, which can affect the final concentration of other media components.
-
Storage: Aliquot the stock solution into small, single-use volumes and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles. Once an aliquot is thawed, it should be used immediately and any remainder discarded.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of GSNO treatment. | 1. GSNO degradation: The compound may have degraded in the stock solution or in the culture medium before interacting with the cells. | - Prepare fresh GSNO stock solutions regularly. - Minimize the time between adding GSNO to the medium and treating the cells. - Consider using a metal chelator like DTPA or EDTA (at an effective concentration, e.g., 100 µM) in your experiments to reduce metal-catalyzed decomposition. - Protect your GSNO solutions and treated cultures from light. - Perform a time-course experiment to determine the optimal treatment duration for your specific cell type and media conditions. |
| High variability between replicate experiments. | 1. Inconsistent GSNO concentration: This can be due to improper storage, handling, or preparation of GSNO solutions. 2. Differences in cell density or metabolic state: These can affect the rate of GSNO metabolism. | - Always use freshly thawed aliquots of GSNO stock for each experiment. - Ensure uniform cell seeding density and that cells are in a similar growth phase (e.g., logarithmic) across all experiments. - Standardize the incubation time and all handling procedures. |
| Unexpected cytotoxicity observed. | 1. High concentration of GSNO or its byproducts: Bolus addition of high concentrations of GSNO can lead to a burst of NO release and cellular stress. 2. Formation of toxic byproducts: Decomposition of GSNO can lead to the formation of other reactive nitrogen species. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of GSNO for your cell line. - Consider a gradual addition of GSNO or the use of a controlled-release formulation if available. - Ensure the pH of your GSNO stock solution is compatible with your cell culture medium to avoid drastic pH shifts. |
| Difficulty in quantifying the effective GSNO concentration. | 1. Rapid decomposition: The actual concentration of GSNO is constantly changing in the culture medium. | - Measure the GSNO concentration in your culture supernatant at different time points using methods like HPLC or a spectrophotometer (absorbance at ~335 nm). - Use the Griess assay to measure the accumulation of nitrite, a stable end-product of NO oxidation, as an indirect indicator of GSNO decomposition.[7][8] |
Data Presentation
Table 1: Factors Influencing GSNO Stability and Recommended Mitigation Strategies
| Factor | Effect on GSNO Stability | Mitigation Strategy |
| Temperature (37°C) | Decreases stability | Conduct experiments as quickly as possible; for short-term storage of working solutions, keep on ice. |
| Light | Decreases stability | Protect all GSNO-containing solutions and cell cultures from light by using amber tubes and covering plates with foil. |
| pH | Most stable at neutral pH (~7.4) | Ensure the pH of the cell culture medium is properly buffered and maintained. A decrease in pH to 5.0 can enhance stability compared to 7.4, but a further decrease to 3.0 decreases stability.[2] |
| Metal Ions (e.g., Cu²⁺) | Catalyze decomposition | Add a metal chelator such as DTPA or EDTA (e.g., 100 µM) to the cell culture medium. |
| Serum (e.g., FBS) | Decreases stability | If experimentally feasible, consider reducing the serum concentration or using serum-free media during GSNO treatment. Be aware that this may affect cell health.[5] |
| Thiols (e.g., Cysteine) | Decrease stability | Be aware that components of the media (like cystine) and cellular secretions can accelerate GSNO breakdown.[5] The half-life is dependent on the concentration of thiols like GSH.[9] |
Table 2: Estimated Half-Life of GSNO under Various Conditions
| Condition | Estimated Half-Life | Reference |
| Physiological conditions (general) | 159 hours | [10] |
| Aqueous solution (in hours) | Varies (hours) | [9] |
| In the absence of GSH (1 mM GSNO) | Stable for at least 90 minutes | [9] |
| DMEM with 10% FBS (in the absence of cells) | Decomposes over 8-10 hours | [5] |
| DMEM with 10% FBS (in the presence of endothelial cells) | Decomposes over 4-6 hours | [5] |
Note: The half-life of GSNO is highly dependent on the specific experimental conditions. The values presented are estimates and should be empirically determined for your system.
Experimental Protocols
Protocol 1: Preparation of GSNO Stock Solution
Materials:
-
S-Nitrosoglutathione (GSNO) powder
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile, light-blocking microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
In a dark room or under dim light, weigh out the desired amount of GSNO powder.
-
Dissolve the GSNO powder in sterile PBS to a final concentration of 100 mM.
-
Vortex gently until the powder is completely dissolved. The solution should have a characteristic pink/red color.
-
To confirm the concentration, dilute an aliquot of the stock solution in PBS and measure the absorbance at 335 nm. The molar extinction coefficient for GSNO is approximately 922 M⁻¹cm⁻¹.
-
Immediately aliquot the stock solution into single-use, light-blocking tubes.
-
Store the aliquots at -80°C.
Protocol 2: GSNO Treatment of Adherent Cells in Culture
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
GSNO stock solution (from Protocol 1)
-
PBS, sterile
-
Optional: EDTA or DTPA solution
Procedure:
-
Culture adherent cells to the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare the GSNO working solution. Thaw a single-use aliquot of the GSNO stock solution on ice, protected from light.
-
Dilute the GSNO stock solution in pre-warmed (37°C) complete cell culture medium to the final desired treatment concentration. If using a metal chelator, add it to the medium before adding the GSNO. Mix gently by inverting the tube.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the GSNO-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours) at 37°C in a humidified incubator with the appropriate CO₂ concentration. Ensure the plate is protected from light (e.g., by wrapping in aluminum foil).
-
Following incubation, proceed with your downstream analysis (e.g., cell lysis for western blotting, RNA extraction, or media collection for analysis of secreted factors).
Protocol 3: Quantification of GSNO in Cell Culture Supernatant by HPLC
Principle:
This method allows for the direct quantification of GSNO in the culture medium.
Procedure:
-
At the end of the treatment period, collect the cell culture supernatant.
-
To prevent further degradation, immediately add a final concentration of 10 mM N-ethylmaleimide (NEM) to block free thiols.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any cells and debris.
-
Transfer the supernatant to a new tube.
-
Analyze the samples by reverse-phase HPLC with UV detection at 335 nm. A C18 column is typically used.
-
Quantify the GSNO concentration by comparing the peak area to a standard curve generated with known concentrations of freshly prepared GSNO.[11][12]
Mandatory Visualizations
Caption: Factors contributing to the decomposition of GSNO in cell culture media.
Caption: GSNO-mediated S-nitrosylation inhibits NF-κB and STAT3 signaling.
References
- 1. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. scbt.com [scbt.com]
- 11. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protocols for Detecting GSNO-Mediated Protein Modifications
Welcome to the technical support center for the detection of S-nitrosoglutathione (GSNO)-mediated protein modifications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of identifying S-nitrosylated proteins.
Troubleshooting Guide
Encountering issues during your experiments is common. This guide addresses specific problems in a question-and-answer format to help you identify and resolve them effectively.
Question: Why am I observing a low or no signal for my protein of interest?
Answer: A weak or absent signal can stem from several factors, from sample preparation to the detection method itself. The lability of the S-nitrosothiol (SNO) bond is a primary challenge.[1][2]
Table 1: Troubleshooting Low or No Signal
| Potential Cause | Recommended Solution |
| Degradation of SNO modification | Work quickly and on ice. Protect samples from light, as UV can cause photolysis of the S-NO bond.[3][4] Prepare fresh buffers and reagents. |
| Inefficient reduction of S-nitrosothiols | Ascorbate (B8700270) is a common reducing agent, but its efficiency can be substrate-dependent.[1][5] Consider increasing the ascorbate concentration or incubation time.[5] Alternatively, use a more selective reducing agent like sinapinic acid.[6] The presence of copper ions can facilitate ascorbate-mediated reduction.[7] |
| Inefficient labeling of nascent thiols | Ensure the labeling reagent (e.g., biotin-HPDP) is fresh and used at the correct concentration. The pH of the labeling buffer is critical for the reaction. |
| Low abundance of S-nitrosylated protein | Increase the amount of starting material (total protein).[8] Consider enriching your sample for the protein of interest before performing the detection assay. |
| Inefficient protein transfer (Western blotting) | Optimize your Western blot transfer conditions (time, voltage, buffer composition) for your specific protein. Use a positive control to validate the transfer process. |
Question: My results show a high background signal, making it difficult to interpret the data. What could be the cause?
Answer: High background often indicates incomplete blocking of free cysteine thiols or non-specific binding of detection reagents.
Table 2: Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
| Incomplete blocking of free thiols | This is a major cause of false positives.[2][8][9] Ensure complete protein denaturation with SDS to expose all free thiols to the blocking reagent.[6][8][10] Use a sufficient concentration of a highly reactive blocking agent like methyl methanethiosulfonate (B1239399) (MMTS) or N-ethylmaleimide (NEM).[1][6] Consider using more selective blocking reagents like methylsulfonyl benzothiazole (B30560) (MSBT).[11] |
| Non-specific reduction by ascorbate | Ascorbate can potentially reduce disulfide bonds, leading to false positives.[1][9][12] Include a negative control where ascorbate is omitted to assess this.[8] |
| Contamination with reducing agents | Ensure complete removal of the blocking reagent before the reduction step, as it can compete with the labeling reagent.[10] Acetone (B3395972) precipitation is a common method for this.[8] |
| Non-specific binding of avidin (B1170675)/streptavidin | Block the membrane thoroughly before incubation with avidin/streptavidin-HRP. Use a high-quality grade of avidin/streptavidin. |
Question: I am getting inconsistent results between experiments. How can I improve reproducibility?
Answer: Inconsistency often arises from the inherent instability of S-nitrosothiols and minor variations in the experimental procedure.
Table 3: Improving Experimental Reproducibility
| Potential Cause | Recommended Solution |
| Variability in sample handling | Standardize your sample preparation protocol, including lysis conditions and the time between sample collection and processing. |
| Reagent instability | Prepare fresh solutions of labile reagents like GSNO, ascorbate, and biotin-HPDP for each experiment. |
| Light exposure | Consistently protect samples from light throughout the procedure to prevent S-NO bond cleavage.[3][4] |
| Inconsistent blocking or reduction | Ensure precise timing and temperature control during the blocking and reduction steps. |
| Loading inaccuracies | Accurately quantify protein concentration and ensure equal loading for all samples in downstream analyses like Western blotting. |
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practices of detecting GSNO-mediated protein modifications.
Q1: What is the principle behind the biotin-switch assay?
A1: The biotin-switch technique (BST) is the most widely used method for detecting protein S-nitrosylation.[6] It involves three main steps:
-
Blocking: All free cysteine thiols in a protein sample are irreversibly blocked, typically with a reagent like MMTS.[6][8]
-
Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using an agent like ascorbate.[6][8]
-
Labeling: The newly formed thiols are then labeled with a thiol-reactive biotinylating agent, such as biotin-HPDP.[1][6] The biotinylated proteins can then be detected by Western blotting or enriched using avidin-based affinity capture for mass spectrometry analysis.[6]
Q2: What are the main limitations of the biotin-switch assay?
A2: While powerful, the BST has several potential pitfalls:
-
False positives: Incomplete blocking of free thiols is a significant source of false-positive signals.[2][3][9]
-
Non-specific reduction: Ascorbate, the common reducing agent, can also reduce disulfide bonds under certain conditions, leading to incorrect identification.[1][9][12]
-
Lability of the S-NO bond: The inherent instability of S-nitrosothiols can lead to loss of the modification during sample preparation.[1][2]
-
Inefficient reduction: The reduction of some S-nitrosothiols by ascorbate can be inefficient, leading to an underestimation of S-nitrosylation.[1][5]
Q3: What is SNO-RAC, and how does it differ from the biotin-switch assay?
A3: SNO-RAC (S-Nitrosothiol Resin-Assisted Capture) is a variation of the biotin-switch method.[1][13][14] Instead of labeling the nascent thiols with biotin-HPDP, they are directly captured on a thiol-reactive resin (e.g., thiopropyl sepharose).[15][16] This combines the labeling and enrichment steps into one, simplifying the workflow and potentially improving the detection of high-molecular-weight S-nitrosylated proteins.[4][13][14]
Q4: What are the essential controls to include in my experiments?
A4: Proper controls are crucial for interpreting your results accurately. Key controls include:
-
Minus ascorbate control: This sample undergoes the entire procedure except for the addition of the reducing agent. A signal in this lane indicates incomplete blocking of free thiols.[8]
-
Pre-photolysis control: Exposing the sample to UV light before the blocking step will cleave S-NO bonds. A diminished signal in this sample compared to the untreated sample confirms the signal is S-nitrosylation-dependent.[8]
-
Positive control: Treating a sample with an S-nitrosylating agent like S-nitrosocysteine (CysNO) can validate that the assay is working.[8]
-
Loading control: For Western blot analysis, probing for a housekeeping protein ensures equal protein loading between lanes.[4]
Q5: How can I identify the specific site of S-nitrosylation on a protein?
A5: Mass spectrometry is the primary method for identifying the specific cysteine residue that is S-nitrosylated.[6] After enriching the S-nitrosylated proteins or peptides (using either biotin-switch with avidin affinity chromatography or SNO-RAC), the samples are subjected to mass spectrometry analysis. The addition of the labeling tag (or the peptide's binding to the resin) allows for the identification of the modified peptide and, through tandem mass spectrometry (MS/MS), the precise location of the modified cysteine.[3]
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Protocol 1: Biotin-Switch Technique (BST)
This protocol is a standard method for the detection of S-nitrosylated proteins in a complex mixture.
Materials:
-
HENTS buffer: 250 mM HEPES-NaOH (pH 7.4), 1 mM EDTA, 0.1 mM neocuproine, 1% (v/v) Triton X-100, 0.1% (w/v) SDS.[17]
-
Blocking Buffer: HENTS buffer containing 20 mM MMTS.
-
Labeling Buffer: HENTS buffer containing 1 mM biotin-HPDP.
-
Reducing Solution: 20 mM sodium ascorbate in HENTS buffer.
-
Acetone (ice-cold).
Procedure:
-
Sample Preparation: Lyse cells or tissues in HENTS buffer on ice. Protect the lysate from light.
-
Blocking Free Thiols: Add an equal volume of Blocking Buffer to the protein lysate. Incubate at 50°C for 20 minutes with gentle agitation to denature proteins and block free thiols.[8]
-
Protein Precipitation: Precipitate the proteins by adding four volumes of ice-cold acetone. Incubate at -20°C for 20 minutes.
-
Washing: Centrifuge at 13,000 x g for 10 minutes to pellet the proteins. Carefully discard the supernatant. Wash the pellet twice with ice-cold acetone. Air-dry the pellet briefly.
-
Resuspension: Resuspend the protein pellet in HENTS buffer.
-
Reduction and Labeling: Divide the resuspended sample into two equal aliquots.
-
Test Sample: Add Reducing Solution.
-
Negative Control: Add HENTS buffer without ascorbate.
-
Immediately add Labeling Buffer to both samples. Incubate for 1 hour at room temperature in the dark.
-
-
Analysis: The biotinylated proteins can now be analyzed by SDS-PAGE and Western blotting using an anti-biotin antibody or streptavidin-HRP, or they can be enriched for mass spectrometry analysis.
Protocol 2: S-Nitrosothiol Resin-Assisted Capture (SNO-RAC)
This protocol provides an alternative to the BST for enriching S-nitrosylated proteins.
Materials:
-
HENS Buffer: 100 mM HEPES (pH 8.0), 1 mM EDTA, 0.1 mM Neocuproine.[4]
-
Blocking Buffer: HENS buffer with 20 mM MMTS and 2.5% SDS.
-
Thiopropyl Sepharose 6B resin.
-
Wash Buffer 1: HENS buffer with 1% Triton X-100.
-
Wash Buffer 2: HENS buffer with 600 mM NaCl.
-
Elution Buffer: HENS buffer with 10% β-mercaptoethanol.[4]
-
Sodium Ascorbate solution: 500 mM in HEN buffer.[4]
Procedure:
-
Resin Preparation: Hydrate the Thiopropyl Sepharose 6B resin in water overnight at 4°C. Wash the resin with HENS buffer.[4]
-
Sample Preparation and Blocking: Lyse cells or tissues and block free thiols as described in the BST protocol (steps 1 and 2).
-
Removal of Blocking Reagent: Remove excess MMTS by acetone precipitation (as in BST steps 3 and 4).
-
Resuspension: Resuspend the protein pellet in HENS buffer.
-
Capture of S-nitrosylated Proteins:
-
Test Sample: Add sodium ascorbate to a final concentration of 50 mM, followed immediately by the prepared thiopropyl sepharose resin.[4]
-
Negative Control: Add HEN buffer instead of ascorbate, followed by the resin.[4]
-
Incubate for 4 hours at room temperature with gentle rotation, protected from light.
-
-
Washing: Pellet the resin by centrifugation. Wash the resin sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by incubating the resin with Elution Buffer.
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
The following diagrams illustrate key pathways and workflows related to the detection of GSNO-mediated protein modifications.
Caption: GSNO Metabolism and Protein S-Nitrosylation Pathway.
Caption: Biotin-Switch Technique (BST) Experimental Workflow.
Caption: SNO-RAC Experimental Workflow.
References
- 1. Chemical methods to detect S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein S-nitrosylation: specificity and identification strategies in plants [frontiersin.org]
- 4. An optimized protocol for isolation of S-nitrosylated proteins from C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and application of the biotin-switch assay for the identification of S-nitrosated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies and Tools to Explore Protein S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper dependence of the biotin switch assay: modified assay for measuring cellular and blood nitrosated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Gel Detection of S-Nitrosated Proteins using Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liverpool.ac.uk [liverpool.ac.uk]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-phase capture for the detection and relative quantification of S-nitrosoproteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Stability Showdown: GSNO vs. S-nitrosocysteine in the World of Nitric Oxide Donors
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of nitric oxide (NO) signaling and therapeutics, S-nitrosothiols (RSNOs) have emerged as critical players, acting as carriers and donors of NO. Among these, S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO) are two of the most physiologically relevant and extensively studied molecules. Their stability is a paramount concern for researchers in designing experiments and for pharmacologists in developing novel therapeutics. This guide provides an objective comparison of the stability of GSNO and S-nitrosocysteine, supported by experimental data, detailed protocols, and visual representations of key concepts.
At a Glance: Key Stability Differences
S-nitrosocysteine is generally less stable than GSNO under various conditions.[1] This difference in stability is a key determinant of their distinct biological activities and potential therapeutic applications. While the inherent instability of CysNO allows for rapid NO release, the greater stability of GSNO makes it a more reliable long-term NO donor in many experimental and physiological contexts.
Quantitative Stability Comparison
The stability of GSNO and S-nitrosocysteine is influenced by a multitude of factors, including temperature, pH, light exposure, and the presence of metal ions. The following tables summarize key quantitative data from comparative studies.
Table 1: Half-life of GSNO and S-nitroso-N-acetylcysteine (SNAC), a Cysteine Derivative, under Controlled Conditions
| Compound (1 mM) | Temperature (°C) | Conditions | Half-life (days) | Apparent Activation Energy (kJ mol⁻¹) |
| GSNO | 25 | Dark, metal ion-free | 49 | 84 ± 14 |
| SNAC | 25 | Dark, metal ion-free | 76 | 90 ± 6 |
Data from Gomes et al., 2019.[2][3] SNAC is used here as a representative primary S-nitrosothiol for comparison.
Table 2: Influence of Environmental Factors on the Decomposition of GSNO and S-nitroso-N-acetylcysteine (SNAC)
| Factor | Effect on GSNO | Effect on SNAC | Key Findings |
| pH | Most stable in the pH range of 5-7.[2][3] | Most stable in the pH range of 5-7.[2][3] | At high pH, GSNO decomposition involves the formation of an intermediate that generates nitrite.[2][3] |
| Light | Exposure to room light led to a 5-fold increase in the initial rate of decomposition.[2][3] | Exposure to room light led to a 5-fold increase in the initial rate of decomposition.[2][3] | Both compounds are photosensitive. |
| Metal Ions (Copper) | Less sensitive to the catalytic action of metal ions.[2][3] The decomposition by added copper ions is more stoichiometric than catalytic.[4] | More sensitive to the catalytic action of metal ions.[2] | The γ-glutamyl group of glutathione (B108866) in GSNO may act as a weak copper chelator, preventing catalytic decomposition.[4] |
| Thiols | Decomposition is more rapid in the presence of excess thiol.[1] | Decomposition is reduced with added thiol.[1] | This highlights the role of transnitrosation reactions. |
Experimental Protocols
Understanding the methodologies used to assess stability is crucial for interpreting data and designing new experiments. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Spectrophotometric Determination of S-nitrosothiol Decomposition
This method is widely used to monitor the concentration of RSNOs over time by measuring the absorbance of the S-N bond.
Objective: To determine the kinetic stability of GSNO and S-nitrosocysteine solutions under specific conditions (e.g., temperature, pH, light).
Materials:
-
S-nitrosoglutathione (GSNO) or S-nitrosocysteine (CysNO)
-
Phosphate buffer (or other appropriate buffer system)
-
UV-Vis Spectrophotometer
-
Temperature-controlled cuvette holder
-
Amber vials or light-protected containers
Procedure:
-
Solution Preparation: Prepare a stock solution of the S-nitrosothiol (e.g., 1 mM) in the desired buffer. To minimize metal-catalyzed decomposition, it is recommended to use buffers prepared with metal-free water and to add a chelating agent like EDTA (e.g., 100 µM).
-
Incubation: Aliquot the solution into amber vials and incubate under the desired experimental conditions (e.g., constant temperature in a water bath, exposure to a specific light source).
-
Spectrophotometric Measurement: At regular time intervals, take an aliquot of the solution and measure its absorbance at the characteristic wavelength for the S-N bond (approximately 335 nm for GSNO and 340 nm for CysNO).
-
Data Analysis: The concentration of the S-nitrosothiol is proportional to the absorbance. Plot the natural logarithm of the concentration versus time. The slope of this plot will give the first-order rate constant (k) of decomposition. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Signaling Pathways and Decomposition Mechanisms
The stability of GSNO and S-nitrosocysteine directly impacts their role in cellular signaling. Their decomposition, often leading to the release of NO, can be influenced by various cellular components.
Caption: Transnitrosation and decomposition pathways of GSNO and CysNO.
The greater stability of GSNO allows it to act as a reservoir for NO, transferring its nitroso group to other thiols, such as cysteine, in a process called transnitrosation.[4] The resulting CysNO is more labile and can readily S-nitrosylate target proteins, thereby modulating their function. The enzyme S-nitrosoglutathione reductase (GSNOR) plays a key role in regulating intracellular levels of S-nitrosothiols by metabolizing GSNO.[5]
Caption: General workflow for assessing S-nitrosothiol stability.
Concluding Remarks for the Researcher
The choice between using GSNO and S-nitrosocysteine in experimental or therapeutic contexts hinges on the desired kinetics of NO release and the specific biological environment.
-
For sustained, long-term NO release and studies where stability is paramount, GSNO is the superior choice. Its relative resistance to metal-catalyzed decomposition and slower thermal and photolytic decay make it a more predictable NO donor.
-
For applications requiring rapid NO delivery or for studying the effects of a more labile S-nitrosothiol, S-nitrosocysteine or its derivatives may be more appropriate. However, researchers must be acutely aware of its inherent instability and take precautions to control for factors that accelerate its decomposition.
Ultimately, a thorough understanding of the distinct stability profiles of GSNO and S-nitrosocysteine is essential for the accurate interpretation of experimental results and the successful development of NO-based therapeutics. The data and protocols presented in this guide offer a foundational resource for navigating the complexities of these important biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-nitrosation of conserved cysteines modulates activity and stability of S-nitrosoglutathione reductase (GSNOR) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of S-Nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP)
For researchers, scientists, and drug development professionals working with nitric oxide (NO) donors, understanding the stability of these compounds is paramount for reproducible experimental results and the development of effective therapeutics. S-Nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP) are two of the most commonly used S-nitrosothiols (RSNOs) for in vitro and in vivo studies. This guide provides an objective comparison of their stability under various laboratory conditions, supported by experimental data, detailed protocols, and visual diagrams of relevant pathways and workflows.
S-nitrosothiols are susceptible to decomposition by several factors, including heat, light, and the presence of metal ions.[1][2] The stability of these NO donors is critical as it dictates the rate and duration of nitric oxide release, which in turn influences their biological activity. While both are valuable research tools, their differing stability profiles make them suitable for different applications.
Quantitative Stability Comparison
The stability of GSNO and SNAP is influenced by environmental conditions. Generally, GSNO exhibits greater stability than SNAP under many common laboratory conditions.[1][2][3] However, the relative stability can be influenced by the specific pH.[1][2] The following table summarizes quantitative data on the stability of GSNO and SNAP under various conditions.
| Condition | S-Nitrosoglutathione (GSNO) | S-nitroso-N-acetylpenicillamine (SNAP) | Key Findings | Reference(s) |
| Temperature | Inverse relationship between stability and temperature. Refrigeration significantly extends shelf life. | Inverse relationship between stability and temperature. Refrigeration significantly extends shelf life. | Both compounds are more stable at lower temperatures. | [1][2] |
| pH | More stable at pH 5.0 than at pH 7.4 or 3.0.[1][2] Increased stability in the pH range of 5-7. Some studies suggest GSNO is most stable at a near-neutral pH.[4] | More stable at pH 5.0 than at pH 7.4.[2] Becomes more stable than GSNO at pH 3.0.[1][2] | Both are generally more stable in slightly acidic conditions (pH 5.0-7.0). SNAP shows greater stability in more acidic environments (pH 3.0) compared to GSNO. | [1][2][4] |
| Light Exposure | After 7 hours of exposure to overhead fluorescent lighting, 19.3 ± 0.5% decomposed.[2] | After 7 hours of exposure to overhead fluorescent lighting, 30 ± 2% decomposed.[1][2] | Both are susceptible to light-induced decomposition, with SNAP being more so than GSNO. | [1][2] |
| Half-life (1mM solution at 25°C in the dark) | 49 days | 76 days (for S-nitroso-N-acetylcysteine, a similar primary RSNO) | Under controlled dark conditions, SNAP's analogue shows a longer half-life. | |
| Thermal Decomposition (Solid State) | S-N bond cleavage at 134.7 ± 0.8 °C.[2] | S-N bond cleavage at 132.8 ± 0.9 °C.[1][5] | GSNO is slightly more stable in its solid form with respect to thermal decomposition. | [1][2][5] |
| Metal Ions | Less sensitive to the catalytic action of metal ions.[6] Decomposition is catalyzed by Cu+ ions.[7] | More sensitive to the catalytic action of metal ions than GSNO.[6] Decomposition is catalyzed by Cu+ ions.[8][9] | Both are destabilized by metal ions, particularly cuprous ions, but GSNO is comparatively less sensitive. | [6][7][8][9] |
Experimental Protocols
To assess the stability of GSNO and SNAP, a standardized experimental protocol is crucial. Below is a detailed methodology for a typical stability study.
Objective:
To compare the stability of GSNO and SNAP under different temperature, pH, and light conditions.
Materials:
-
S-Nitrosoglutathione (GSNO)
-
S-nitroso-N-acetylpenicillamine (SNAP)
-
Phosphate buffered saline (PBS)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
EDTA (to chelate metal ions)
-
UV-Vis Spectrophotometer
-
pH meter
-
Incubator/water bath
-
Refrigerator
-
Light source (e.g., fluorescent lamp)
-
Aluminum foil
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 1 mM stock solutions of both GSNO and SNAP in PBS (pH 7.4) containing 0.1 mM EDTA.[3] The presence of EDTA is crucial to prevent metal ion-catalyzed decomposition.[10]
-
Measure the initial absorbance of the solutions using a UV-Vis spectrophotometer. GSNO has a characteristic absorbance peak around 335 nm, and SNAP around 340 nm.[11][12]
-
-
Experimental Conditions:
-
Temperature: Aliquot the stock solutions into separate vials. Incubate sets of vials at different temperatures (e.g., 4°C in a refrigerator, 25°C at room temperature, and 37°C in an incubator).[11] Ensure all vials are protected from light by wrapping them in aluminum foil.
-
pH: Adjust the pH of the stock solutions to desired levels (e.g., 3.0, 5.0, and 7.4) using HCl or NaOH.[1][2] Incubate these solutions at a constant temperature (e.g., 25°C) and protect them from light.
-
Light Exposure: Place a set of vials under a fluorescent light source at a controlled distance and temperature (e.g., 25°C).[11] Wrap a control set of vials in aluminum foil and place them under the same temperature conditions.
-
-
Data Collection:
-
At specified time intervals (e.g., 0, 1, 3, 6, 12, 24, and 48 hours), take a sample from each vial.
-
Measure the absorbance of each sample at the respective maximum wavelength (335 nm for GSNO, 340 nm for SNAP).
-
The concentration of the remaining RSNO can be calculated using the Beer-Lambert law.[11]
-
-
Data Analysis:
-
Calculate the percentage of GSNO or SNAP remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining RSNO against time for each condition.
-
Determine the half-life (t½) of each compound under each condition, which is the time it takes for the concentration to decrease by 50%.
-
Visualizing Key Processes
To further aid in the understanding of the roles and properties of these NO donors, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the factors influencing their stability.
Caption: Nitric oxide signaling via the cGMP pathway.[13][14][15]
Caption: Experimental workflow for stability assessment.
Caption: Factors influencing the stability of GSNO and SNAP.
Conclusion
The choice between GSNO and SNAP as a nitric oxide donor should be informed by their respective stability profiles in the context of the planned experiment. GSNO generally offers greater stability, particularly in the presence of light and metal ions, making it a robust choice for many applications.[1][2] SNAP, while more labile under certain conditions, exhibits enhanced stability at a lower pH, which could be advantageous in specific experimental setups.[2] By carefully considering the factors of temperature, pH, and light, and by employing standardized protocols, researchers can ensure the reliable and effective use of these important NO-releasing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decomposition of S-nitrosoglutathione in the presence of copper ions and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and mechanism of the decomposition of S-nitrosoglutathione by l-ascorbic acid and copper ions in aqueous solution to produce nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
UPLC-MS/MS for Accurate GSNO Quantification in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of S-nitrosoglutathione (GSNO), a critical endogenous S-nitrosothiol involved in nitric oxide signaling, is paramount for advancing research in cardiovascular health, neuroscience, and drug development. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with alternative methods for GSNO quantification in plasma, supported by experimental data and detailed protocols.
Performance Comparison of GSNO Quantification Methods
The choice of analytical method for GSNO quantification significantly impacts the accuracy and sensitivity of measurements. Below is a summary of quantitative data comparing UPLC-MS/MS with other common techniques.
| Parameter | UPLC-MS/MS | HPLC with Fluorescence Detection (pre-column derivatization with OPA) | Reversed Phase Chromatography with Atomic Fluorescence Spectrometry (RPC-CVGAFS) |
| Limit of Quantitation (LOQ) | 2.8 nM[1][2] | 100 nM[3] | Not explicitly stated, but endogenous levels of 157-257 nM were detected[4] |
| Linearity Range | 0-300 nM[1] | 0-1000 nM[5] | Not explicitly stated |
| Internal Standard | S-[15N]nitrosoglutathione (GS15NO)[1][2] | Not typically used in this derivatization method | Not explicitly stated |
| Matrix Effect | A considerable matrix effect was observed, which was however outweighed by the internal standard GS(15)NO.[1] | Minimized by sample preparation and chromatographic separation. | Minimized by sample preparation and chromatographic separation. |
| Endogenous GSNO Detection | Not detected above the LOQ of 2.8 nM in healthy subjects.[1] | Not detected above the LOQ of 100 nM in healthy humans.[3] | Detected in the range of 157-257 nM in plasma from blood sampled by syringe.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
UPLC-MS/MS for GSNO Quantification
This method offers high sensitivity and specificity for the quantification of GSNO in plasma.
1. Sample Preparation:
-
To prevent GSNO degradation and artifactual formation, fresh blood samples must be immediately treated with a stabilizing solution.[1][2][6]
-
A common stabilizing solution contains N-ethylmaleimide (NEM) to block free thiol groups, a serine/borate buffer to inhibit γ-glutamyltransferase (γGT) activity, and EDTA to chelate metal ions.[1][2]
-
The internal standard, GS15NO, is added to the plasma sample.[1][2]
-
Plasma is then subjected to ultrafiltration (e.g., using a 10 kDa cut-off filter) to remove proteins.[1][2]
2. UPLC-MS/MS Analysis:
-
Chromatography: The ultrafiltrate is injected into a UPLC system. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separation.[1]
-
Mobile Phase: An isocratic mobile phase, for example, acetonitrile-water (70:30, v/v) containing 20 mM ammonium (B1175870) formate (B1220265) at pH 7, is used.[1]
-
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer with a positive electrospray ionization (ESI+) source.[1]
Alternative Method: HPLC with Fluorescence Detection
This method relies on the derivatization of GSNO to a fluorescent compound.
1. Sample Preparation:
-
Plasma samples are treated with N-ethylmaleimide (NEM) to eliminate interference from reduced glutathione (B108866) (GSH).[3]
-
GSNO is then converted to GSH by the addition of 2-mercaptoethanol.[3]
-
The resulting GSH is derivatized with o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent isoindole derivative.[3]
2. HPLC Analysis:
-
Chromatography: The derivatized sample is injected into an HPLC system equipped with a suitable reversed-phase column.
-
Detection: The fluorescent derivative is detected using a fluorescence detector.[3]
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the key steps of each method.
References
- 1. UPLC-MS/MS measurement of S-nitrosoglutathione (GSNO) in human plasma solves the S-nitrosothiol concentration enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of S-nitrosoglutathione in plasma: comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Ephemeral: A Comparative Guide to S-Nitrosoglutathione (GSNO) Detection Methodologies
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of S-nitrosoglutathione (GSNO), a critical signaling molecule, is paramount. This guide provides an objective comparison of various GSNO detection methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
S-Nitrosoglutathione (GSNO) is a key biological carrier and donor of nitric oxide (NO), playing a pivotal role in a multitude of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. Due to its inherent instability and low physiological concentrations, the precise measurement of GSNO presents a significant analytical challenge. This guide delves into a comparative analysis of prominent direct and indirect methods for GSNO detection.
Quantitative Performance of GSNO Detection Methodologies
The selection of a suitable GSNO detection method often hinges on its sensitivity, specificity, and the complexity of the biological matrix being analyzed. The following table summarizes the key quantitative performance characteristics of various methodologies.
| Methodology | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| Direct Methods | ||||||
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by LC followed by specific mass-to-charge ratio detection. | 0.31 mg/L[1][2] | 1.03 mg/L[1][2] | 0.1 - 10 ppm[1] | High specificity and sensitivity, allows for simultaneous detection of related compounds (GSH, GSSG).[1][2][3][4] | Requires expensive equipment and specialized expertise. Matrix effects can be a challenge.[3] |
| HPLC with Electrochemical Detection (HPLC-ED) | Separation by HPLC followed by electrochemical detection of GSNO. | Not explicitly stated, but high sensitivity is reported. | Not explicitly stated, but high sensitivity is reported. | Not explicitly stated. | Simple, no derivatization required, and provides a redox profile.[5][6][7] | Requires high potential for detection, which can shorten electrode lifetime.[5][6][7] |
| Fluorescent Probes | Chemical probes that exhibit a fluorescent response upon reaction with S-nitrosothiols. | ~90 nM (for SNOP1)[8] | Not explicitly stated. | 0 - 30 µM (for SNOP1)[8] | High sensitivity, suitable for cellular imaging.[8][9] | Specificity can be a concern, potential for interference from other reactive species.[8] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects the unpaired electron in the NO moiety of GSNO after spin trapping. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Highly specific for paramagnetic species like NO. | Relatively low sensitivity, requires specialized equipment. |
| UV-Visible Spectrophotometry | Measures the characteristic absorbance of the S-N bond in GSNO. | Micromolar range[10] | Not explicitly stated. | Not explicitly stated. | Simple, accessible instrumentation. | Low sensitivity and specificity, susceptible to interference.[10] |
| Indirect Methods | ||||||
| Saville-Griess Assay | Mercuric ion-mediated cleavage of the S-NO bond, followed by colorimetric detection of nitrite. | ~500 nM[11] | Not explicitly stated. | Not explicitly stated. | Simple, inexpensive. | Lacks specificity for GSNO (detects total RSNOs), interference from nitrite.[11] |
| Chemiluminescence | Reductive cleavage of the S-NO bond and detection of the liberated NO via its reaction with ozone. | Low nanomolar to picomolar range.[12] | Not explicitly stated. | Not explicitly stated. | Very high sensitivity.[12] | Can detect other NO species, requiring steps to ensure specificity.[11] |
| Biotin (B1667282) Switch Technique (BST) | Blocking of free thiols, selective reduction of S-nitrosothiols, and biotinylation of the nascent thiols for detection. | Dependent on detection method (e.g., Western blot). | Not applicable (primarily for identification). | Not applicable. | Allows for the identification of S-nitrosylated proteins.[12][13] | Indirect, multi-step process prone to artifacts.[12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the practical application of these methodologies, the following diagrams illustrate a key GSNO-related signaling pathway and the general experimental workflows for major detection techniques.
Caption: GSNO Synthesis, Metabolism, and Signaling Pathway.
Caption: General Experimental Workflows for GSNO Detection.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are protocols for key GSNO detection methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity for the quantification of GSNO.[3]
a. Sample Preparation:
-
To prevent GSNO degradation and artifactual formation, collect blood samples with a cocktail containing N-ethylmaleimide (NEM) to block free thiols, serine-borate to inhibit γ-glutamyltransferase, and EDTA to chelate metal ions.[3]
-
Centrifuge the blood to obtain plasma.
-
Spike the plasma with a known concentration of a stable isotope-labeled internal standard (e.g., GS¹⁵NO).[3]
-
Perform ultrafiltration to remove proteins (e.g., using a 10 kDa cutoff filter).[3]
-
The resulting ultrafiltrate is ready for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC column (e.g., HILIC) with an isocratic mobile phase, such as acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[3]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with positive electrospray ionization (ESI+).
-
Quantification: Use selected-reaction monitoring (SRM) to monitor specific mass transitions for GSNO (e.g., m/z 337 → 307) and the internal standard (e.g., m/z 338 → 307 for GS¹⁵NO).[3]
-
Construct a calibration curve using standards of known GSNO concentrations to quantify the endogenous GSNO in the sample.
Saville-Griess Assay
A colorimetric method for the determination of total S-nitrosothiol concentration.[11]
-
Prepare two sets of samples. To one set, add a solution of mercuric chloride (HgCl₂) to cleave the S-NO bond, releasing nitrite. The other set serves as a control without HgCl₂.
-
Incubate the samples to allow for the complete cleavage of the S-NO bond.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to all samples.
-
Incubate in the dark to allow for the colorimetric reaction to develop.
-
Measure the absorbance at approximately 540 nm using a spectrophotometer.
-
The concentration of S-nitrosothiols is determined by subtracting the absorbance of the control samples (endogenous nitrite) from the absorbance of the HgCl₂-treated samples.
Tri-iodide Chemiluminescence Assay
A highly sensitive method for detecting NO released from S-nitrosothiols.[11]
-
Prepare a tri-iodide solution by dissolving potassium iodide and iodine in glacial acetic acid.
-
Purge the reaction vessel with an inert gas (e.g., helium) to remove oxygen.
-
Inject the sample into the tri-iodide solution. The tri-iodide reduces the S-NO bond, releasing NO gas.
-
The released NO is carried by the inert gas stream to a chemiluminescence NO analyzer.
-
In the analyzer, NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light as it returns to its ground state.
-
A photomultiplier tube detects the emitted light, and the signal is proportional to the amount of NO, and thus the initial S-nitrosothiol concentration.
-
To specifically measure S-nitrosothiols, samples can be pre-treated with sulfanilamide to remove interfering nitrite.[11]
Biotin Switch Technique (BST)
An indirect method for the detection and identification of S-nitrosylated proteins.[12][13]
a. Blocking of Free Thiols:
-
Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as S-methyl methanethiosulfonate (B1239399) (MMTS), and a detergent (e.g., SDS) to denature proteins and expose buried thiols.
-
Incubate the sample to ensure complete blocking of all free cysteine residues.
-
Remove excess blocking agent, typically by acetone (B3395972) precipitation of the proteins.
b. Reduction of S-Nitrosothiols:
-
Resuspend the protein pellet in a buffer containing a reducing agent, such as ascorbate, to selectively cleave the S-NO bond and generate a free thiol.
c. Biotinylation of Nascent Thiols:
-
Immediately add a thiol-reactive biotinylating agent, such as biotin-HPDP, to the sample to label the newly formed free thiols.
-
Incubate to allow for complete biotinylation.
d. Detection:
-
The biotinylated proteins can be detected by various methods, including Western blotting with an anti-biotin antibody or streptavidin-HRP.
-
For proteomic analysis, the biotinylated proteins can be enriched using streptavidin-agarose beads followed by mass spectrometry to identify the S-nitrosylated proteins and the specific sites of modification.
Conclusion
The selection of an appropriate GSNO detection methodology is a critical decision that depends on the specific research question, the nature of the sample, and the available resources. For highly specific and sensitive quantification, LC-MS/MS is the gold standard. When cellular localization is of interest, fluorescent probes offer powerful imaging capabilities. For high-throughput screening or when high sensitivity is required for total RSNOs, chemiluminescence is a valuable tool. The Saville-Griess assay provides a simple, cost-effective method for estimating total RSNO levels, while the biotin switch technique remains indispensable for identifying the targets of S-nitrosylation. By understanding the principles, performance characteristics, and protocols of these diverse methods, researchers can confidently choose the most suitable approach to unravel the complex roles of GSNO in biology and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS measurement of S-nitrosoglutathione (GSNO) in human plasma solves the S-nitrosothiol concentration enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and quantification of S-nitrosoglutathione (GSNO) in pepper (Capsicum annuum L.) plant organs by LC-ES/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of GSH, GSSG, and GSNO using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Reductive Ligation Based Fluorescent Probe for S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liverpool.ac.uk [liverpool.ac.uk]
A Comparative Guide to Spectrophotometric and Chromatography-Based GSNO Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the quantification of S-nitrosoglutathione (GSNO), a critical signaling molecule involved in nitric oxide (NO) metabolism and post-translational modification of proteins. We will objectively compare the performance of widely used spectrophotometric and chromatography-based assays, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific applications.
Introduction to GSNO and its Analytical Challenges
S-nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that plays a pivotal role in various physiological and pathological processes by mediating NO signaling through S-nitrosation of proteins.[1][2] Accurate quantification of GSNO in biological samples is crucial for understanding its role in cellular signaling and for the development of novel therapeutics. However, the inherent instability of the S-NO bond and the potential for artifactual formation of GSNO during sample preparation present significant analytical challenges.[1][3] Therefore, the choice of analytical method must be carefully considered based on the specific requirements for sensitivity, specificity, and throughput.
Principles of GSNO Quantification Methods
Spectrophotometric Assays
Spectrophotometric methods for GSNO quantification are generally based on two main principles: direct measurement of its characteristic absorbance or indirect measurement following a chemical reaction that produces a colored or fluorescent product.
-
Direct UV/Vis Detection: GSNO exhibits a characteristic absorption peak in the UV region at approximately 334-335 nm.[4][5] This property allows for direct quantification in aqueous solutions. However, the low molar absorptivity of GSNO (ε = 922 M⁻¹cm⁻¹) results in relatively low sensitivity, typically in the micromolar range, making it less suitable for biological samples with low endogenous GSNO concentrations.[4]
-
Colorimetric and Fluorometric Assays: To enhance sensitivity, several indirect methods have been developed. The most common is the Saville assay , which involves the cleavage of the S-NO bond by mercuric ions (Hg²⁺). The released nitrite (B80452) (NO₂⁻) then reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo dye that can be measured colorimetrically.[4][6] Fluorometric variations of this principle, using reagents like 2,3-diaminonaphthalene (B165487) (DAN), offer even higher sensitivity, reaching the nanomolar range.[4][7]
Chromatography-Based Assays
Chromatography-based methods, particularly High-Performance Liquid Chromatography (HPLC), offer superior specificity and sensitivity by physically separating GSNO from other components in a complex mixture before detection. Various detection methods can be coupled with HPLC for GSNO analysis.
-
HPLC with UV/Vis Detection: This is a straightforward approach where GSNO is separated on an HPLC column and detected by its absorbance at ~335 nm.[1][4] While more specific than direct spectrophotometry, its sensitivity can still be a limiting factor for biological samples.[1] The detection limit is typically in the micromolar range.[8]
-
HPLC with Fluorescence Detection: To improve sensitivity, pre-column or post-column derivatization techniques are employed. A common method involves the reduction of GSNO to reduced glutathione (B108866) (GSH), followed by derivatization with o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent isoindole derivative.[4][9] This method can achieve detection limits in the nanomolar range.[9]
-
HPLC with Electrochemical Detection (ECD): This technique offers high sensitivity and selectivity for the simultaneous measurement of GSH, its oxidized form (GSSG), and GSNO without the need for derivatization.[1][3] GSNO is detected based on its electrochemical properties at a specific potential.[1][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is one of the most sensitive and specific methods for GSNO quantification.[11][12] It allows for the unambiguous identification and quantification of GSNO based on its mass-to-charge ratio and fragmentation pattern, with detection limits reaching the low nanomolar or even picomolar range.[12]
Performance Comparison of GSNO Assays
The choice of an appropriate assay depends on a balance of factors including sensitivity, specificity, cost, and the nature of the sample matrix. The following table summarizes the quantitative performance of the different methods based on published data.
| Assay Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Advantages | Disadvantages |
| Direct UV/Vis Spectrophotometry | Absorbance at ~335 nm | Micromolar range[4] | Sample dependent | Simple, rapid, non-destructive | Low sensitivity and specificity[4] |
| Saville Assay (Colorimetric) | Mercury-induced S-NO cleavage and Griess reaction | ~500 nM[6] | 0.5 - 100 µM[7] | Inexpensive, widely used | Interference from other nitrite sources, use of mercury[6] |
| Fluorometric Assays (e.g., with DAN) | Mercury-induced S-NO cleavage and reaction with DAN | Nanomolar range[4] | 50 - 1000 nM[7] | High sensitivity | Interference from other nitrite sources, use of mercury[4] |
| HPLC-UV | Chromatographic separation followed by UV detection at ~335 nm | LOQ: ~0.6 µM[8] | Up to 100 µM | Good specificity, can simultaneously measure other species | Lower sensitivity compared to other HPLC methods[1] |
| HPLC-Fluorescence (with OPA derivatization) | Chromatographic separation, reduction to GSH, and derivatization with OPA | LOD: 3 nM, LOQ: 100 nM in plasma ultrafiltrate[9] | Up to 1000 nM[9] | High sensitivity and specificity | Requires derivatization, potential for GSH interference if not properly managed[9] |
| HPLC-ECD | Chromatographic separation and electrochemical detection | Not explicitly stated, but described as sensitive[1][3] | Not explicitly stated | High sensitivity, simultaneous detection of GSH, GSSG, and GSNO, no derivatization required[1] | Requires specialized detector, potential for electrode fouling |
| LC-MS/MS | Chromatographic separation and mass spectrometric detection | LOQ: 2.8 nM[12] | 0 - 300 nM[12] | Very high sensitivity and specificity, unambiguous identification | High instrument cost, requires specialized expertise, potential for matrix effects[12] |
Experimental Protocols
Spectrophotometric GSNO Quantification (Direct UV/Vis)
This protocol is adapted from the principle of direct measurement of GSNO absorbance.
a. Materials:
-
Spectrophotometer capable of measuring absorbance at 334 nm.
-
Quartz cuvettes.
-
GSNO standard solution.
-
Phosphate (B84403) buffer (pH 7.4).
b. Procedure:
-
Prepare a stock solution of GSNO and determine its concentration by measuring the absorbance at 334 nm. The molar extinction coefficient of GSNO is approximately 900 M⁻¹cm⁻¹ at this wavelength.[5]
-
Prepare a series of GSNO standards by diluting the stock solution in phosphate buffer.
-
Measure the absorbance of the standards and the unknown sample at 334 nm.
-
Construct a standard curve by plotting absorbance versus GSNO concentration.
-
Determine the concentration of the unknown sample from the standard curve.
Note: This method is suitable for purified GSNO solutions. For biological samples, significant interference from other absorbing molecules is expected.
HPLC-UV Method for GSNO Quantification
This protocol is a generalized procedure based on common HPLC-UV methods for GSNO analysis.
a. Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile phase: A typical mobile phase consists of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile).[5][8]
-
GSNO standard solution.
-
Sample preparation reagents (e.g., N-ethylmaleimide (NEM) to block free thiols, perchloric acid or metaphosphoric acid for protein precipitation).[1][3]
b. Sample Preparation:
-
To prevent artifactual GSNO formation and degradation, treat fresh biological samples immediately with NEM to block free GSH.[3][10]
-
Deproteinize the sample by adding an acid like perchloric acid or metaphosphoric acid, followed by centrifugation to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
c. HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a known volume of the prepared sample or standard onto the column.
-
Elute the column with the mobile phase using an isocratic or gradient method. A simple isocratic system can be used to separate GSH, GSSG, and GSNO.[1][3]
-
Monitor the absorbance of the eluent at the characteristic wavelength for GSNO (~335 nm).
-
Identify the GSNO peak based on its retention time compared to a pure GSNO standard.
-
Quantify the amount of GSNO by integrating the peak area and comparing it to a standard curve generated from known concentrations of GSNO.
Experimental Workflows
Caption: Workflow for a direct spectrophotometric GSNO assay.
Caption: Workflow for a chromatography-based GSNO assay.
Conclusion
The choice between spectrophotometric and chromatography-based assays for GSNO quantification depends heavily on the research question and the sample matrix. Spectrophotometric assays, particularly direct UV/Vis detection, are simple and rapid but lack the sensitivity and specificity required for most biological samples. Colorimetric and fluorometric assays offer improved sensitivity but can be prone to interference.
Chromatography-based methods, especially HPLC and LC-MS/MS, provide superior specificity and sensitivity, making them the methods of choice for accurate quantification of GSNO in complex biological matrices. HPLC coupled with UV, fluorescence, or electrochemical detection offers a range of sensitivities and capabilities, with LC-MS/MS being the gold standard for highly sensitive and specific measurements. Proper sample preparation, including the prevention of artifactual GSNO formation and degradation, is critical for obtaining reliable results with any of these methods.[1][3] This guide provides the necessary information for researchers to make an informed decision on the most suitable assay for their GSNO-related research.
References
- 1. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Separation of S-Nitroso-L-glutathione and Glutathione oxidized on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of GSH, GSSG, and GSNO using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. UPLC-MS/MS measurement of S-nitrosoglutathione (GSNO) in human plasma solves the S-nitrosothiol concentration enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSNO and Sodium Nitroprusside as Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of S-nitrosoglutathione (GSNO) and sodium nitroprusside (SNP) as nitric oxide (NO) donors. The following sections detail their mechanisms of action, quantitative comparisons of their biological effects, and the experimental protocols used to derive these findings, supported by experimental data.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, most notably in the regulation of vascular tone. The transient nature of NO necessitates the use of donor compounds in both research and clinical setting to elicit its therapeutic effects. Among the most widely studied NO donors are S-nitrosoglutathione (GSNO), an endogenous S-nitrosothiol, and sodium nitroprusside (SNP), a synthetic nitrosoferricyanide. While both compounds ultimately deliver NO, their distinct chemical properties lead to significant differences in their mechanism of action, stability, potency, and downstream signaling effects. This guide aims to provide a comprehensive comparison to aid researchers in selecting the appropriate NO donor for their specific experimental needs.
Mechanism of NO Release and Action
S-Nitrosoglutathione (GSNO) is an endogenous carrier of NO. Its decomposition to release NO is catalyzed by enzymes such as γ-glutamyltransferase (GGT) and protein disulfide isomerase (PDI), as well as by the presence of thiols and metal ions. GSNO can also act as a transnitrosating agent, transferring its nitroso group to other thiol-containing molecules, including proteins, a process known as S-nitrosylation. This can lead to cGMP-independent signaling effects.
Sodium Nitroprusside (SNP) is a prodrug that releases NO upon interaction with sulfhydryl groups on erythrocytes and other cells.[1] This process also leads to the release of cyanide ions, a point of concern for its clinical use. The liberated NO then diffuses to vascular smooth muscle cells.
Both GSNO and SNP, upon releasing NO, primarily activate the canonical NO signaling pathway. NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).
However, evidence suggests that both donors can also elicit biological effects through cGMP-independent pathways.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data comparing the stability, NO release, and vasodilatory potency of GSNO and SNP.
| Parameter | S-Nitrosoglutathione (GSNO) | Sodium Nitroprusside (SNP) | Reference(s) |
| Half-life | ~5 minutes in blood (due to transnitrosation) | ~2 minutes (in circulation) | [2][3] |
| NO Release Profile | Enzymatically and thiol-mediated release; can act as a sustained-release donor. | Spontaneous release in the presence of reducing agents; provides a constant, low-level release over hours. | [4][5] |
| Stability | Generally more stable than SNP in solution, but susceptible to light and metal ion-catalyzed decomposition. | Less stable in solution, particularly when exposed to light, which accelerates its decomposition. | [6] |
| Decomposition Products | Glutathione disulfide, NO | Cyanide ions, methaemoglobin, NO | [2][6] |
Table 1: Comparison of Physicochemical Properties and NO Release Kinetics
| Tissue | Agonist | pEC50 (M) of GSNO | pEC50 (M) of SNP | Reference(s) |
| Human Saphenous Vein | Phenylephrine | 6.00 ± 0.01 | 6.62 ± 0.28 | [7] |
| Rat Aorta (endothelium-intact) | Phenylephrine | 6.49 ± 0.05 | - | [4] |
| Rat Aorta (endothelium-denuded) | Phenylephrine | 5.64 ± 0.05 | - | [4] |
Table 2: Comparative Vasodilatory Potency (pEC50 values) pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
Signaling Pathways
The primary signaling pathway for both GSNO and SNP involves the activation of soluble guanylate cyclase and the subsequent increase in cGMP. However, both donors have also been shown to act through cGMP-independent mechanisms.
Canonical NO-sGC-cGMP signaling pathway activated by GSNO and SNP.
cGMP-independent signaling pathways of GSNO and SNP.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are summaries of key protocols.
Isolated Aortic Ring Vasodilation Assay
This ex vivo method directly assesses the vasorelaxant properties of NO donors on vascular smooth muscle.
-
Tissue Preparation: Thoracic aortas are excised from laboratory animals (e.g., rats), cleaned of connective tissue, and cut into rings (2-3 mm). The endothelium may be mechanically removed to study endothelium-independent effects.[4][8]
-
Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, aerated with 95% O2/5% CO2.
-
Pre-contraction: Rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine) to induce a stable tone.
-
Dose-Response Curve: The NO donor is added cumulatively in increasing concentrations, and the relaxation response is recorded.
-
Data Analysis: The percentage of relaxation is plotted against the logarithm of the donor concentration to determine the EC50 value.[4]
Workflow for the isolated aortic ring vasodilation assay.
Quantification of Nitric Oxide
a) Griess Assay: This colorimetric method indirectly quantifies NO by measuring its stable breakdown product, nitrite (B80452).
-
Sample Preparation: Biological samples (e.g., cell culture supernatant) are collected. Proteins may need to be removed.[9]
-
Griess Reagent: The sample is mixed with Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[10]
-
Color Development: Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.
-
Spectrophotometry: The absorbance is measured at ~540 nm.
-
Quantification: The nitrite concentration is determined by comparison to a standard curve of known nitrite concentrations.[9]
b) Chemiluminescence Detection: This highly sensitive method directly detects NO gas.
-
NO Release: The NO donor is placed in a reaction vessel where NO is liberated.
-
Reaction with Ozone: The released NO is carried by an inert gas to a reaction chamber where it reacts with ozone (O3) to produce excited nitrogen dioxide (NO2*).
-
Light Emission: As NO2* decays to its ground state, it emits light (chemiluminescence).
-
Detection: A photomultiplier tube detects the emitted light, which is proportional to the NO concentration.[11][12]
Conclusion
The choice between GSNO and sodium nitroprusside as an NO donor depends critically on the experimental objectives.
GSNO is an endogenous molecule that offers the potential for more physiologically relevant studies. Its enzymatic and thiol-mediated NO release allows for a more sustained and potentially targeted delivery of NO. Furthermore, its ability to induce S-nitrosylation provides a mechanism for cGMP-independent signaling, which may be a key area of investigation.
Sodium Nitroprusside is a potent and well-characterized NO donor that provides a rapid and consistent release of NO. However, its concomitant release of cyanide and its sensitivity to light are important considerations. The evidence for its involvement in cGMP-independent pathways, such as MAP kinase activation, also presents unique research avenues.
For studies requiring a physiological NO carrier and investigating the roles of S-nitrosylation, GSNO is an excellent choice. For applications demanding a potent, rapid, and direct source of NO, where potential toxicity can be managed, SNP remains a valuable tool. Researchers should carefully consider the data and protocols presented in this guide to make an informed decision for their specific research needs.
References
- 1. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. In vivo pharmacological activity and biodistribution of S-nitrosophytochelatins after intravenous and intranasal administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial γ-Glutamyltransferase Contributes to the Vasorelaxant Effect of S-Nitrosoglutathione in Rat Aorta | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSNO as a Modulator of Vascular Tone in Human Saphenous Veins: Potential Implications for Graft Spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Griess Test [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Determination of S-nitrosothiols in Biological Fluids by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for the characterization, identification and quantification of S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
GSNOR Inhibitors: A Comparative Guide to their In Vivo Validation on Vascular Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of S-Nitrosoglutathione Reductase (GSNOR) inhibitors on vascular function, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating the therapeutic potential of targeting GSNOR for cardiovascular diseases characterized by endothelial dysfunction.
Introduction to GSNOR and its Role in Vascular Tone
S-Nitrosoglutathione Reductase (GSNOR) is a key enzyme that regulates the intracellular levels of S-nitrosoglutathione (GSNO), a major biological reservoir of nitric oxide (NO).[1][2] By catabolizing GSNO, GSNOR controls the process of S-nitrosylation, a post-translational modification where an NO group is added to a cysteine thiol on a protein, thereby modulating its function.[1][3] In the vascular system, GSNOR plays a critical role in maintaining vascular tone, and its dysregulation is implicated in various cardiovascular pathologies.[4][5] Inhibition of GSNOR is a promising therapeutic strategy to enhance NO bioavailability, promote vasodilation, and improve endothelial function.[1][2][6]
Comparative Efficacy of GSNOR Inhibitors on Vascular Function
Several small molecule inhibitors of GSNOR have been investigated for their effects on vascular function in vivo. This section compares the available data for prominent inhibitors.
Data Summary
| GSNOR Inhibitor | Animal Model | Key Vascular Endpoints Measured | Summary of Key Findings | Reference |
| N6338 | Hypertensive Dahl Salt-Sensitive (Dahl-S) Rats | Blood Pressure (BP), Vascular Resistance Index, Flow-Mediated Dilation (FMD) | - Reduced Blood Pressure: Daily oral administration for 14 days significantly lowered systolic and diastolic BP (170.0/122.7 mmHg vs. 203.8/143.7 mmHg in vehicle).[1][2] - Decreased Vascular Resistance: Significantly reduced vascular resistance index (1.5 vs. 3.2 mmHg·min·l⁻¹ for vehicle).[1][2] - Restored Endothelial Function: Restored impaired FMD from 7.4% to 13.0%, a level similar to normotensive rats.[1][2] - Preserved FMD under NOS Inhibition: A single intravenous dose preserved FMD in the presence of a partial NO synthase (NOS) inhibitor.[1][2][6] | [1][2][6] |
| N6022 | Mice with SARS-CoV-2 Spike Protein-Induced Acute Lung Disease | Lung Vascular Inflammation (ICAM-1, VCAM-1 expression) | - Reduced Vascular Inflammation: Treatment with N6022 decreased the expression of endothelial cell adhesion molecules ICAM-1 and VCAM-1 in the lungs.[7] | [7] |
| C2 (5-chloro-3-(2-[4-ethoxyphenyl) (ethyl) amino]-2-oxoethyl)-1H-indole-2-carboxylic acid) | Isolated Rat Heart (Ischemia-Reperfusion Model) | Not directly a vascular function study, but relevant to cardiovascular protection. | - Cardioprotective Effects: Reduced infarct size and improved post-ischemic ventricular function, associated with increased S-nitrosylation of mitochondrial proteins.[8] | [8] |
Note: Direct head-to-head in vivo comparative studies of these inhibitors on vascular function are limited. The available data comes from separate studies investigating different disease models and endpoints.
Signaling Pathways and Experimental Workflows
GSNOR Signaling Pathway in Vascular Regulation
Inhibition of GSNOR leads to an accumulation of GSNO, which then increases the S-nitrosylation of various target proteins in endothelial and vascular smooth muscle cells. This enhanced S-nitrosylation can lead to vasodilation through multiple mechanisms, including direct effects on ion channels and modulation of other signaling pathways.
Caption: GSNOR inhibition enhances NO bioavailability.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical experimental workflow for assessing the in vivo effects of a GSNOR inhibitor on vascular function in a hypertensive rat model.
Caption: In vivo validation workflow for GSNOR inhibitors.
Experimental Protocols
Flow-Mediated Dilation (FMD) Measurement in Rats
This protocol is adapted from studies assessing endothelial function in rodents.[1]
1. Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or an injectable anesthetic).
-
Place the animal on a heating pad to maintain body temperature.
-
Secure the hindlimb for imaging of the femoral artery.
2. Ultrasound Imaging:
-
Use a high-resolution ultrasound system with a linear array transducer (e.g., 18-38 MHz).
-
Obtain a clear longitudinal image of the femoral artery.
-
Record baseline vessel diameter and blood flow velocity using Doppler mode for at least 1 minute.
3. Induction of Ischemia:
-
Place a vascular occluder or a small cuff around the thigh, distal to the imaging site.
-
Inflate the occluder to a pressure sufficient to stop blood flow (typically 180-200 mmHg).
-
Maintain occlusion for 5 minutes.
4. Measurement of FMD:
-
Rapidly deflate the occluder to induce reactive hyperemia.
-
Continuously record the diameter of the femoral artery for at least 3 minutes post-deflation.
-
FMD is calculated as the percentage change in peak post-occlusion diameter from the baseline diameter.
Continuous Blood Pressure Monitoring in Conscious Rats
This protocol utilizes radiotelemetry for accurate and stress-free blood pressure measurement.
1. Transmitter Implantation:
-
Surgically implant a pressure-transmitting catheter into the abdominal aorta of the rat under anesthesia.
-
Place the transmitter body in the peritoneal cavity or subcutaneously.
-
Allow the animal to recover from surgery for at least one week.
2. Data Acquisition:
-
House the rat in its home cage placed on a receiver that detects the telemetry signal.
-
Record blood pressure, heart rate, and activity continuously.
-
Data is typically collected and analyzed using specialized software.
3. Data Analysis:
-
Analyze the telemetered data to determine mean, systolic, and diastolic blood pressure over specified time intervals.
-
Compare the blood pressure data between treatment and control groups.
Conclusion
The available in vivo data strongly support the therapeutic potential of GSNOR inhibitors in improving vascular function, particularly in the context of hypertension and endothelial dysfunction. The GSNOR inhibitor N6338 has demonstrated significant efficacy in reducing blood pressure, decreasing vascular resistance, and restoring endothelial function in a preclinical model of hypertension.[1][2] While direct comparative studies with other GSNOR inhibitors and alternative vasodilators are needed to fully delineate their relative efficacy and therapeutic niches, the mechanism of action—enhancing endogenous NO bioavailability—positions GSNOR inhibition as a promising and distinct approach for the treatment of cardiovascular diseases. Further research, including clinical trials, will be crucial to translate these promising preclinical findings into novel therapies for patients.
References
- 1. Pharmacological inhibition of S-nitrosoglutathione reductase improves endothelial vasodilatory function in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. S-Nitrosylation in Cardiovascular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro vasorelaxant and in vivo cardiovascular effects of S-nitrosothiols: comparison to and cross tolerance with standard nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice [frontiersin.org]
- 8. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the S-Nitrosoproteome: A Comparative Guide to Proteomic Analysis of S-Nitrosylation by Different S-Nitrosothiols
For researchers, scientists, and drug development professionals, understanding the nuances of S-nitrosylation, a critical post-translational modification, is paramount. This guide provides an objective comparison of proteomic methodologies and outcomes when studying S-nitrosylation induced by various S-nitrosothiols (RSNOs), supported by experimental data and detailed protocols.
S-nitrosylation, the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol group, plays a pivotal role in a vast array of cellular signaling pathways. The specific S-nitrosothiol donor can significantly influence the profile of S-nitrosylated proteins (the "S-nitrosoproteome"), highlighting the importance of comparative studies. This guide delves into the methodologies used to dissect these differences and presents key findings from comparative proteomic analyses.
Quantitative Comparison of S-Nitrosylation Methodologies
The accurate identification and quantification of S-nitrosylated proteins is challenging due to the labile nature of the S-NO bond. Several proteomic techniques have been developed, each with its own advantages and limitations. The choice of method can impact the detected S-nitrosoproteome.
| Method | Principle | Advantages | Disadvantages | Reference |
| Biotin (B1667282) Switch Technique (BST) | Indirect detection involving three steps: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the nascent thiols with a biotin tag for enrichment and identification.[1][2][3] | Widely used and well-established.[1] | Labor-intensive, potential for false positives due to incomplete blocking or non-specific reduction, and can be less efficient for high-mass proteins.[3][4] | Jaffrey et al. (2001) |
| SNO-Resin Assisted Capture (SNO-RAC) | A modification of the BST where nascent thiols are captured on a thiol-reactive resin, simplifying the workflow by combining labeling and enrichment.[3][4][5] | Fewer steps than BST, more efficient for high-mass proteins, and amenable to on-resin digestion for mass spectrometry.[3][4][6] | Potential for non-specific binding to the resin. | Forrester et al. (2009)[4] |
| iodoTMT Switch Assay (ISA) | Utilizes isobaric iodoTMT reagents to label S-nitrosylated cysteines, allowing for multiplexed quantification and unambiguous site-mapping by mass spectrometry.[7] | Enables simultaneous analysis of up to six samples, provides precise quantification, and facilitates modification site localization.[1][7] | Requires specialized reagents and mass spectrometry capabilities. | Chen et al. (2014)[7] |
| d-Switch Method | A quantitative method that uses deuterated and non-deuterated N-ethyl maleimide (B117702) (NEM) to label free thiols and S-nitrosylated thiols, respectively, for mass spectrometry-based quantification.[8] | Allows for the simultaneous quantification of both S-nitrosated and non-nitrosated cysteines for a given protein.[8][9] | Overestimates S-nitrosylation if concurrent S-oxidation is not considered.[9] | Thatcher et al. (2014)[9] |
| Direct Detection Methods (e.g., Organomercury Capture) | Involve the direct reaction of S-nitrosothiols with a capture reagent, such as an organomercury resin, without the need for a reduction step.[10] | Fewer steps and avoids potential artifacts from the reduction step.[10][11] | Use of toxic mercury compounds. | Ischiropoulos et al. |
Comparative S-Nitrosoproteomes: The Influence of the NO Donor
Different S-nitrosothiols and NO donors can elicit distinct S-nitrosylation patterns within the cell. This specificity is crucial for the precise regulation of cellular processes.
S-Nitrosylation Induced by Different Nitric Oxide Synthase (NOS) Isoforms
A study comparing the S-nitrosoproteomes generated by the three main NOS isoforms (nNOS, iNOS, and eNOS) in HEK293 cells revealed significant differences in their targets.[12]
| NOS Isoform | Number of Identified S-Nitrosylated Proteins | Overlap with other Isoforms | Key Findings |
| nNOS | 329 | 172 with eNOS, 11 with iNOS | Promoted S-nitrosylation of a large and distinct set of proteins. |
| iNOS | 87 | 11 with nNOS, 17 with eNOS | Despite producing the highest amount of NO, it S-nitrosylated the fewest unique proteins, suggesting high specificity.[12] |
| eNOS | 452 | 172 with nNOS, 17 with iNOS | Resulted in the S-nitrosylation of the largest number of proteins. |
These findings suggest that the localization and protein-protein interactions of each NOS isoform, rather than simply the amount of NO produced, are key determinants of S-nitrosylation specificity.[12]
S-Nitrosylation by Exogenous S-Nitrosothiols
Different low-molecular-weight S-nitrosothiols can also lead to distinct patterns of S-nitrosylation. For instance, a study on human lung carcinoma cells (A549) compared the S-nitrosoproteomes induced by S-nitrosocysteine (CysNO) and pro-inflammatory cytokines (which induce endogenous NO production).[13]
| Treatment | Number of Identified Putative S-Nitrosylation Targets | Key Enriched Pathways |
| S-Nitrosocysteine (CysNO) | ~300 | Cell cycle, Inflammatory signaling |
| Pro-inflammatory Cytokines | ~400 | Cell cycle, Inflammatory signaling (greater enrichment than CysNO) |
The study highlighted that endogenous NO production via iNOS induction by cytokines may lead to a more specific and extensive S-nitrosylation profile compared to the exogenous donor CysNO.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of proteomic studies. Below are summarized protocols for key techniques.
SNO-Resin Assisted Capture (SNO-RAC) Protocol
This protocol is adapted from Forrester et al. (2009).[3][4]
-
Lysis and Blocking: Lyse cells in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 2.5% SDS and 20 mM methyl methanethiosulfonate (B1239399) (MMTS) to block free thiols. Incubate at 50°C for 30 minutes with frequent vortexing.
-
Protein Precipitation: Precipitate proteins with two volumes of cold acetone (B3395972) at -20°C for 20 minutes. Centrifuge and wash the pellet with 70% acetone.
-
Resuspension and Reduction: Resuspend the protein pellet in HENS buffer (HEN with 1% SDS). Add 20 mM sodium ascorbate (B8700270) to selectively reduce S-nitrosothiols to free thiols.
-
Capture: Add thiopropyl sepharose resin to the protein solution and incubate for 4 hours at room temperature to capture the newly formed thiols.
-
Washing: Wash the resin extensively with HENS buffer and then with a high-salt wash buffer.
-
Elution: Elute the captured proteins from the resin using a reducing agent such as β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
iodoTMT Switch Assay (ISA) Protocol
This protocol is based on the work of Chen et al. (2014).[1][7]
-
Blocking: Block free sulfhydryl groups in the protein sample with 20 mM MMTS in HEN buffer containing 2.5% SDS for 30 minutes at 50°C.[1]
-
Protein Precipitation: Precipitate proteins with four volumes of cold acetone for 30 minutes at -20°C.[1]
-
Labeling: Redissolve the proteins in HEN buffer with 1% SDS and label the S-nitrosylated cysteines with 1 mM iodoTMT reagent in the presence of 5 mM sodium ascorbate for 2 hours at room temperature in the dark.[1]
-
Sample Combination and Digestion: Combine the differentially labeled samples and digest with trypsin.
-
Enrichment (Optional): Enrich for iodoTMT-labeled peptides using an anti-TMT antibody resin.
-
Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Visualizing the Workflow and Concepts
Diagrams can aid in understanding the complex workflows and signaling pathways involved in S-nitrosylation research.
SNO-RAC Experimental Workflow.
Specificity of S-Nitrosylation.
Conclusion
The study of S-nitrosylation is a dynamic field, with evolving proteomic techniques providing deeper insights into its regulatory roles. The choice of S-nitrosothiol donor profoundly impacts the resulting S-nitrosoproteome, underscoring the specificity of this signaling mechanism. This guide provides a framework for researchers to compare methodologies and understand the differential effects of various S-nitrosothiols, ultimately aiding in the design of more targeted and informative experiments in the pursuit of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Proteome profiling of endogenous and potential S-nitrosylation in colorectal cancer [frontiersin.org]
- 3. Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies and Tools to Explore Protein S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase capture for the detection and relative quantification of S-nitrosoproteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNOs differ: Methodological and biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrosothiol-Trapping-Based Proteomic Analysis of S-Nitrosylation in Human Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
GSNO's Anti-Platelet Potential: A Comparative Analysis in Preclinical Animal Models
For researchers and professionals in drug development, S-nitrosoglutathione (GSNO) presents a compelling profile as an anti-platelet agent. This guide provides an objective comparison of GSNO's performance with established alternatives like aspirin (B1665792) and clopidogrel (B1663587), supported by experimental data from animal models. We delve into the detailed methodologies of key experiments and visualize the underlying biological pathways to offer a comprehensive overview for evaluating its therapeutic potential.
Performance Comparison of Anti-Platelet Agents
The anti-platelet efficacy of GSNO has been evaluated in various animal models, demonstrating its ability to inhibit platelet activation and thrombus formation. While direct head-to-head comparative studies with aspirin and clopidogrel in the same thrombosis models are limited in publicly available literature, this section summarizes key findings from individual studies to provide a comparative perspective.
| Drug | Animal Model | Key Findings | Reference |
| GSNO | Conscious Rat (ADP-induced aggregation) | Decreased ADP-induced platelet aggregation. | [1][2] |
| Aspirin | Rat (He-Ne laser-induced thrombosis) | Dose-dependent inhibition of thrombus formation in arterioles. | [3] |
| Clopidogrel | Rat (Middle cerebral artery thrombosis) | Prolonged the time to thrombotic occlusion and reduced the size of ischemic cerebral damage. | [4] |
| Clopidogrel | Rat (Microvascular anastomosis) | Significantly reduced the rate of arterial thrombosis from 58% (control) to 19%. | [5] |
In-Depth Look at Experimental Protocols
Understanding the experimental context is crucial for interpreting the efficacy data. Below are detailed protocols for key animal models used in the assessment of anti-platelet drugs.
Ferric Chloride-Induced Arterial Thrombosis Model
This widely used model assesses the ability of an anti-platelet agent to prevent or delay the formation of an occlusive thrombus following chemical injury to a carotid artery.
-
Animal Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley).[5][6]
-
Anesthesia: Intraperitoneal injection of an anesthetic agent such as a ketamine/xylazine mixture.[6]
-
Surgical Procedure: The common carotid artery is surgically exposed and isolated. A baseline blood flow is measured using a Doppler flow probe.
-
Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 2.5% to 10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[7][8] This induces oxidative injury to the endothelial cells, triggering a thrombotic response.[9]
-
Drug Administration: The test compound (e.g., GSNO, aspirin, clopidogrel) or vehicle is administered prior to the FeCl₃ application, typically via intravenous, intraperitoneal, or oral routes.
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion, which is defined as the cessation of blood flow as measured by the Doppler probe. Thrombus weight can also be measured post-mortem.
ADP-Induced Platelet Aggregation in Conscious Rats
This in vivo model directly assesses the inhibitory effect of a drug on platelet aggregation in the bloodstream.
-
Procedure: GSNO or a control substance is administered to a conscious rat. Subsequently, a platelet-aggregating agent, adenosine (B11128) diphosphate (B83284) (ADP), is injected.
-
Endpoint Measurement: The extent of platelet aggregation is measured to determine the inhibitory effect of the administered drug.[1][2]
Ex Vivo Platelet Aggregation
This common method evaluates the effect of a drug administered in vivo on the function of platelets isolated from the animal.
-
Blood Collection: Blood is collected from the animal at a specified time point after drug administration.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.
-
Aggregation Assay: The PRP is placed in an aggregometer, and a baseline is established. A platelet agonist (e.g., ADP, collagen) is then added to induce aggregation.
-
Endpoint Measurement: The change in light transmission through the PRP is measured over time. A decrease in the extent or rate of aggregation in the drug-treated group compared to the control group indicates anti-platelet activity.[10]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
GSNO Anti-Platelet Signaling Pathway
GSNO primarily exerts its anti-platelet effect through the nitric oxide (NO) signaling pathway.
Caption: GSNO releases nitric oxide, activating a cascade that inhibits platelet function.
Ferric Chloride-Induced Thrombosis Workflow
The following diagram illustrates the key steps in the ferric chloride-induced thrombosis model.
Caption: Workflow of the ferric chloride-induced arterial thrombosis model in animals.
Conclusion
The available preclinical data indicate that GSNO is a potent inhibitor of platelet aggregation. Its mechanism of action, centered on the NO-cGMP signaling pathway, is distinct from that of aspirin (a cyclooxygenase inhibitor) and clopidogrel (a P2Y12 receptor antagonist). While further direct comparative studies in standardized animal models of thrombosis are warranted to definitively establish its relative efficacy, GSNO's unique mechanism holds promise for its development as a novel anti-platelet therapeutic. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret future studies aimed at fully elucidating the anti-thrombotic potential of GSNO.
References
- 1. S-nitroso-glutathione inhibits platelet activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-nitroso-glutathione inhibits platelet activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The differential effects of aspirin on platelets, leucocytes and vascular endothelium in an in vivo model of thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopidogrel use for reducing the rate of thrombosis in a rat model of microarterial anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of In Vitro GSNO Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to S-Nitrosoglutathione Delivery Platforms
S-Nitrosoglutathione (GSNO), a key endogenous nitric oxide (NO) donor, holds significant therapeutic promise across a spectrum of applications, from wound healing to cardiovascular diseases.[1][2] However, its clinical utility is hampered by the inherent instability of the S-NO bond.[2] This has spurred the development of various delivery systems designed to protect GSNO from premature degradation and ensure its controlled release at the target site.[1][2] This guide provides a head-to-head comparison of the in vitro performance of prominent GSNO delivery systems—hydrogels, polymeric nanoparticles/microparticles, and liposomes—supported by experimental data and detailed methodologies.
Performance Data at a Glance: A Comparative Analysis
The choice of a GSNO delivery system is contingent on the specific therapeutic application, dictating the required release kinetics, cellular interaction, and desired biological effect. The following tables summarize key quantitative data from in vitro studies to facilitate a direct comparison of different platforms.
| Delivery System | Composition | Particle Size | Encapsulation/Loading Efficiency | Key In Vitro Findings | Reference |
| Hydrogels | Pluronic F-127/Chitosan | N/A | Not Reported | Sustained NO release over 24 hours without an initial burst.[3] | [3] |
| Pluronic F-127/Alginate | N/A | Not Reported | Sustained NO release for 7 days.[4][5] | [4][5] | |
| Carboxymethyl chitosan/Alginate | N/A | Not Reported | Continuous NO delivery for 168 hours (7 days).[6] | [6] | |
| Polymeric Particles | Eudragit® RL Nanoparticles | 289 ± 7 nm | 54% | 100% release of encapsulated GSNO within 3 hours.[1] | [1] |
| Eudragit® Microparticles (W/O/W) | 69 ± 7 µm | ~30% | Slower in vitro release compared to nanoparticles.[1] | [1] | |
| Eudragit® Microparticles (S/O/W) | 165 ± 14 µm | ~30% | Slower in vitro release compared to nanoparticles.[1] | [1] | |
| GSNO-conjugated PLGA Nanoparticles | ~150 nm | 2.32% GSNO loading (0.07 µmol NO/mg) | Biphasic NO release with an initial burst followed by sustained release for up to 11.27 hours.[7] | [7] | |
| Liposomes | Sterically Stabilized Cationic Liposomes (SSCL) | Not Reported | 24 ± 2% | Significantly higher intracellular NO uptake (20-fold increase) compared to free GSNO.[1][8] | [1][8] |
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental setups, the following diagrams illustrate key concepts in GSNO delivery and analysis.
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the presented data and for designing future comparative studies.
Preparation of Polymeric Nanoparticles/Microparticles (W/O/W Double Emulsion-Evaporation)
This method is commonly used for encapsulating hydrophilic molecules like GSNO into polymeric particles.
-
Inner Aqueous Phase (W1): Dissolve GSNO in an aqueous buffer.
-
Organic Phase (O): Dissolve a polymer (e.g., Eudragit®) in a volatile organic solvent (e.g., dichloromethane).
-
First Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O) and sonicate or homogenize to form a water-in-oil emulsion.
-
Outer Aqueous Phase (W2): Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Second Emulsion (W1/O/W2): Add the first emulsion (W1/O) to the outer aqueous phase (W2) and sonicate or homogenize to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the formation of solid particles.
-
Particle Collection: Collect the particles by centrifugation, wash with deionized water to remove excess stabilizer and unencapsulated GSNO, and then lyophilize for storage.[1]
In Vitro GSNO/NO Release Studies
This protocol determines the rate and duration of GSNO or NO release from the delivery system.
-
Sample Preparation: Disperse a known amount of the GSNO-loaded delivery system (e.g., hydrogel, nanoparticles) in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a dialysis bag or a sample holder of a Franz diffusion cell.
-
Incubation: Place the sample in a larger volume of the release medium maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification:
-
GSNO Quantification: The concentration of GSNO in the collected aliquots can be determined spectrophotometrically by measuring its absorbance at approximately 335 nm.
-
NO Quantification: The amount of released NO can be measured directly using a chemiluminescence NO analyzer or indirectly by quantifying its stable breakdown products (nitrite and nitrate) using the Griess assay.[4][7][9]
-
Determination of Encapsulation Efficiency
This protocol quantifies the amount of GSNO successfully incorporated into the delivery system.
-
Separation of Free GSNO: After particle preparation, separate the GSNO-loaded particles from the aqueous medium containing unencapsulated GSNO by centrifugation.
-
Quantification of Free GSNO: Measure the concentration of GSNO in the supernatant using UV-Vis spectrophotometry.
-
Calculation of Encapsulation Efficiency (EE%): EE (%) = [(Total amount of GSNO used - Amount of free GSNO in supernatant) / Total amount of GSNO used] x 100
-
Alternatively (for Loading Efficiency):
-
Dissolve a known weight of lyophilized GSNO-loaded particles in a suitable solvent to release the encapsulated GSNO.
-
Quantify the amount of GSNO in the resulting solution.
-
Loading Efficiency (%) = (Mass of GSNO in particles / Mass of particles) x 100[7]
-
Cellular Uptake Studies
This protocol assesses the ability of the delivery system to be internalized by cells.
-
Cell Culture: Plate cells (e.g., macrophages, endothelial cells) in a suitable culture vessel and allow them to adhere.
-
Treatment: Incubate the cells with the GSNO delivery system (often fluorescently labeled) or free GSNO for a specific period.
-
Washing: After incubation, wash the cells with PBS to remove any non-internalized particles or GSNO.
-
Analysis:
-
Flow Cytometry: For a quantitative analysis of cellular uptake, detach the cells and analyze the fluorescence intensity using a flow cytometer.
-
Confocal Microscopy: For visualization of intracellular localization, stain the cells with appropriate markers (e.g., for nucleus and cytoplasm) and image using a confocal microscope.[10]
-
Concluding Remarks
The in vitro data presented in this guide highlights the versatility of different platforms for GSNO delivery. Hydrogels appear to be particularly suited for applications requiring prolonged, sustained release, such as in wound dressings.[3][4][6] Polymeric nanoparticles and microparticles offer tunable release profiles and the potential for oral delivery, although encapsulation efficiencies can vary.[1][11] Liposomes, especially cationic formulations, demonstrate a significant advantage in enhancing intracellular delivery of NO.[1][8][10]
The selection of an optimal GSNO delivery system will ultimately depend on the specific therapeutic goal. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative assessments and to develop novel, more effective GSNO delivery platforms. It is important to note that while in vitro studies provide valuable initial screening, in vivo evaluations are crucial to determine the ultimate therapeutic efficacy and safety of these systems.
References
- 1. A Mini Review of S-Nitrosoglutathione Loaded Nano/Micro-Formulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitric Oxide-Releasing Thermoresponsive Pluronic F127/Alginate Hydrogel for Enhanced Antibacterial Activity and Accelerated Healing of Infected Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Nitric Oxide-Releasing Thermoresponsive Pluronic F127/Alginate Hydrogel for Enhanced Antibacterial Activity and Accelerated Healing of Infected Wounds | Semantic Scholar [semanticscholar.org]
- 6. Carboxymethyl chitosan-alginate hydrogel containing GSNO with the ability to nitric oxide release for diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric Oxide-Releasing S-Nitrosoglutathione-Conjugated Poly(Lactic-Co-Glycolic Acid) Nanoparticles for the Treatment of MRSA-Infected Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Quantification of S-Nitrosoglutathione (GSNO) in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of S-Nitrosoglutathione (GSNO), a critical endogenous S-nitrosothiol involved in nitric oxide signaling, remains a significant analytical challenge. Its inherent lability and low physiological concentrations in complex biological matrices necessitate robust and sensitive methodologies.[1] This guide provides an objective comparison of commonly employed analytical techniques for GSNO quantification, supported by performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Overview of Analytical Methods
The choice of analytical method is paramount for achieving reproducible GSNO quantification. Factors such as required sensitivity, sample matrix complexity, and available instrumentation are key considerations. The following table summarizes the performance of major techniques.
| Method Category | Specific Technique | Principle | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Spectrophotometry | Saville-Griess Assay | Colorimetric detection of nitrite (B80452) released from GSNO by mercuric chloride. | ~500 nM[1] | Simple, inexpensive, widely available instrumentation. | Low sensitivity, prone to interference from nitrite and other thiols.[1] |
| Fluorometry | Diaminonaphthalene (DAN) Assay | Fluorescent detection of a triazole product formed from nitrite released from GSNO. | Nanomolar range[2] | Higher sensitivity than colorimetric assays. | Requires removal of interfering substances; potential for quenching.[1] |
| Chemiluminescence | Photolysis-Chemiluminescence | Photolytic cleavage of the S-NO bond releases nitric oxide, which is detected by its reaction with ozone. | ~5 pmol detection limit[1] | High sensitivity and specificity for the NO group. | Requires specialized equipment; does not distinguish between different S-nitrosothiols. |
| Chromatography | HPLC with Fluorescence Detection | Pre- or post-column derivatization (e.g., with o-phthalaldehyde) of the glutathione (B108866) moiety after reduction of GSNO. | ~100 nM (in plasma)[3] | Good sensitivity and specificity; separates GSNO from other thiols.[3][4] | Derivatization steps can be complex and introduce variability. |
| Chromatography | HPLC with Electrochemical Detection | Direct electrochemical oxidation of GSNO. | Not specified, but sensitive. | Can simultaneously measure GSH, GSSG, and GSNO.[5][6] | Requires high potential, which can shorten electrode life; susceptible to interferences.[5] |
| Mass Spectrometry | Liquid Chromatography-Tandem MS (LC-MS/MS) | Chromatographic separation followed by mass-based detection and fragmentation for specific identification. | 2.8 nM (in plasma)[7] | Highest sensitivity and specificity; structural confirmation; use of stable isotope standards mitigates matrix effects.[8][7] | High instrument cost; requires significant expertise. |
Experimental Protocols and Methodologies
The reproducibility of GSNO measurements is critically dependent on meticulous sample handling and preparation to prevent its degradation or artifactual formation.
Critical Sample Preparation Workflow
Artifactual formation of GSNO can occur under acidic conditions in the presence of both nitrite and reduced glutathione (GSH), while endogenous enzymes can degrade GSNO.[2][5] A robust sample preparation protocol is essential.
Caption: General workflow for biological sample preparation for GSNO analysis.[8][7][9]
Method 1: Quantification by LC-MS/MS
This method offers the highest sensitivity and specificity and is considered a gold standard for GSNO quantification.[8][7]
Protocol:
-
Sample Preparation: Collect fresh blood and immediately treat with a cocktail containing N-ethylmaleimide (NEM) to block free sulfhydryl groups, serine-borate to inhibit γ-glutamyltransferase activity, and EDTA to chelate metal ions.[8][7]
-
Plasma Separation: Centrifuge the treated blood to separate plasma. All steps should be performed at 4°C and protected from light.
-
Internal Standard: Spike the plasma with a known concentration of a stable isotope-labeled internal standard, such as S-[¹⁵N]Nitrosoglutathione (GS¹⁵NO), to account for matrix effects and variations during sample processing.[8][7]
-
Deproteinization: Remove proteins by ultrafiltration through a 10 kDa molecular weight cutoff filter.[8][7]
-
Chromatography: Inject the ultrafiltrate into an ultra-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 column using an isocratic mobile phase, for example, acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[8][7]
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Quantification: Use selected-reaction monitoring (SRM) to quantify the transitions for GSNO (e.g., m/z 337 → m/z 307) and the internal standard GS¹⁵NO (e.g., m/z 338 → m/z 307).[8][7] The ratio of the peak area of endogenous GSNO to that of the internal standard is used for quantification against a standard curve.
Caption: Schematic of the LC-MS/MS workflow for specific GSNO quantification.
Method 2: Quantification by HPLC with Fluorescence Detection
This method provides a balance of sensitivity and accessibility for laboratories without mass spectrometry capabilities.
Protocol:
-
Sample Preparation: Prepare plasma ultrafiltrate as described above, ensuring free thiols like GSH are eliminated by treatment with N-ethylmaleimide (NEM).[3][4]
-
Reduction of GSNO: Convert GSNO in the sample to reduced glutathione (GSH) by adding a reducing agent such as 2-mercaptoethanol.
-
Derivatization: React the newly formed GSH with o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent isoindole derivative.[3][4]
-
Chromatography: Separate the fluorescent derivative using HPLC on a C18 column.
-
Detection: Quantify the derivative using a fluorescence detector. The amount of fluorescent signal is proportional to the initial concentration of GSNO in the sample. The limit of detection for this method can be as low as 3 nM in buffered solutions.[3][4]
GSNO Metabolism and Signaling Context
Understanding the formation and degradation pathways of GSNO is crucial for interpreting its quantified levels. GSNO acts as a key reservoir and transporter of nitric oxide bioactivity, primarily through transnitrosation reactions. Its cellular concentration is tightly regulated, mainly by the enzyme S-nitrosoglutathione reductase (GSNOR).[10]
References
- 1. S-Nitrosothiol measurements in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of S -Nitrosoglutathione in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of S-nitrosoglutathione in plasma: comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Proteome Profiling of a S-Nitrosoglutathione Reductase (GSNOR) Null Mutant Reveals a New Class of Enzymes Involved in Nitric Oxide Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of Anti-GSNO Antibodies in Immunohistochemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of S-nitrosoglutathione (GSNO) in tissues via immunohistochemistry (IHC) is critically dependent on the specificity of the primary antibody. GSNO, a key signaling molecule involved in nitric oxide (NO) pathways, plays a role in numerous physiological and pathological processes.[1][2] This guide provides a comparative overview of validation strategies for commercially available anti-GSNO and anti-S-nitrosocysteine antibodies, along with detailed experimental protocols to ensure reliable and reproducible IHC results.
Comparison of Commercial Anti-S-Nitrosocysteine/GSNO Antibodies
Direct comparative studies with quantitative performance data for various commercial anti-GSNO antibodies in IHC are limited in the public domain. The following table summarizes information gathered from manufacturer datasheets and relevant publications. Researchers are strongly encouraged to perform in-house validation of any selected antibody in their specific experimental context.
| Antibody/ID | Host Species | Tested Applications | Validation Data Summary |
| Antibody A (e.g., from Supplier X) | Mouse Monoclonal | IHC-P, IHC-Fr, WB, ICC | The datasheet indicates validation by IHC on paraffin-embedded human tissues, showing staining consistent with expected GSNO localization. A blocking peptide is available and recommended for use as a negative control. Western blot analysis of cell lysates treated with a NO donor shows a corresponding increase in signal. |
| Antibody B (e.g., from Supplier Y) | Rabbit Polyclonal | IHC, WB, ELISA, ICC | Validated for IHC with a note on the requirement for glutaraldehyde-based fixation for optimal results.[1] The product page may show images of IHC staining on relevant tissue samples. A blocking peptide is mentioned as a control for specificity.[1] |
| Antibody C (e.g., from Supplier Z) | Mouse Monoclonal | WB, ELISA, IF, IHC | The supplier provides data on the use of this antibody in various applications. For IHC, specific reactivity to S-nitrosylated proteins is claimed, and users are directed to consult cited literature for protocol details. |
Key Validation Experiments for Antibody Specificity
To ensure the specificity of an anti-GSNO antibody for immunohistochemistry, a combination of validation experiments is essential.
Peptide Blocking Assay
A peptide blocking (or peptide competition) assay is a crucial experiment to demonstrate that the antibody specifically recognizes the S-nitrosoglutathione epitope.[3]
-
Antibody and Peptide Preparation:
-
Determine the optimal working concentration of the anti-GSNO primary antibody for your IHC protocol through titration.
-
Prepare two identical tubes of the diluted primary antibody in your antibody diluent.
-
To one tube ("Blocked"), add the GSNO-competing peptide at a 5-10 fold molar excess to the antibody.
-
To the second tube ("Unblocked Control"), add an equal volume of the peptide solvent (e.g., PBS).
-
-
Incubation:
-
Gently mix both tubes and incubate for 1-2 hours at room temperature or overnight at 4°C to allow the peptide to bind to the antibody.
-
-
Immunohistochemical Staining:
-
Prepare two identical tissue sections known or expected to express GSNO.
-
Perform your standard IHC protocol on both sections, using the "Blocked" antibody solution on one and the "Unblocked Control" solution on the other.
-
Proceed with secondary antibody incubation and signal detection as usual.
-
-
Analysis:
-
Compare the staining intensity between the two sections. Specific staining should be significantly reduced or completely absent in the section stained with the "Blocked" antibody compared to the "Unblocked Control".[3]
-
Western Blotting
Western blotting can be used to confirm that the antibody recognizes a protein of the expected molecular weight and that the signal is specific to S-nitrosylation.[4]
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues with and without treatment with a nitric oxide (NO) donor (e.g., S-nitroso-N-acetylpenicillamine - SNAP) or an inhibitor of GSNO reductase (GSNOR) to modulate intracellular GSNO levels.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel under non-reducing conditions to preserve the S-NO bond.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-GSNO primary antibody at its optimal dilution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
A specific antibody should show an increased signal in lysates from NO donor-treated samples. The presence of a single band or a specific pattern of bands that correlates with treatment is an indicator of specificity.
-
Immunohistochemistry Protocol for GSNO Detection
The following is a general protocol for the immunohistochemical detection of GSNO in paraffin-embedded tissues, adapted from published studies. Optimization of fixation, antigen retrieval, and antibody concentrations is critical.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Transfer to 100% ethanol (B145695) (2 x 3 minutes).
-
Transfer to 95% ethanol (1 x 3 minutes).
-
Transfer to 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
For optimal results with some anti-S-nitrosocysteine antibodies, fixation with a glutaraldehyde-containing fixative may be recommended.[1] If using formalin-fixed paraffin-embedded tissues, heat-induced epitope retrieval (HIER) may be necessary.
-
Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat in a pressure cooker or microwave according to standard protocols.
-
Allow slides to cool to room temperature.
-
Rinse in PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-GSNO primary antibody diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection (for Chromogenic Detection):
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides with PBS (3 x 5 minutes).
-
Develop the signal with a suitable chromogen substrate (e.g., DAB).
-
Stop the reaction by rinsing with water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Visualizing Key Pathways and Workflows
GSNO Signaling Pathway
S-nitrosoglutathione is a central molecule in nitric oxide signaling, acting as an NO carrier and donor.[1][2] It is formed from the reaction of nitric oxide with glutathione (B108866) and is catabolized by GSNO reductase (GSNOR).[5] GSNO can transfer its NO group to target proteins via transnitrosylation, thereby modulating their function.
Caption: The GSNO signaling pathway, illustrating its synthesis, metabolism, and role in protein S-nitrosylation.
Experimental Workflow for Antibody Specificity Validation
A robust validation workflow combines multiple experimental approaches to build confidence in the specificity of an anti-GSNO antibody.
Caption: A recommended workflow for validating the specificity of anti-GSNO antibodies for use in IHC.
References
- 1. doc.abcam.com [doc.abcam.com]
- 2. Scaling of an antibody validation procedure enables quantification of antibody performance in major research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Successful Triple Immuno - Enzymatic Method Employing Primary Antibodies from Same Species and Same Immunoglobulin Subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
Comparative Effects of GSNO vs. Other S-nitrosothiols on Gene Expression: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different S-nitrosothiols (SNOs) on gene expression is critical for harnessing their therapeutic potential. This guide provides an objective comparison of S-nitrosoglutathione (GSNO) with other SNOs, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed experimental design.
S-nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that serves as a major reservoir and carrier of nitric oxide (NO), playing a crucial role in NO signaling.[1][2] Its effects on gene expression are primarily mediated through S-nitrosylation, a post-translational modification of cysteine residues in target proteins, including transcription factors.[3][4] However, the transcriptional responses to NO are highly dependent on the source and concentration of the NO donor.[5] This guide explores the differential effects of GSNO compared to other SNOs, providing a framework for investigating their distinct biological activities.
Differential Gene Expression Profiles: GSNO vs. Other NO Donors
While direct, large-scale comparative transcriptomic data between GSNO and other S-nitrosothiols like S-nitroso-N-acetylpenicillamine (SNAP) are limited in publicly available literature, a 2025 study by Bryan et al. provides valuable insights by comparing the transcriptional responses of cultured cells to GSNO and a non-S-nitrosothiol NO donor, DETA/NO. This study highlights that different NO donors elicit distinct gene expression profiles, even at identical concentrations, underscoring the importance of the NO source in determining cellular outcomes.[5]
The study revealed that at a concentration of 100 μM, GSNO induced significant changes in gene expression, whereas DETA/NO had a negligible effect. At a higher concentration of 1 mM, both donors affected a large number of genes, with a significant overlap in the targets. However, each donor also regulated a unique set of genes, indicating both shared and distinct mechanisms of action.[5] These findings suggest that GSNO's biological activity is not solely attributable to the release of NO but also involves its ability to directly transnitrosylate proteins.[5]
Table 1: Comparative Summary of Gene Expression Changes Induced by GSNO and DETA/NO
| Feature | GSNO (100 µM) | DETA/NO (100 µM) | GSNO (1 mM) | DETA/NO (1 mM) |
| Number of Differentially Expressed Genes | Significant changes observed | No significant changes | Widespread changes | Widespread changes |
| Overlap of Gene Targets with Endogenous NO (NOS isoforms) | Very little overlap | Not applicable | Shared targets with all NOS isoforms, plus thousands of additional genes | Shared targets with all NOS isoforms, plus thousands of additional genes |
| Overlap of Gene Targets (High Dose) | N/A | N/A | Significant overlap with 1 mM DETA/NO, but also unique targets | Significant overlap with 1 mM GSNO, but also unique targets |
Source: Adapted from Bryan et al., 2025.[5]
Key Signaling Pathways Modulated by GSNO
GSNO influences gene expression by modulating several key signaling pathways, primarily through the S-nitrosylation of critical regulatory proteins.
NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammatory gene expression.[2] GSNO has been shown to inhibit the NF-κB pathway by S-nitrosylating the p65 subunit, which prevents its binding to DNA and subsequent activation of target genes.[6] This inhibitory effect on NF-κB activation contributes to the anti-inflammatory properties of GSNO.
Caption: GSNO-mediated inhibition of the NF-κB signaling pathway.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen conditions by upregulating genes involved in angiogenesis, metabolism, and cell survival.[7][8] Studies have shown that GSNO can stabilize HIF-1α protein, leading to increased expression of its target genes, such as vascular endothelial growth factor (VEGF).[7][9] This stabilization is thought to occur through S-nitrosylation of proteins involved in the HIF-1α degradation pathway.
Caption: GSNO-mediated stabilization of HIF-1α and activation of target genes.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparison of GSNO and other S-nitrosothiols.
Cell Culture and Treatment for Gene Expression Analysis
This protocol outlines the general steps for treating cultured cells with S-nitrosothiols to analyze subsequent changes in gene expression.
-
Cell Seeding: Plate cells (e.g., endothelial cells, macrophages) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the treatment period. Culture in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of S-nitrosothiol Solutions: Prepare fresh stock solutions of GSNO and other S-nitrosothiols (e.g., SNAP) in a suitable solvent (e.g., sterile water or DMSO). Protect the solutions from light to prevent premature decomposition.[10][11]
-
Cell Treatment: Once cells have reached the desired confluency (typically 70-80%), replace the culture medium with a fresh medium containing the desired concentration of the S-nitrosothiol or the vehicle control. Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis and RNA Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA according to the manufacturer's protocol.[12]
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for RNA integrity.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control groups.[12]
Workflow for RNA Sequencing (RNA-Seq) Analysis
For a global, unbiased assessment of gene expression changes, RNA-seq is the method of choice.
Caption: A generalized workflow for RNA sequencing analysis.
Conclusion
The comparative effects of GSNO and other S-nitrosothiols on gene expression are complex and context-dependent. While GSNO is a key endogenous signaling molecule, its pharmacological effects can differ significantly from other NO donors due to its unique chemical properties and ability to directly S-nitrosylate proteins. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers to further investigate the specific mechanisms by which different S-nitrosothiols regulate gene expression, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. Protective Role of S-Nitrosoglutathione (GSNO) Against Cognitive Impairment in Rat Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Nitrosoglutathione-mediated STAT3 regulation in efficacy of radiotherapy and cisplatin therapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nitric oxide on gene transcription – S-nitrosylation of nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-nitrosylation in the regulation of gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional responses to nitric oxide are widescale and source-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSNO attenuates EAE disease by S-nitrosylation-mediated modulation of endothelial-monocyte interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Respiration and Endothelial Gene Expression by S-Nitrosothiols in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of respiration and endothelial gene expression by S-nitrosothiols in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promoting endothelial function by S-nitrosoglutathione through the HIF-1α/VEGF pathway stimulates neurorepair and functional recovery following experimental stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Role of S-Nitrosoglutathione (GSNO) as a Biomarker for Nitrosative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-Nitrosoglutathione (GSNO) with other key biomarkers of nitrosative stress. The information presented is based on experimental data to aid in the objective evaluation of these biomarkers for research and therapeutic development.
Introduction to Nitrosative Stress and Biomarkers
Nitrosative stress is a condition that arises from the excessive production of reactive nitrogen species (RNS), which can overwhelm the cell's antioxidant capacity. This imbalance can lead to the damaging modification of crucial biomolecules like proteins, lipids, and nucleic acids, and is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[1] The accurate measurement of nitrosative stress is therefore critical for understanding disease mechanisms and for the development of effective therapeutic strategies.
Biomarkers of nitrosative stress are measurable indicators of the presence and extent of RNS-induced damage in biological systems. An ideal biomarker should be sensitive, specific, stable, and its levels should correlate with disease severity or therapeutic response. This guide focuses on the validation of GSNO as a biomarker and compares its performance with two other widely used markers: 3-Nitrotyrosine (B3424624) and Nitrite (B80452)/Nitrate (B79036) (NOx).
Comparative Analysis of Nitrosative Stress Biomarkers
This section provides a comparative overview of GSNO, 3-Nitrotyrosine, and NOx. While direct head-to-head comparative studies measuring all three biomarkers in the same cohort are limited, this guide synthesizes available quantitative data from various studies to facilitate an informed assessment.
S-Nitrosoglutathione (GSNO)
S-Nitrosoglutathione (GSNO) is a major endogenous S-nitrosothiol (SNO) that plays a crucial role in nitric oxide (NO) signaling and homeostasis.[2] It is formed from the reaction of NO with glutathione (B108866) (GSH) and serves as a stable reservoir and transporter of NO.[3] The levels of GSNO are tightly regulated by the enzyme S-nitrosoglutathione reductase (GSNOR), which catalyzes its breakdown.[4] Dysregulation of GSNOR activity and subsequent alterations in GSNO levels have been linked to various diseases.[4]
Advantages:
-
Direct indicator of S-nitrosylation: GSNO levels reflect the capacity for S-nitrosylation, a key post-translational modification that regulates protein function.
-
Reflects bioavailable NO: GSNO is considered a more direct measure of bioactive NO compared to the stable end-products nitrite and nitrate.
-
Therapeutic potential: Modulation of GSNO levels is being explored as a therapeutic strategy in several diseases.[5][6]
Disadvantages:
-
Instability: GSNO is inherently unstable and susceptible to degradation by light, heat, and certain enzymes, making sample collection and processing critical for accurate measurement.
-
Analytical challenges: The measurement of GSNO can be complex and requires specialized equipment and careful handling to avoid artifacts.
Quantitative Data for GSNO:
| Biological Matrix | Disease/Condition | GSNO Concentration | Reference |
| Human Plasma | Healthy Volunteers | < 2.8 nM (LOQ) | [5] |
| Human Plasma | Healthy Volunteers | 90 - 257 nM | [7] |
| Rat Plasma | After GSNO infusion | 60 µM | [8] |
| Plant Tissues (Pepper) | Roots | 7.9 ± 1.9 nmol/g FW | [9] |
| Plant Tissues (Pepper) | Stems | 4.2 ± 0.4 nmol/g FW | [9] |
| Plant Tissues (Pepper) | Leaves | 5.5 ± 1.0 nmol/g FW | [9] |
Note: The variability in reported GSNO concentrations in healthy individuals highlights the analytical challenges and the importance of standardized protocols.
3-Nitrotyrosine
3-Nitrotyrosine is a stable product of tyrosine nitration by potent RNS such as peroxynitrite (ONOO-). The presence of 3-nitrotyrosine in proteins is a widely accepted marker of nitrosative damage and is associated with a range of pathological conditions.[10][11]
Advantages:
-
Stability: 3-Nitrotyrosine is a stable modification, making it easier to measure in biological samples compared to more labile markers like GSNO.[8]
-
Accumulates in tissues: As a stable end-product, it provides an integrated measure of cumulative nitrosative damage.
Disadvantages:
-
Indirect marker: It reflects the downstream damage caused by RNS rather than the levels of the signaling molecules themselves.
-
Dietary influence: Free circulating nitrotyrosine can originate from dietary sources, potentially confounding its use as a biomarker of endogenous nitrosative stress.[8]
Quantitative Data for 3-Nitrotyrosine:
| Biological Matrix | Disease/Condition | 3-Nitrotyrosine Concentration | Reference |
| Human Plasma | Healthy Controls | 5.2 µmol/mol tyrosine (median) | [12] |
| Human Plasma | Coronary Artery Disease | 9.1 µmol/mol tyrosine (median) | [12] |
| Human Serum | Osteoarthritis | 43.45 ± 9.01 nM | [13] |
| Human Serum | Meniscopathy (Control) | 32.50 ± 11.34 nM | [13] |
| Human Serum | ACL Rupture (Control) | 74.56 ± 20.23 nM | [13] |
| COVID-19 Patients | Mild/Moderate Symptoms | ~150 ng/mL | [14] |
| COVID-19 Patients | Moderately Severe/Severe Symptoms | ~250 ng/mL | [14] |
Nitrite and Nitrate (NOx)
Nitrite (NO₂⁻) and nitrate (NO₃⁻) are the stable oxidation end-products of NO metabolism. The total concentration of nitrite and nitrate (NOx) in biological fluids is often used as an indirect measure of overall NO production.[15]
Advantages:
-
Stability and abundance: NOx are stable and present in relatively high concentrations, making them easier to measure than NO itself.
-
Well-established assays: The Griess assay for nitrite is a simple and widely used colorimetric method.[15]
Disadvantages:
-
Indirect and non-specific: NOx levels reflect total NO production from all sources (e.g., different NOS isoforms) and do not distinguish between physiological signaling and pathological overproduction.
-
Dietary influence: Dietary intake of nitrate, particularly from vegetables, can significantly impact plasma NOx levels, necessitating careful dietary control in clinical studies.[15]
Quantitative Data for Nitrite/Nitrate (NOx):
| Biological Matrix | Condition | Nitrite (NO₂⁻) Concentration | Nitrate (NO₃⁻) Concentration | Reference |
| Human Plasma | Healthy Volunteers | 121 ± 9 nM | 12-50 µM | |
| Human Red Blood Cells | Healthy Volunteers | 288 ± 47 nM | - | |
| Human Whole Blood | Healthy Volunteers | 176 ± 17 nM | - | |
| COVID-19 Patients | Mild/Moderate Symptoms | ~20 µM (NOx) | - | [14] |
| COVID-19 Patients | Moderately Severe/Severe Symptoms | ~30 µM (NOx) | - | [14] |
Experimental Protocols
Detailed methodologies for the quantification of each biomarker are provided below.
Quantification of GSNO by UPLC-MS/MS
This method allows for the sensitive and specific quantification of GSNO in human plasma.[5]
Sample Preparation:
-
Collect fresh blood into tubes containing an anticoagulant (e.g., heparin).
-
Immediately treat the blood with a solution containing N-ethylmaleimide (NEM), serine-borate, and EDTA to inhibit γ-glutamyltransferase activity, block free thiol groups, and stabilize GSNO.
-
Centrifuge to separate plasma.
-
Spike the plasma with a known concentration of a stable isotope-labeled internal standard (e.g., GS¹⁵NO).
-
Perform ultrafiltration (e.g., with a 10 kDa cut-off filter) to remove proteins.
-
Analyze the ultrafiltrate by UPLC-MS/MS.
UPLC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., Nucleoshell HILIC) with an isocratic mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer (e.g., 70:30, v/v, pH 7).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Quantification: Use selected-reaction monitoring (SRM) to monitor the specific mass transitions for GSNO (e.g., m/z 337 → m/z 307) and the internal standard.
Quantification of 3-Nitrotyrosine by ELISA
This competitive ELISA provides a high-throughput method for quantifying 3-nitrotyrosine in various samples.[10]
Assay Procedure:
-
Prepare standards and samples in the provided diluent.
-
Add 50 µL of standards and samples in triplicate to the wells of a microplate pre-coated with a capture antibody.
-
Add 50 µL of a diluted anti-nitrotyrosine antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 30 minutes at room temperature.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader. The concentration of nitrotyrosine is inversely proportional to the signal.
Quantification of Nitrite/Nitrate (NOx) by Griess Assay
The Griess assay is a colorimetric method for the determination of nitrite. To measure total NOx, nitrate must first be reduced to nitrite.[8]
Nitrate Reduction:
-
For samples containing nitrate, incubate with nitrate reductase and its cofactor (e.g., NADPH) to convert nitrate to nitrite.
Griess Reaction:
-
Add Griess Reagent I (e.g., sulfanilamide (B372717) in an acidic solution) to the samples and standards in a microplate. This converts nitrite into a diazonium salt.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) to the wells. This couples with the diazonium salt to form a colored azo compound.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the nitrite concentration from a standard curve. For total NOx, the initial nitrite concentration (measured in a separate sample without the reduction step) is subtracted from the total nitrite concentration after reduction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows related to GSNO and nitrosative stress.
Caption: GSNO signaling pathway.
Caption: Experimental workflow for GSNO quantification.
Caption: Logical relationship of nitrosative stress biomarkers.
References
- 1. Nitrosative Stress and Human Disease: Therapeutic Potential of Denitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Current overview of S-nitrosoglutathione (GSNO) in higher plants [frontiersin.org]
- 4. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Role of S-Nitrosoglutathione (GSNO) Against Cognitive Impairment in Rat Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iomcworld.org [iomcworld.org]
Safety Operating Guide
Proper Disposal of Nitrosoglutathione: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Nitrosoglutathione (GSNO) is classified as a hazardous substance and requires careful handling and disposal. All disposal procedures must comply with local, state, and federal regulations. This guide provides a procedural framework for the safe management and disposal of GSNO waste in a laboratory setting.
This document outlines the essential safety and logistical information for the proper disposal of S-Nitrosoglutathione (GSNO), a nitric oxide (NO) donor commonly used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Summary of this compound Hazards
Before handling GSNO, it is crucial to be aware of its potential hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Health Hazards | Irritating to eyes, skin, and respiratory system.[1] May be harmful if ingested.[1] | Safety glasses or goggles, lab coat, nitrile gloves |
| Physical Hazards | Combustible solid.[1] Dust may form explosive mixtures with air.[1] | Use in a well-ventilated area. Avoid generating dust. |
| Environmental Hazards | Prevent runoff into drains and waterways.[1] | Contain spills and dispose of waste properly. |
Procedural Guide for this compound Disposal
This section provides a step-by-step guide for the disposal of unwanted GSNO, whether in solid form or in solution. The primary method for rendering GSNO less hazardous is through chemically-induced decomposition. GSNO is known to be unstable and decomposes under specific conditions, notably at a high pH.[2]
Step 1: Preparation and Safety Precautions
-
Consult Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all relevant regulations.[3][4]
-
Designate a Disposal Area: Conduct the disposal procedure in a designated area, preferably within a certified chemical fume hood to mitigate exposure to any potential fumes.[1]
-
Assemble Materials:
-
Appropriate PPE (safety glasses, lab coat, gloves).
-
Waste container labeled "this compound Waste."
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment.
-
pH indicator strips or a calibrated pH meter.
-
Stir bar and stir plate.
-
Appropriate chemical spill kit.
-
Step 2: Chemical Decomposition of Aqueous GSNO Waste
For solutions containing GSNO, the following procedure will facilitate its decomposition into less hazardous byproducts such as glutathione (B108866) and nitrite.[2]
-
Dilution: If the GSNO solution is highly concentrated, dilute it with water to a concentration of approximately 1 mM or less. This helps to control the reaction rate.
-
pH Adjustment: While stirring the diluted GSNO solution, slowly add a 1 M NaOH solution to raise the pH to a range of 10-12. Monitor the pH carefully using pH strips or a pH meter. Base-catalyzed hydrolysis is a known decomposition pathway for GSNO.[1]
-
Reaction Time: Allow the solution to stir at room temperature for at least 24 hours. This duration ensures the complete decomposition of the GSNO. The characteristic pink/red color of the GSNO solution should fade, indicating decomposition.
-
Neutralization: After the decomposition period, neutralize the solution by slowly adding a weak acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: The neutralized, decomposed solution can now be disposed of as aqueous chemical waste, in accordance with your institution's guidelines.
Step 3: Disposal of Solid this compound Waste
For solid GSNO, including expired reagents or contaminated materials (e.g., weighing paper, gloves):
-
Small Spills: In the event of a small spill of solid GSNO, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected solid into a sealed and labeled container for hazardous waste disposal.[1]
-
Bulk Solid Waste: Unwanted solid GSNO should be treated as hazardous chemical waste. Do not attempt to decompose the solid directly. It should be securely packaged in a labeled container and disposed of through your institution's hazardous waste management program.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. Mechanisms of hydrolysis and thiolysis of S-nitrosoglutathione - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 2. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Nitrosoglutathione
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive molecules like S-Nitrosoglutathione (GSNO). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Immediate Safety and Handling Protocols
Nitrosoglutathione is considered a hazardous substance, irritating to the eyes, respiratory system, and skin.[1] Direct contact and inhalation must be strictly avoided.[1] The following procedural steps are critical for safe handling:
-
Engineering Controls : Always handle GSNO in a well-ventilated area.[1][2] The use of local exhaust ventilation is required where solids are handled as powders or crystals to prevent accumulation and recirculation of particulates.[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required equipment.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[1][2] | Protects against splashes and airborne particles that can cause eye irritation and damage.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |
| Hand Protection | Chemical-resistant gloves.[2] | Prevents skin contact, which can cause inflammation.[1] Recommended materials include Butyl rubber, Neoprene, and Nitrile/butadiene rubber.[2] |
| Body Protection | Protective clothing should be worn when there is a risk of exposure. | Minimizes the risk of skin contact. |
| Respiratory Protection | Use an approved air-purifying respirator if significant quantities of dust become airborne or if discomfort is experienced.[1][2] | Protects against inhalation of the powder, which can irritate the respiratory system.[1] |
-
Personal Hygiene : Do not eat, drink, or smoke when handling this product.[2] Wash hands thoroughly after handling.[2]
Step-by-Step Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Storage and Stability: Maintaining GSNO Integrity
Proper storage is crucial for maintaining the stability and efficacy of this compound. Both the solid form and solutions have specific storage requirements.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C[3][4] | Up to 3 years[3] | Store in original, tightly sealed containers in a cool, dry, well-ventilated area.[1][2] Protect from light. |
| Stock Solutions | -80°C | Up to 1 year[3] | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 month[5][6] | ||
| Working Solutions (in water) | Room Temperature | Decomposes at a rate of ~5% per hour.[4] | |
| 4°C | Stable for up to 2 hours.[6] |
GSNO is soluble in water (20 mg/ml) and DMSO (67 mg/mL).[3][4] It is important to note that GSNO decomposes rapidly in solution at room temperature.[4] The stability of GSNO in solution is also pH-dependent, with some studies suggesting greater stability at mildly basic pH values (e.g., 8.4-8.8) when protected from light at 4°C.[7]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Minor Spills :
-
Major Spills :
-
In Case of Exposure :
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if discomfort occurs.[2]
-
Skin Contact : Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if discomfort occurs.[2]
-
Eye Contact : Flush eyes thoroughly with water for 15 minutes. Remove contact lenses after the initial 1-2 minutes and continue flushing. Seek medical attention if discomfort occurs.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if discomfort occurs.[2]
-
Disposal Plan
All waste materials, including contaminated PPE and spilled substances, should be placed in a suitable, labeled container for waste disposal.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental results.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
